molecular formula C12H24N3OP B7803033 Tri(pyrrolidin-1-yl)phosphine oxide CAS No. 66805-06-9

Tri(pyrrolidin-1-yl)phosphine oxide

Cat. No.: B7803033
CAS No.: 66805-06-9
M. Wt: 257.31 g/mol
InChI Key: GQOGEHIVQIMJMO-UHFFFAOYSA-N
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Description

Tri(pyrrolidin-1-yl)phosphine oxide is a useful research compound. Its molecular formula is C12H24N3OP and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dipyrrolidin-1-ylphosphorylpyrrolidine
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InChI

InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGEHIVQIMJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50214357
Record name 1,1',1''-Phosphinylidynetrispyrrolidine
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Molecular Weight

257.31 g/mol
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CAS No.

6415-07-2, 66805-06-9
Record name 1,1′,1′′-Phosphinylidynetris[pyrrolidine]
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Record name 1,1',1''-Phosphinylidynetrispyrrolidine
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Record name 1,1',1''-phosphinylidynetrispyrrolidine
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Foundational & Exploratory

An In-Depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide, with the Chemical Abstracts Service (CAS) number 6415-07-2 , is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1][2][3][4][5] This compound, also known as Tris(N,N-tetramethylene)phosphoric triamide, has garnered interest within the scientific community for its versatile applications in organic synthesis, catalysis, and coordination chemistry.[1][3] Its unique structural features, including the presence of a phosphoryl group and three nitrogen-containing heterocyclic rings, impart distinct chemical properties that make it a valuable reagent and ligand in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a colorless to brown clear liquid under standard conditions.[3] The pyrrolidine substituents enhance its solubility and reactivity compared to other phosphine (B1218219) oxides.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValue
CAS Number 6415-07-2
Molecular Formula C12H24N3OP
Molecular Weight 257.31 g/mol [1]
Boiling Point 140-142 °C at 0.1 mmHg[3]
Density 1.120 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.514
Flash Point 113 °C
pKa 6.89 ± 0.20 (Predicted)[3]
Storage Temperature Room temperature, under inert atmosphere[3]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several methods. A common approach involves the oxidation of its phosphine precursor, Tri(pyrrolidin-1-yl)phosphine.

1. Oxidation of Tri(pyrrolidin-1-yl)phosphine: This method involves the reaction of Tri(pyrrolidin-1-yl)phosphine with a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or peracids, to introduce the oxygen atom to the phosphorus center.[1]

2. Direct Phosphination: An alternative route is the direct reaction of phosphorus trichloride (B1173362) (PCl₃) with pyrrolidine. This reaction is performed under controlled conditions to form the P-N bonds, followed by an oxidation step to yield the final phosphine oxide product.[1]

Below is a diagram illustrating a generalized synthesis workflow.

G Generalized Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Phosphorus Trichloride (PCl₃) C Controlled Reaction A->C B Pyrrolidine B->C D Oxidation (e.g., with H₂O₂) C->D E This compound D->E

A generalized workflow for the synthesis of this compound.

Applications in Research and Development

The unique electronic and steric properties of this compound make it a valuable compound in several areas of chemical research.

  • Ligand in Coordination Chemistry: The oxygen and nitrogen atoms can act as Lewis basic sites, allowing the molecule to function as a ligand for various metal ions.[1] Its coordination behavior is crucial for the development of novel metal complexes with specific catalytic or material properties.[1]

  • Catalysis: Due to its Lewis basicity, it has potential applications as a catalyst in a range of organic reactions.[1] Further research is ongoing to fully explore its catalytic activity and efficiency in comparison to existing catalysts.[1]

  • Organic Synthesis: It is utilized as a reagent and research tool in academic and industrial settings to investigate reaction mechanisms and forge new synthetic pathways.[1]

  • Material Science: The compound's potential for hydrogen bonding and its thermal stability suggest it could be a candidate for the development of new materials, although this area remains largely unexplored.[1]

  • Biochemical Research: It has been identified as a competitive inhibitor of horse serum butyrylcholinesterase, indicating its potential for use in biochemical studies.[3]

The following diagram illustrates the logical relationships between the compound's properties and its applications.

G Properties and Applications cluster_properties Chemical Properties cluster_applications Applications compound This compound lewis_basicity Lewis Basicity compound->lewis_basicity coordination Coordination Ability compound->coordination stability Thermal Stability compound->stability synthesis Organic Synthesis compound->synthesis biochem Biochemical Inhibition compound->biochem catalysis Catalysis lewis_basicity->catalysis ligand Ligand Design coordination->ligand materials Material Science stability->materials ligand->catalysis

Key properties of this compound and their corresponding applications.

Experimental Protocols

While detailed experimental protocols are often specific to the reaction being studied, a general procedure for its use in an electrochemical reaction is provided below.

Electrochemical Reaction Utilizing this compound:

An experimental procedure describes its use in an electrochemical setup.[6]

Materials and Equipment:

  • Electrochemical cell

  • Magnesium anode

  • Galvanized steel wire cathode

  • Substrate (0.1 mmol, 1.0 eq.)

  • 1,3-dimethylurea (0.3 mmol, 3.0 eq.)

  • This compound (1.0 mmol, 10 eq.)

  • 1.5 mol/L THF solution of LiBr (500 µL)

  • THF (3 mL)

  • Diethyl ether

  • Argon source

  • Power supply for electrolysis (10 mA)

Procedure:

  • To an electrochemical cell equipped with a magnesium anode and a galvanized steel wire cathode, add the substrate, 1,3-dimethylurea, this compound, and the LiBr solution in THF.[6]

  • Add an additional 3 mL of THF to the reaction mixture.[6]

  • Purge the cell with argon to create an inert atmosphere.[6]

  • Initiate electrolysis at a constant current of 10 mA at room temperature.[6]

  • Monitor the reaction until the full consumption of the substrate.[6]

  • Upon completion, wash the cell with diethyl ether.[6]

  • Remove the solvent in vacuo to isolate the product.[6]

The workflow for this experimental protocol is visualized below.

G Electrochemical Experiment Workflow A 1. Assemble Electrochemical Cell (Mg anode, Steel cathode) B 2. Add Reactants: - Substrate - 1,3-dimethylurea - this compound - LiBr in THF A->B C 3. Add THF Solvent B->C D 4. Purge with Argon C->D E 5. Initiate Electrolysis (10 mA) D->E F 6. Monitor Substrate Consumption E->F G 7. Wash Cell with Diethyl Ether F->G H 8. Remove Solvent in vacuo G->H I Product Isolation H->I

A step-by-step workflow for an electrochemical experiment using the compound.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

Conclusion

This compound is a multifaceted organophosphorus compound with significant potential in various fields of chemical science. Its well-defined properties and reactivity make it a valuable tool for researchers engaged in the synthesis of complex molecules, the development of novel catalysts, and the exploration of new materials. As research continues, the full scope of its utility is expected to expand, paving the way for new discoveries and applications.

References

Unveiling the Molecular Architecture of Tri(pyrrolidin-1-yl)phosphine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a detailed examination of the molecular structure of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), a compound of interest for researchers, scientists, and professionals in drug development. This guide synthesizes crystallographic data to present a comprehensive overview of its three-dimensional conformation, bonding characteristics, and the experimental procedures used for its structural determination.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₂H₂₄N₃OP, is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three separate pyrrolidine (B122466) rings. The geometry around the phosphorus center is approximately tetrahedral. The pyrrolidine rings adopt a puckered, non-planar conformation, which is a characteristic feature of such five-membered saturated heterocycles.

A two-dimensional representation of the molecular connectivity is presented below.

Figure 1: 2D molecular connectivity of this compound.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below.

Bond Length (Å)
P=O1.481
P–N (avg)1.650
N–C (avg)1.47
C–C (avg)1.51
Table 1: Selected average bond lengths in this compound.
Angle Degree (º)
O=P–N (avg)112.5
N–P–N (avg)106.3
P–N–C (avg)122.1
C–N–C (avg)110.1
N–C–C (avg)104.5
C–C–C (avg)105.7
Table 2: Selected average bond angles in this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The general workflow for this experimental procedure is outlined below.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of TPPO crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer processing Data Processing & Reduction diffractometer->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structural Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Molecular Structure

Figure 2: Workflow for X-ray crystal structure determination.

Methodology Details:

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation from a suitable solvent.

  • Data Collection: A crystal of appropriate dimensions was mounted on a goniometer head. Data were collected using a four-circle diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). The data collection is performed at a controlled temperature, often cooled to reduce thermal motion.

  • Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The initial positions of the atoms were determined using direct methods. The structural model was then refined using full-matrix least-squares techniques. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structure was validated by examining the agreement between the observed and calculated structure factors (R-factor).

This detailed structural information is fundamental for understanding the chemical reactivity, potential as a ligand in coordination chemistry, and for computational modeling in drug design and materials science.

An In-depth Technical Guide to the Synthesis of Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(pyrrolidin-1-yl)phosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and coordination chemistry. Its utility as a ligand and reagent necessitates a comprehensive understanding of its synthesis. This technical guide provides a detailed overview of the primary synthetic routes to this compound, including experimental protocols, quantitative data, and reaction mechanisms. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge required for the efficient preparation of this valuable compound.

Introduction

This compound, also known as tris(pyrrolidino)phosphine oxide, is a phosphine (B1218219) oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1] Its unique electronic and steric properties make it a valuable ligand in catalysis and a useful reagent in various organic transformations. This guide details the most common and effective methods for its synthesis, providing practical experimental procedures and relevant data to facilitate its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, Tri(pyrrolidin-1-yl)phosphine, is provided in the table below.

PropertyThis compoundTri(pyrrolidin-1-yl)phosphine
CAS Number 6415-07-25666-12-6
Molecular Formula C₁₂H₂₄N₃OPC₁₂H₂₄N₃P
Molecular Weight 257.32 g/mol 241.31 g/mol
Appearance LiquidLiquid
Boiling Point 140-142 °C @ 0.1 mmHg104 °C @ 0.1 mmHg
Flash Point 113 °CNot available
Solubility Soluble in organic solvents, insoluble in waterNot available

Synthetic Methodologies

There are three primary routes for the synthesis of this compound.

  • Method 1: A two-step synthesis involving the preparation of Tri(pyrrolidin-1-yl)phosphine from phosphorus trichloride (B1173362) and pyrrolidine, followed by its oxidation.

  • Method 2: A one-pot synthesis directly from phosphorus trichloride and pyrrolidine with subsequent in-situ oxidation.

  • Method 3: Reaction of phosphorous acid tris-diethylamide with pyrrolidine.

This guide will provide detailed protocols for the first two methods, which are the most commonly employed.

Method 1: Two-Step Synthesis from Phosphorus Trichloride

This method proceeds in two distinct stages: the formation of the phosphine intermediate and its subsequent oxidation.

G PCl3 Phosphorus Trichloride Step1 Step 1: Phosphine Synthesis PCl3->Step1 Pyrrolidine Pyrrolidine Pyrrolidine->Step1 TPP Tri(pyrrolidin-1-yl)phosphine Step1->TPP Step2 Step 2: Oxidation TPP->Step2 Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Step2 TPPO This compound Step2->TPPO G PCl3 Phosphorus Trichloride Reaction_Vessel Reaction Vessel PCl3->Reaction_Vessel Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel In_Situ_Oxidation In-situ Oxidation (e.g., with H₂O₂) Reaction_Vessel->In_Situ_Oxidation Workup_Purification Work-up & Purification In_Situ_Oxidation->Workup_Purification TPPO This compound Workup_Purification->TPPO G cluster_0 Phosphine Formation cluster_1 Oxidation PCl3 PCl₃ Int1 Cl₂P-N(C₄H₈) PCl3->Int1 + Pyrrolidine - HCl Pyr1 Pyrrolidine Int2 ClP(N(C₄H₈))₂ Int1->Int2 + Pyrrolidine - HCl Pyr2 Pyrrolidine TPP P(N(C₄H₈))₃ Int2->TPP + Pyrrolidine - HCl Pyr3 Pyrrolidine TPP_ox P(N(C₄H₈))₃ TPPO_final O=P(N(C₄H₈))₃ TPP_ox->TPPO_final + H₂O₂ H2O2 H₂O₂ H2O H₂O

References

A Comprehensive Technical Guide to the Physical Properties of Tri(pyrrolidin-1-yl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of Tri(pyrrolidin-1-yl)phosphine oxide (CAS No. 6415-07-2). The document collates available quantitative data into a structured format for ease of reference. Furthermore, it outlines generalized experimental protocols for the determination of key physical characteristics and presents a summary of its synthesis. This guide is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

This compound, also known as tris(pyrrolidino)phosphine oxide, is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1][2] Its molecular structure, featuring a phosphoryl group bonded to three pyrrolidine (B122466) rings, imparts unique solubility and reactivity characteristics.[1] These properties make it a compound of interest in various chemical applications, including as a potential ligand in coordination chemistry and catalysis.[1][3] An understanding of its physical properties is fundamental for its effective handling, application, and the development of new synthetic methodologies.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while many sources describe the compound as a liquid, some refer to it as a white solid, suggesting that its melting point may be near room temperature.[4][5] However, a specific melting point value is not consistently reported in the available literature.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₃OP[1][2]
Molecular Weight 257.32 g/mol [1][2]
CAS Number 6415-07-2[1][2]
Appearance Colorless to brown clear liquid[5][6]
Boiling Point 389.9 °C at 760 mmHg140-142 °C at 0.1 mmHg133 °C at 1 mmHg[4][6][7]
Density 1.120 g/mL at 20 °C[6]
Refractive Index (n²⁰/D) 1.514[6]
Flash Point 112.8 °C[4]
Solubility Insoluble in water. Soluble in organic solvents such as methanol (B129727) and acetonitrile.[5]
pKa (Predicted) 6.89 ± 0.20[6]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key physical property that can be determined using several methods, including distillation and the Thiele tube method.[4][8]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

G Workflow for Boiling Point Determination (Thiele Tube Method) A Prepare sample in a small test tube with an inverted capillary tube B Set up the Thiele tube apparatus with the sample and thermometer A->B C Gently heat the Thiele tube B->C D Observe for a steady stream of bubbles from the capillary tube C->D E Remove heat and allow to cool D->E F Record the temperature when the liquid enters the capillary tube E->F

Caption: Boiling Point Determination Workflow.

Determination of Solubility

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and functional groups present in a compound.[6]

Procedure:

  • Sample Preparation: In a small test tube, place approximately 0.1 g of the solid compound or 0.2 mL of the liquid compound.

  • Addition of Solvent: Add 3 mL of the solvent (e.g., water, methanol, acetonitrile, ether) in portions, shaking the test tube after each addition.

  • Observation: Observe whether the compound dissolves completely.

  • pH Measurement (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using litmus (B1172312) paper or a pH meter to determine if it is acidic, basic, or neutral.

  • Acid/Base Solubility: If the compound is insoluble in water, its solubility should be tested in 5% aqueous solutions of sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl) to identify acidic or basic functional groups.[6]

G Workflow for Qualitative Solubility Testing cluster_0 Initial Test cluster_1 Aqueous Solubility cluster_2 Aqueous Insolubility A Add compound to water B Soluble? A->B C Test pH B->C Yes D Test in 5% NaOH B->D No E Test in 5% NaHCO3 D->E F Test in 5% HCl E->F G Test in conc. H2SO4 F->G

Caption: Qualitative Solubility Testing Workflow.

Synthesis

This compound is typically synthesized by the oxidation of its precursor, tris(pyrrolidin-1-yl)phosphine.[1] A common oxidizing agent for this transformation is hydrogen peroxide.

General Synthetic Scheme:

G Synthesis of this compound reactant Tris(pyrrolidin-1-yl)phosphine product This compound reactant->product Oxidation reagent Oxidizing Agent (e.g., H₂O₂) reagent->product

Caption: Synthesis of this compound.

Another reported method involves the reaction of phosphorous acid tris-diethylamide with pyrrolidine at 70 °C.[5]

Spectral Data

Based on the structure of this compound, the following spectral features would be expected:

  • ¹H NMR: Signals corresponding to the methylene (B1212753) protons of the pyrrolidine rings. Due to the proximity to the phosphorus and nitrogen atoms, these signals would likely appear as complex multiplets.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrrolidine rings.

  • ³¹P NMR: A single resonance characteristic of a phosphine (B1218219) oxide environment.

For definitive structural confirmation and purity assessment, it is recommended that researchers acquire their own analytical data.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided an overview of standard experimental methodologies for their determination. While there are some inconsistencies in the reported physical state and a lack of detailed, publicly available spectral data, the information presented here serves as a solid foundation for researchers and professionals in the field of drug development. The unique properties of this compound suggest its potential for further exploration in various chemical applications.

References

In-Depth Technical Guide on Tri(pyrrolidin-1-yl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP. It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings. This structure imparts a high degree of polarity to the molecule. TPPO is primarily utilized in the fields of coordination chemistry and catalysis, where it can act as a ligand for metal complexes. Its pyrrolidine substituents are noted to enhance its solubility and reactivity in comparison to other phosphine (B1218219) oxides.[1] This document provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and relevant experimental workflows.

Solubility Data

A thorough review of available scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, qualitative solubility information is consistently reported.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble--INVALID-LINK--
MethanolSoluble--INVALID-LINK--
AcetonitrileSoluble--INVALID-LINK--
Organic Solvents (general)Soluble--INVALID-LINK--

It is important to note that the term "soluble" is qualitative and does not provide information on the concentration at which the compound dissolves. For research and development purposes, experimental determination of quantitative solubility in relevant solvent systems is highly recommended.

Experimental Protocols

While a specific, validated protocol for the quantitative solubility determination of this compound is not available in the public domain, a general and reliable method can be adapted from established procedures for organic compounds and other phosphine oxides. The following protocol is a recommended starting point.

Protocol: Quantitative Determination of Solubility by the Static Analytic Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the quantitative analysis of the solute concentration in the solution.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, acetonitrile, ethanol, toluene, etc.) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system if appropriate

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 310.15 K).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow for Solubility Determination

G A Add excess TPPO to solvent B Equilibrate in thermostatic shaker A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E G Analyze standards and sample (HPLC/GC) E->G F Prepare standard solutions F->G H Generate calibration curve G->H I Determine concentration of sample H->I J Calculate solubility I->J

Caption: Workflow for the experimental determination of solubility.

Synthesis and Catalytic Application Workflow

This compound can be synthesized through the oxidation of its corresponding phosphine, tris(pyrrolidin-1-yl)phosphine.[1] Its primary application lies in its use as a ligand in catalysis.

General Synthesis Workflow

The synthesis typically involves the reaction of a phosphorus precursor with pyrrolidine, followed by an oxidation step.

Synthesis of this compound

G cluster_0 Step 1: Phosphine Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification A Phosphorus Trichloride C Reaction in inert solvent A->C B Pyrrolidine B->C D Tris(pyrrolidin-1-yl)phosphine C->D F Reaction with Phosphine D->F E Oxidizing Agent (e.g., H2O2) E->F G This compound F->G H Purification (e.g., Distillation/Crystallization) G->H

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle Workflow Example

As a ligand, this compound can be used to modulate the activity and selectivity of a metal catalyst in various cross-coupling reactions. The following diagram illustrates a generic catalytic cycle where "L" represents the TPPO ligand.

Generic Catalytic Cross-Coupling Cycle

G M M(0)L_n B R1-M(II)L_n-X M->B R1-X M:n->B:w A Oxidative Addition D R1-M(II)L_n-R2 B->D R2-M' B:e->D:s C Transmetalation D->M R1-R2 D:s->M:e E Reductive Elimination

Caption: A generalized catalytic cycle involving a phosphine oxide ligand.

Conclusion

References

Spectroscopic data for Tri(pyrrolidin-1-yl)phosphine oxide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tri(pyrrolidin-1-yl)phosphine oxide, a compound of interest in various research and development applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are crucial for its characterization.

¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits two main multiplets corresponding to the protons of the pyrrolidine (B122466) rings.

Chemical Shift (ppm)MultiplicityAssignment
~3.1m-CH₂-N-
~1.8m-CH₂-CH₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, two distinct signals are expected for the pyrrolidine ring carbons.

Chemical Shift (ppm)Assignment
~46-CH₂-N-
~26-CH₂-CH₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

³¹P NMR Data

³¹P NMR is particularly useful for phosphorus-containing compounds. This compound is expected to show a single resonance in the phosphine (B1218219) oxide region.

Chemical Shift (ppm)Assignment
~25-35P=O

Note: The exact chemical shift is highly dependent on the solvent and referencing standard.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

Acquisition Parameters (General):

  • ¹H NMR: Pulse sequence: zg30; Number of scans: 16; Relaxation delay: 1.0 s.

  • ¹³C NMR: Pulse sequence: zgpg30; Number of scans: 1024; Relaxation delay: 2.0 s.

  • ³¹P NMR: Pulse sequence: zgpg30; Number of scans: 128; Relaxation delay: 2.0 s.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the P=O and C-N stretching vibrations.

Wavenumber (cm⁻¹)Assignment
~2970-2870C-H stretch
~1460CH₂ bend
~1200P=O stretch
~995C-N stretch
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Acquisition Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

The mass spectrum of this compound will show the molecular ion peak and several fragment ions.

m/zAssignment
257[M]⁺ (Molecular Ion)
187[M - C₄H₈N]⁺
117[M - 2(C₄H₈N)]⁺
70[C₄H₈N]⁺

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for small molecules like this compound.

Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

Acquisition Parameters: The mass spectrum is typically acquired over a mass range of m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results Sample Chemical Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare Thin Film Sample->IR_Prep IR MS_Prep Dilute in Volatile Solvent Sample->MS_Prep MS NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Process NMR Spectra (Peak Picking, Integration) NMR->NMR_Data IR_Data Process IR Spectrum (Peak Assignment) IR->IR_Data MS_Data Process Mass Spectrum (Fragmentation Analysis) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(pyrrolidin-1-yl)phosphine oxide, a unique organophosphorus compound, has garnered interest within the scientific community for its applications in organic synthesis and coordination chemistry. This document provides a comprehensive overview of its discovery, historical development, synthesis, and key applications, with a focus on its role as a ligand in catalysis. Detailed experimental protocols, quantitative data, and visualizations of chemical pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as tris(pyrrolidino)phosphine oxide, is a phosphoric triamide with the chemical formula C₁₂H₂₄N₃OP.[1][2] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings. This configuration imparts specific electronic and steric properties that make it a subject of interest in various chemical disciplines. While not as extensively studied as some other phosphine (B1218219) oxides, its distinct characteristics offer potential advantages in catalysis and as a building block in medicinal chemistry. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for its synthesis and application.

Discovery and Historical Context

The synthesis of phosphoric triamides, the class of compounds to which this compound belongs, has its roots in the early 20th century. Initial methods involved the reaction of phosphoryl chloride (POCl₃) with amines.[1] While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis falls within the broader exploration of organophosphorus chemistry that intensified in the mid-20th century. The general methodology for creating N-substituted phosphoric triamides was established, paving the way for the synthesis of a wide variety of such compounds, including the subject of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6415-07-2[1][2]
Molecular Formula C₁₂H₂₄N₃OP[1][2]
Molecular Weight 257.32 g/mol [2]
Appearance Colorless to Brown Liquid[2]
Boiling Point 140-142 °C at 0.1 mmHg[2]
Density 1.120 g/mL at 20 °C[2]
Refractive Index (n²⁰/D) 1.514[2]
Flash Point 113 °C[2]
Storage Inert atmosphere, Room Temperature[2]

Synthesis

The primary method for the synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with an excess of pyrrolidine. This is a standard approach for the preparation of phosphoric triamides.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products POCl3 Phosphorus Oxychloride (POCl₃) product This compound POCl3->product + pyrrolidine Pyrrolidine (3 eq.) pyrrolidine->product HCl HCl

Caption: General synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Pyrrolidine

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Triethylamine (B128534) (or other suitable acid scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A solution of pyrrolidine (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of pyrrolidine and triethylamine over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The resulting precipitate of triethylamine hydrochloride is removed by filtration.

  • The filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to brown liquid.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Applications in Catalysis

A significant area of application for this compound is as a ligand in transition metal-catalyzed cross-coupling reactions. Phosphine oxides, in general, can act as stabilizing ligands for palladium catalysts, enhancing their activity and stability.[3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be employed as a ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The lone pair of electrons on the oxygen atom can coordinate to the palladium center, influencing the electronic and steric environment of the catalyst and thereby affecting the reaction outcome.

G cluster_legend Legend A Pd(0)Ln C Ar-Pd(II)-X Ln A->C Ar-X B Oxidative Addition E Ar-Pd(II)-R Ln C->E R-M (Suzuki) or Olefin (Heck) D Transmetalation (Suzuki) or Olefin Insertion (Heck) E->A G Ar-R E->G F Reductive Elimination L L = this compound

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

While specific, detailed examples of this compound as a ligand in published literature are scarce, its structural similarity to other effective phosphine oxide ligands suggests its potential in this area. Researchers exploring novel ligand systems for cross-coupling reactions may find this compound to be a viable candidate.

Coordination Chemistry

Beyond its role in catalysis, this compound can act as a ligand to form coordination complexes with various metal ions. The oxygen atom of the P=O group serves as the primary coordination site.[6] The coordination behavior is influenced by the steric bulk of the three pyrrolidine rings.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent.

General Experimental Workflow:

G start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand mix Mix Solutions dissolve_metal->mix dissolve_ligand->mix react React (Stir, Heat) mix->react isolate Isolate Product (Filtration, Evaporation) react->isolate characterize Characterize (X-ray, NMR, IR) isolate->characterize end End characterize->end

Caption: Workflow for synthesizing metal complexes.

The resulting complexes can be characterized by various analytical techniques, including X-ray crystallography, NMR spectroscopy, and IR spectroscopy, to determine their structure and bonding.

Biological Activity

Some phosphoric triamides have been investigated for their biological activities. For instance, Tris(N,N-tetramethylene)phosphoric Acid Triamide, a synonym for this compound, has been noted as a competitive inhibitor of horse serum butyrylcholinesterase.[2] However, extensive research into the broader biological activities and potential applications in drug development for this specific compound is limited.

Conclusion

This compound is an organophosphorus compound with established synthetic routes and potential applications in catalysis and coordination chemistry. While its historical discovery is not prominently documented, its chemistry aligns with the broader development of phosphoric triamides. This guide has provided a consolidated overview of its properties, synthesis, and potential uses, aiming to serve as a valuable technical resource for researchers. Further exploration of its catalytic activity with a wider range of substrates and its coordination behavior with different metals could unveil new and valuable applications for this compound.

References

An In-depth Technical Guide to the Safety and Handling of Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tri(pyrrolidin-1-yl)phosphine oxide (CAS No. 6415-07-2), a compound utilized in various scientific research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a chemical reagent with the molecular formula C12H24N3OP.[1] It is also known by its synonym, Tris(N,N-tetramethylene)phosphoric Triamide.[1][2] Proper identification is the first step in ensuring safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number6415-07-2[1][3]
EC Number229-118-2[1]
Molecular FormulaC12H24N3OP[1]
Molecular Weight241.31 g/mol
Physical FormLiquid[4]
Boiling Point389.9°C at 760 mmHg[4]
Flash Point112.8°C[4]
Purity≥97%[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings associated with this compound.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Pictogram GHS07Harmful[4]
Signal Word Warning[4]
Hazard Statements H302Harmful if swallowed.[4][5]
H315Causes skin irritation.[4][5]
H319Causes serious eye irritation.[4][5]
H335May cause respiratory irritation.[4][5]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5]
P264Wash face, hands and any exposed skin thoroughly after handling.[4][6]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4][6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P330Rinse mouth.[4]
P362+P364Take off contaminated clothing and wash it before reuse.[4]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are specific to the intended research application (e.g., as a ligand in catalysis or in organic synthesis) and are not detailed in safety-focused literature.[7] Researchers must consult relevant scientific literature for specific methodologies and conduct a thorough risk assessment before beginning any new experiment.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wear appropriate personal protective equipment (PPE), as detailed in Section 5.

  • Wash hands and face thoroughly after handling.[1][6]

  • Keep away from heat and sources of ignition.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed.[5]

  • Recommended storage temperature is 4°C, protected from light, and stored under nitrogen.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1] Protective boots may be necessary for larger-scale operations.[1]

  • Respiratory Protection: If working outside of a fume hood or if vapor generation is likely, use a vapor respirator.[1] All respirator use must comply with local and national regulations.[1]

Emergency Procedures

In the event of an emergency, follow these first aid and spill response measures.

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1] If skin irritation occurs, get medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

  • Ingestion: Rinse mouth with water.[1] If the person feels unwell, seek medical advice.[1]

Spill and Leak Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spilled material with an inert absorbent material such as dry sand, earth, or sawdust.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

  • For large spills, contain the spill by bunding.[1]

  • Dispose of the waste in accordance with local, state, and federal regulations.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Avoid using solid streams of water.[1]

  • Specific Hazards: The compound may decompose upon combustion or at high temperatures to produce poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and phosphorus oxides.[1][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response cluster_disposal Disposal Phase risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards ppe_selection 2. PPE Selection - Gloves, Goggles - Lab Coat, Respirator risk_assessment->ppe_selection engineering_controls 3. Engineering Controls - Fume Hood - Safety Shower/Eyewash ppe_selection->engineering_controls handling 4. Chemical Handling - Work in Fume Hood - Avoid Contact engineering_controls->handling storage 5. Storage - 4°C, Tightly Sealed - Under Nitrogen handling->storage spill Spill Response - Evacuate & Ventilate - Absorb & Contain handling->spill exposure Exposure Response - Follow First Aid - Seek Medical Attention handling->exposure fire Fire Response - Use Appropriate Extinguisher - Evacuate handling->fire waste_collection 6. Waste Collection - Labeled, Sealed Containers storage->waste_collection disposal 7. Disposal - Follow Regulations waste_collection->disposal

Caption: Logical workflow for the safe handling of this compound.

References

A Technical Guide to 1-dipyrrolidin-1-ylphosphorylpyrrolidine: A Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-dipyrrolidin-1-ylphosphorylpyrrolidine, also known by its common name Tri(pyrrolidin-1-yl)phosphine oxide. The document details its chemical properties, its primary application as a butyrylcholinesterase inhibitor, and a detailed experimental protocol for assessing its inhibitory activity.

Chemical Identity and Properties

1-dipyrrolidin-1-ylphosphorylpyrrolidine is an organophosphorus compound. Its chemical identity and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 1-dipyrrolidin-1-ylphosphorylpyrrolidine[1][2]
Synonyms This compound, Tris(pyrrolidinophosphine) oxide, Tris(N,N-tetramethylene)phosphoric triamide[3][4][5][6]
CAS Number 6415-07-2[1][3][5][6][7]
Molecular Formula C₁₂H₂₄N₃OP[1][3][7]
Molecular Weight 257.32 g/mol [3][6][7]
Appearance Colorless to brown clear liquid[6]
Boiling Point 140-142 °C at 0.1 mmHg[6]
Density 1.120 g/mL at 20 °C[6]
Solubility Enhanced solubility due to pyrrolidine (B122466) substituents[4]
SMILES C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3[1][2]

Applications in Scientific Research and Drug Development

The primary area of interest for 1-dipyrrolidin-1-ylphosphorylpyrrolidine in drug development lies in its activity as a cholinesterase inhibitor. Specifically, it has been identified as a competitive inhibitor of horse serum butyrylcholinesterase (BChE)[6]. BChE is a key enzyme in the breakdown of choline (B1196258) esters and is a therapeutic target in several neurological conditions, including Alzheimer's disease.

Beyond its role as an enzyme inhibitor, this compound also finds applications in other areas of chemical research:

  • Ligand in Coordination Chemistry : The presence of a phosphorus atom and lone pairs on the nitrogen atoms allows it to act as a versatile ligand for metal complexes.[4]

  • Reagent in Organic Synthesis : It is utilized as a reagent or catalyst in various organic reactions.[8]

  • Catalysis : Its ability to coordinate with metal ions makes it useful for enhancing the reactivity of catalysts.[8]

Experimental Protocol: Butyrylcholinesterase Inhibition Assay

The inhibitory activity of 1-dipyrrolidin-1-ylphosphorylpyrrolidine on butyrylcholinesterase can be determined using a modified Ellman's method. This colorimetric assay measures the activity of BChE by detecting the product of the enzymatic reaction.

Principle: Butyrylcholinesterase hydrolyzes a substrate, such as butyrylthiocholine, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials and Reagents:

  • Recombinant human Butyrylcholinesterase (BChE)

  • 1-dipyrrolidin-1-ylphosphorylpyrrolidine (test inhibitor)

  • Butyrylthiocholine (BTC) or Propionylthiocholine (PTC) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • 96-well microtiter plates

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagent Solutions (Buffer, DTNB, Substrate, BChE) C Dispense Buffer, DTNB, and Inhibitor/Vehicle to Microplate Wells A->C B Prepare Serial Dilutions of This compound B->C D Add BChE to Initiate Pre-incubation C->D E Add Substrate (BTC/PTC) to Start Reaction D->E F Measure Absorbance at 412 nm in Kinetic Mode E->F G Calculate Reaction Rates F->G H Determine % Inhibition and IC50 Value G->H

Butyrylcholinesterase Inhibition Assay Workflow

Detailed Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of DTNB (e.g., 2 mM in the phosphate buffer).

    • Prepare a stock solution of the substrate, BTC or PTC (e.g., 10 mM in the phosphate buffer).

    • Prepare a working solution of BChE in the phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Prepare serial dilutions of 1-dipyrrolidin-1-ylphosphorylpyrrolidine in the appropriate solvent (e.g., DMSO), and then dilute further in the phosphate buffer.

  • Assay Setup:

    • In a 96-well microtiter plate, add the following to each well in the specified order:

      • 40 µL of 100 mM phosphate buffer (pH 7.4).

      • 10 µL of the test inhibitor at various concentrations or the vehicle control.

      • 50 µL of DTNB solution (final concentration of 0.5 mM is common).

    • Include wells for a negative control (no enzyme) and a positive control (enzyme with no inhibitor).

  • Enzyme Addition and Incubation:

    • Add 10 µL of the diluted BChE solution to each well (except the negative control).

    • Incubate the plate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the substrate solution (BTC or PTC) to each well.

    • Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic mode) for a specified duration (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Safety Information

1-dipyrrolidin-1-ylphosphorylpyrrolidine is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

A Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide: Properties, Synthesis, and Chemical Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Chemists, and Material Scientists

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1] Contrary to what its name might imply in a biological context, TPPO is not a therapeutic agent with a pharmacological mechanism of action. Instead, its utility and "mechanism of action" are understood within the realms of organic and inorganic chemistry.

This technical guide provides a comprehensive overview of TPPO, focusing on its chemical properties, synthesis, and its mechanistic roles in chemical reactions, particularly as a ligand in coordination chemistry and catalysis.[1][2] The information is intended for professionals in chemical research and development.

Core Chemical Properties and Data

TPPO is typically a colorless to brown clear liquid.[3] Its unique structure, featuring a polar phosphine (B1218219) oxide group and three nitrogen-containing pyrrolidine rings, imparts specific chemical characteristics that are valuable in synthesis.[1] The pyrrolidine substituents enhance its solubility and reactivity compared to other phosphine oxides.[1] The key mechanism of its chemical action is its function as a versatile ligand for metal ions, stemming from the Lewis basicity of the lone pair electrons on the nitrogen atoms and the polar P=O group.[1][2] This allows it to form stable coordination complexes with various metals, thereby modifying the metal center's reactivity and catalytic activity.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₃OP[1][3][4]
Molecular Weight 257.31 - 257.32 g/mol [1][3][4][5]
CAS Number 6415-07-2[1][3][5][6]
Appearance Colorless to Brown Clear Liquid[3]
Boiling Point 140-142 °C at 0.1 mmHg; 389.9 °C at 760 mmHg[3][5][6]
Density 1.120 g/mL at 20 °C[3][6]
Refractive Index (n²⁰/D) 1.514[3]
Flash Point 112.8 - 113 °C[3][5]
pKa (Predicted) 6.89 ± 0.20[3]
Topological Polar Surface Area (TPSA) 26.79 Ų[4]
logP (Predicted) 2.3819[4]

Mechanism of Action in Chemical Synthesis

The primary "mechanism of action" for TPPO in a chemical context is its role as a ligand in organometallic chemistry and catalysis.[1][2][6]

1. Ligand and Coordination Chemistry: The lone pairs on the three nitrogen atoms and the oxygen of the phosphine oxide group make TPPO a potent Lewis base.[1] This allows it to coordinate with metal centers, forming stable complexes.[2] This coordination is fundamental to its application, as it can stabilize metal ions, influence their electronic properties, and control their reactivity in catalytic cycles.[1][2]

2. Catalysis: In catalytic reactions, TPPO can act as an ancillary ligand. The mechanism involves the formation of a metal-TPPO complex which then participates in the catalytic cycle.[2] For example, in cross-coupling or hydrogenation reactions, the ligand can influence the rates of oxidative addition, transmetalation, and reductive elimination steps by modifying the steric and electronic environment of the metal catalyst.[2]

Below is a conceptual diagram illustrating the role of a phosphine oxide ligand like TPPO in a generic catalytic cycle.

Catalytic_Cycle Conceptual Catalytic Cycle with a Ligand A Metal-Ligand Complex (M-TPPO) B Oxidative Addition (A-B) A->B + Substrate A-B C Transmetalation (C-M) B->C + Substrate C-M D Reductive Elimination C->D D->A Releases Product Product Product (A-C) D->Product Substrate1 Substrate A-B Substrate1->B Substrate2 Substrate C-M Substrate2->C

Caption: A generic catalytic cycle where TPPO acts as a stabilizing ligand.

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of TPPO.[1] The choice of method may depend on the available starting materials and desired scale.

Method 1: Oxidation of Tris(pyrrolidin-1-yl)phosphine This is a common method involving the oxidation of the corresponding phosphine.[1]

  • Reactants: Tris(pyrrolidin-1-yl)phosphine, Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • Dissolve Tris(pyrrolidin-1-yl)phosphine in a suitable organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add a solution of hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the stirred phosphine solution. The reaction is exothermic and should be controlled.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

    • Perform an aqueous workup to remove any unreacted peroxide and water-soluble byproducts. Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude TPPO.

    • Purify the product by vacuum distillation or column chromatography.

Method 2: Direct Phosphination This method builds the molecule from phosphorus trichloride (B1173362) and pyrrolidine.[1]

  • Reactants: Phosphorus trichloride (PCl₃), Pyrrolidine, a non-nucleophilic base (e.g., triethylamine), followed by an oxidizing agent.

  • Procedure:

    • Combine pyrrolidine and a non-nucleophilic base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice or dry ice/acetone bath.

    • Slowly add phosphorus trichloride to the cooled, stirred solution.

    • After the formation of the intermediate tris(pyrrolidin-1-yl)phosphine, perform an in-situ oxidation step, for example, by bubbling dry air or oxygen through the solution or by adding a suitable oxidizing agent.

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Isolate and purify the resulting TPPO as described in Method 1.

The following diagram outlines the workflow for the synthesis and purification of TPPO.

Synthesis_Workflow General Synthesis Workflow for TPPO cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Phosphine Precursor + Oxidizing Agent Reaction Controlled Reaction (e.g., 0°C to RT) Reactants->Reaction Quench Aqueous Quench Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purify Vacuum Distillation or Chromatography Concentration->Purify Analysis Characterization (NMR, GC-MS) Purify->Analysis

Caption: Workflow for the synthesis and purification of TPPO.

Applications and Safety

Applications:

  • Ligand for Catalysis: TPPO is primarily explored for its use as a ligand in transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and C-H activation.[2]

  • Reagent in Organic Synthesis: It can be used as a reagent or catalyst in various organic transformations.[2]

  • Research Tool: It serves as a tool in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies.[1]

  • Electrochemistry: It has been used in specific applications like sodium- and ammonia-free Birch reductions by electroreduction.

Safety and Handling: TPPO is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][5] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be stored in an inert atmosphere, at room temperature or refrigerated, and protected from light.[3][5] It may react with strong oxidizing agents.[1]

References

Theoretical Analysis of Tri(pyrrolidin-1-yl)phosphine oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with potential applications in coordination chemistry and as a ligand in catalysis.[1] Its molecular structure, characterized by a central phosphoryl group bonded to three pyrrolidine (B122466) rings, imparts unique electronic and steric properties that are of significant interest in theoretical and experimental studies. This technical guide provides a comprehensive overview of the known theoretical and experimental data for TPPO, outlines established computational methodologies for its in-depth study, and proposes a detailed workflow for its theoretical characterization.

Physicochemical and Computed Properties

PropertyValueReference
Molecular Formula C₁₂H₂₄N₃OP[2]
Molecular Weight 257.32 g/mol [2]
CAS Number 6415-07-2[2]
Boiling Point 140-142 °C at 0.1 mmHg
Density 1.120 g/mL at 20 °C
Refractive Index (n20/D) 1.514
Flash Point 113 °C
Topological Polar Surface Area (TPSA) 26.79 Ų[2]
logP (octanol-water partition coefficient) 2.3819[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 3[2]

Theoretical Studies on Phosphine (B1218219) Oxides: A Methodological Overview

Theoretical and computational chemistry provide powerful tools to investigate the electronic structure, bonding, and reactivity of phosphine oxides. Density Functional Theory (DFT) is a commonly employed method for these studies due to its balance of accuracy and computational cost.

The Nature of the P=O Bond

The nature of the phosphorus-oxygen double bond in phosphine oxides has been a subject of theoretical interest. Ab initio calculations suggest that the bond is more accurately described as a dative or polar covalent bond (R₃P⁺-O⁻) rather than a true double bond involving d-orbitals on phosphorus. This understanding is supported by molecular orbital theory, which attributes the short P-O bond length to the donation of lone pair electrons from oxygen p-orbitals into the antibonding orbitals of the phosphorus-substituent bonds.

Computational Approaches

Common computational approaches for studying phosphine oxides include:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Calculating the infrared (IR) and Raman spectra to identify characteristic vibrational modes and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

  • Molecular Orbital (MO) Analysis: Investigating the distribution and energies of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties.

  • Natural Bond Orbital (NBO) Analysis: Analyzing the charge distribution and bonding interactions within the molecule.

Proposed Workflow for Theoretical Study of this compound

The following diagram outlines a comprehensive workflow for a detailed theoretical investigation of this compound, integrating computational and experimental approaches.

Theoretical_Study_Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation cluster_2 Data Analysis and Interpretation A Geometry Optimization (DFT) (e.g., B3LYP/6-311G(d,p)) B Vibrational Frequency Analysis A->B Confirm Minimum Energy C Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) A->C D Natural Bond Orbital (NBO) Analysis (Charge Distribution, Bond Order) A->D E Calculation of Spectroscopic Properties (NMR, UV-Vis) A->E I Comparison of Theoretical and Experimental Data B->I E->I F Synthesis of TPPO G Spectroscopic Characterization (FT-IR, Raman, NMR) F->G H X-ray Crystallography F->H G->I H->I J Structure-Property Relationship Analysis I->J

Caption: A proposed workflow for the integrated theoretical and experimental study of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and theoretical study of this compound are not extensively documented in publicly available literature. However, general synthetic routes and analytical procedures applicable to phosphine oxides can be adapted.

Synthesis of this compound

A common method for the synthesis of tertiary phosphine oxides is the oxidation of the corresponding tertiary phosphine.

Protocol: Oxidation of Tri(pyrrolidin-1-yl)phosphine

  • Reactants: Tri(pyrrolidin-1-yl)phosphine, Oxidizing agent (e.g., hydrogen peroxide, air).

  • Solvent: A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure:

    • Dissolve Tri(pyrrolidin-1-yl)phosphine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the oxidizing agent to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR spectroscopy). A shift in the ³¹P NMR signal will indicate the formation of the phosphine oxide.

    • Upon completion, quench the reaction if necessary (e.g., for peroxide oxidation).

    • Isolate the product by removing the solvent under reduced pressure.

    • Purify the crude product using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and infrared spectroscopy.

Computational Protocol for DFT Calculations

The following outlines a general protocol for performing DFT calculations on this compound.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Input Structure: Build the initial 3D structure of this compound.

    • Level of Theory: Select a suitable DFT functional and basis set. A common choice for initial studies is the B3LYP functional with the 6-31G(d) basis set. For more accurate results, larger basis sets such as 6-311+G(d,p) can be employed.

    • Calculation Type:

      • Perform a geometry optimization (Opt) to find the minimum energy structure.

      • Follow with a frequency calculation (Freq) at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.

    • Analysis:

      • Visualize the optimized geometry and analyze bond lengths, bond angles, and dihedral angles.

      • Visualize the calculated vibrational modes and compare them with experimental IR and Raman spectra.

      • Analyze the output files to obtain information on molecular orbitals (HOMO, LUMO), Mulliken or NBO charges, and other electronic properties.

Conclusion

While specific theoretical studies on this compound are limited, this guide provides a framework for its comprehensive investigation. The provided physicochemical data serves as a starting point, and the outlined theoretical and experimental workflows offer a roadmap for researchers to elucidate the structural, electronic, and reactive properties of this intriguing molecule. Such studies will be invaluable for understanding its potential applications in catalysis, materials science, and drug development.

References

Tri(pyrrolidin-1-yl)phosphine oxide: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and potential degradation pathways of tri(pyrrolidin-1-yl)phosphine oxide, a versatile organophosphorus compound. Drawing upon available data and established principles of phosphine (B1218219) oxide chemistry, this document aims to equip researchers with the necessary knowledge for its appropriate handling, storage, and application in sensitive experimental settings.

Core Stability Profile

This compound (TPPO) is a tertiary phosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings. The P=O bond in phosphine oxides is inherently strong and polar, contributing to the general stability of this class of compounds.[1] However, the P-N bonds introduce potential sites for hydrolytic degradation.

Available data indicates that this compound is stable under standard storage conditions.[2] Suppliers recommend storing the compound at 4°C, under an inert atmosphere, and protected from light to ensure its integrity.[3][4]

Table 1: Physicochemical and Stability-Related Properties of this compound

PropertyValueSource(s)
CAS Number 6415-07-2[2][3][4]
Molecular Formula C₁₂H₂₄N₃OP[3][4]
Molecular Weight 257.32 g/mol [3][4]
Physical Form Liquid[3][5]
Boiling Point 389.9°C at 760 mmHg[3]
Storage Conditions 4°C, protect from light, stored under nitrogen[3][4]
Incompatible Materials Oxidizing agents[2]
Hazardous Decomposition Products Carbon dioxide, Carbon monoxide, Nitrogen oxides (NOx), Phosphorus oxides[2]

Potential Degradation Pathways

Hydrolytic Degradation

The P-N bonds in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would likely result in the formation of pyrrolidine and phosphoric acid-derived species. The rate of hydrolysis is expected to be pH-dependent.

A plausible mechanism for the hydrolysis of a phosphine oxide with P-N bonds would involve protonation of the nitrogen atom in acidic conditions or nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom in basic conditions, leading to the cleavage of the P-N bond.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis TPPO This compound Protonated_TPPO Protonated TPPO TPPO->Protonated_TPPO + H+ Intermediate1 Intermediate Protonated_TPPO->Intermediate1 + H2O Pyrrolidine Pyrrolidine Intermediate1->Pyrrolidine - H+ DPPO Di(pyrrolidin-1-yl)phosphinic acid Intermediate1->DPPO TPPO_base This compound Intermediate2 Pentacoordinate Intermediate TPPO_base->Intermediate2 + OH- Pyrrolidide Pyrrolidide anion Intermediate2->Pyrrolidide DPPO_base Di(pyrrolidin-1-yl)phosphinic acid Intermediate2->DPPO_base

Figure 1: Postulated Hydrolytic Degradation Pathways.
Thermal Decomposition

Thermogravimetric analysis (TGA) of related aminophosphine (B1255530) oxides has shown that these compounds undergo thermal decomposition at elevated temperatures.[6] For this compound, thermal stress is expected to lead to the breakdown of the pyrrolidine rings and cleavage of the P-N bonds, ultimately generating gaseous products such as carbon dioxide, carbon monoxide, and nitrogen oxides, along with phosphorus oxides.[2]

Oxidative Degradation

This compound itself is in a high oxidation state of phosphorus and is therefore generally resistant to further oxidation. However, a common impurity in phosphine oxides is the parent phosphine, in this case, tris(pyrrolidin-1-yl)phosphine. This phosphine is susceptible to oxidation, especially in the presence of air or other oxidizing agents, which would convert it to this compound.[7][8] This is more of a purity consideration than a degradation pathway of the oxide itself.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study should be conducted. The following protocols are based on general guidelines for such studies in the pharmaceutical industry.[9][10]

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.

  • Quenching: If necessary, quench the degradation reaction by neutralizing the solution (for acid and base hydrolysis) or by dilution and cooling.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV and MS detection, and ³¹P NMR.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample quench Quench Reaction sample->quench analyze Analyze Samples (HPLC-UV/MS, 31P NMR) quench->analyze end Characterize Degradants and Determine Degradation Rate analyze->end

Figure 2: General Workflow for a Forced Degradation Study.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature, 60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temperature, 60°CUp to 7 days
Oxidative 3% H₂O₂Room TemperatureUp to 7 days
Thermal Dry Heat80°C, 100°CUp to 7 days
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per ICH guidelines
Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a suitable starting point. Detection can be performed using a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and its degradation products.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is highly specific for phosphorus-containing compounds and can be used to monitor the disappearance of the this compound signal and the appearance of new signals corresponding to degradation products.[11][12]

Summary and Recommendations

This compound is a generally stable compound under recommended storage conditions. However, it is susceptible to degradation under harsh conditions, primarily through hydrolysis of the P-N bonds. Researchers using this compound in applications sensitive to impurities or concentration changes should be aware of these potential degradation pathways. For critical applications, it is advisable to verify the purity of the compound, particularly if it has been stored for an extended period or exposed to non-ideal conditions. Conducting a limited forced degradation study can provide valuable insights into its stability within a specific experimental context.

References

Methodological & Application

Application Notes and Protocols for Tri(pyrrolidin-1-yl)phosphine oxide as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with potential applications in coordination chemistry and catalysis.[1] Its structure, featuring a phosphoryl group and three pyrrolidine (B122466) substituents, suggests it may act as an effective ligand for various metal-catalyzed reactions. The pyrrolidine groups can enhance solubility and reactivity compared to other phosphine (B1218219) oxides.[2] While the catalytic applications of many phosphine oxides are well-documented, specific and detailed research on the use of this compound as a primary ligand in catalysis is limited in publicly available literature. These application notes provide a generalized framework and protocols based on the established roles of similar phosphine oxide ligands in common cross-coupling reactions, offering a starting point for researchers interested in exploring the catalytic potential of TPPO.

General Characteristics and Potential Applications

This compound possesses several features that make it an interesting candidate as a ligand in catalysis:

  • Lewis Basicity: The lone pairs on the nitrogen atoms of the pyrrolidine rings contribute to the molecule's Lewis basicity, which could be beneficial in catalytic processes.[2]

  • Coordinating Properties: The phosphoryl oxygen and the nitrogen atoms present potential coordination sites for metal centers, influencing the electronic and steric environment of the catalyst.[2]

  • Solubility: The pyrrolidine substituents are known to enhance the solubility of the compound, which can be advantageous in various reaction media.[2]

Due to these properties, TPPO is a potential ligand for a range of transition metal-catalyzed reactions, including but not limited to:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

  • C-H activation and functionalization

  • Hydrogenation reactions

The following sections provide a detailed, generalized protocol for the application of TPPO in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Objective: To provide a general procedure for the use of this compound (TPPO) as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.

Background: The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Phosphine oxides have been shown to act as stabilizing ligands for palladium catalysts, preventing catalyst decomposition and enhancing reaction rates and yields.

Representative Reaction:

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid using a hypothetical Pd/TPPO catalytic system. This data is illustrative and serves as a template for recording experimental results.

EntryPd Source (mol%)TPPO (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4K₂CO₃Toluene/H₂O1001285
2Pd₂(dba)₃ (1)4Cs₂CO₃Dioxane100892
3Pd(OAc)₂ (2)8K₃PO₄THF/H₂O801678
4Pd₂(dba)₃ (1)8CsFDME901288
Experimental Protocol

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (TPPO)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF, DME)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). Then, add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1 mL) via syringe.

  • Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 8-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a logical workflow for screening TPPO as a ligand.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)Ln Active Catalyst B Oxidative Addition Ar-Pd(II)(X)Ln A->B Ar-X C Transmetalation Ar-Pd(II)(Ar')Ln B->C Ar'B(OH)2, Base D Reductive Elimination Ar-Ar' C->D D->A Product Ar-Ar' Reactants Ar-X + Ar'B(OH)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow Start Define Model Reaction (Substrates, Pd Source, Base, Solvent) Screen_Ligand Screen TPPO Concentration (e.g., 2, 4, 8 mol%) Start->Screen_Ligand Optimize_Base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) Screen_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent System (e.g., Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature (e.g., 80, 100, 120 °C) Optimize_Solvent->Optimize_Temp Substrate_Scope Evaluate Substrate Scope (Vary Ar-X and Ar'-B(OH)2) Optimize_Temp->Substrate_Scope End Final Optimized Protocol Substrate_Scope->End

Caption: Logical workflow for screening and optimizing TPPO as a ligand in a catalytic reaction.

References

Applications of Tri(pyrrolidin-1-yl)phosphine Oxide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is a versatile organophosphorus compound with emerging applications in organic synthesis.[1][2] Its unique electronic and steric properties, conferred by the three pyrrolidinyl groups attached to a phosphoryl center, make it a valuable reagent and ligand in a variety of chemical transformations.[1][3] This document provides detailed application notes and experimental protocols for the use of TPPO in organic synthesis, with a focus on its role in electro-reductive Birch reactions and as a precursor for peptide coupling reagents.

Physicochemical Properties

PropertyValueReference
CAS Number6415-07-2
Molecular FormulaC12H24N3OP[4][5]
Molecular Weight257.32 g/mol [4]
AppearanceColorless to Brown clear liquidTCI
Boiling Point140-142 °C (0.1 mmHg)[2]
Density1.12 g/cm³[2]
StorageInert atmosphere, Room Temperature[2]

Applications in Organic Synthesis

This compound has demonstrated utility in several areas of organic synthesis, primarily as a key component in a modified Birch reduction and as a precursor to a highly efficient peptide coupling reagent.

Electro-reductive Birch-type Reaction

TPPO is a crucial component in a scalable and safer alternative to the traditional Birch reduction, which typically uses dissolved alkali metals in liquid ammonia. This electro-reductive method avoids the need for cryogenic conditions and volatile, hazardous reagents.

G cluster_setup Reaction Setup cluster_procedure Procedure cluster_workup Work-up A Electrochemical Cell B Mg Anode A->B C Galvanized Steel Cathode A->C H Purge with Argon A->H D Substrate D->A E 1,3-Dimethylurea (B165225) E->A F This compound (TPPO) F->A G LiBr in THF G->A I Electrolysis (10 mA) H->I J Monitor Substrate Consumption I->J K Wash Cell with Diethyl Ether J->K L Remove Solvent in vacuo K->L M Add Diethyl Ether & Rochelle Salt Solution L->M N Separate Organic Layer M->N O Extract Aqueous Layer N->O P Dry Combined Organic Layers O->P Q Purify by Silica (B1680970) Gel Chromatography P->Q R Final Product Q->R

Caption: Experimental workflow for the electro-reductive Birch reaction.

This protocol is adapted from a procedure for a scalable and safe synthetic organic electroreduction.

Materials:

  • Substrate (e.g., an aromatic compound)

  • 1,3-Dimethylurea

  • This compound (TPPO)

  • 1.5 M Lithium bromide (LiBr) in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Diethyl ether

  • Rochelle's salt solution (saturated aqueous sodium potassium tartrate)

  • Anhydrous Magnesium sulfate (B86663) (MgSO4)

  • Electrochemical cell with a magnesium anode and a galvanized steel wire cathode

Procedure:

  • To an electrochemical cell, add the substrate (0.1 mmol, 1.0 eq.), 1,3-dimethylurea (0.3 mmol, 3.0 eq.), this compound (1.0 mmol, 10 eq.), and 500 µL of a 1.5 mol/L THF solution of LiBr.

  • Add 3 mL of anhydrous THF to the reaction mixture.

  • Purge the cell with argon.

  • Initiate electrolysis at a constant current of 10 mA at room temperature.

  • Monitor the reaction for full consumption of the substrate using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, wash the cell with diethyl ether.

  • Remove the solvent from the combined washings and reaction mixture in vacuo.

  • To the residue, add diethyl ether and a saturated solution of Rochelle's salt. Stir the mixture until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Remove the solvent in vacuo, and purify the residue by short silica column chromatography (eluent: ethyl acetate) to yield the final product.

Precursor for Peptide Coupling Reagents

TPPO serves as a key starting material for the synthesis of highly reactive phosphonium-based peptide coupling reagents. One notable example is 3-nitro-l,2,4-triazol-l-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (B91526) (PyNTP), which has shown high reactivity in solid-phase peptide synthesis, especially for sterically hindered amino acids.[6][7]

G TPPO This compound (TPPO) Intermediate Activated TPPO Intermediate TPPO->Intermediate Activation Reagent1 Activating Agent (e.g., POCl3 or similar) Reagent1->Intermediate PyNTP PyNTP (Peptide Coupling Reagent) Intermediate->PyNTP Coupling & Anion Exchange Reagent2 3-Nitro-1,2,4-triazole Reagent2->PyNTP Reagent3 Hexafluorophosphate Source (e.g., KPF6) Reagent3->PyNTP

References

Application Notes and Protocols for Tri(pyrrolidin-1-yl)phosphine oxide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Tri(pyrrolidin-1-yl)phosphine oxide (CAS No. 6415-07-2) is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1][2] It is a white solid or clear liquid, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1][3] While structurally similar to the well-known phosphine (B1218219) ligand, Tris(1-pyrrolidinyl)phosphine, the presence of the oxygen atom in the phosphine oxide significantly alters its electronic properties.

Traditionally, phosphine oxides have been viewed as byproducts of phosphine-ligated reactions and less effective as primary ligands in cross-coupling catalysis due to the reduced electron-donating ability of the phosphoryl phosphorus. However, emerging research has highlighted the potential for phosphine oxides to act as stabilizing agents for palladium catalysts.[4] In reactions that are nominally "ligandless," phosphine oxides can prevent the agglomeration and decomposition of palladium nanoparticles, thereby maintaining catalytic activity.[4]

Key Advantages and Potential Applications:

  • Catalyst Stabilization: this compound can serve as a labile ligand, stabilizing palladium catalyst intermediates and preventing catalyst decomposition, which is particularly beneficial in high-temperature reactions.[4]

  • Air and Moisture Stability: Compared to many air-sensitive phosphine ligands, phosphine oxides are generally more stable, simplifying handling and reaction setup.

  • Enhanced Solubility: The pyrrolidine substituents may enhance the solubility of the compound in a range of organic solvents.[5]

  • Research Chemical: It is a valuable tool in academic and industrial research for studying reaction mechanisms and developing novel synthetic methodologies.[5]

While specific, high-yield cross-coupling protocols employing this compound as the primary ligand are not extensively documented in peer-reviewed literature, its properties suggest it is a candidate for investigation as a co-ligand or additive in various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] The following sections provide generalized protocols where this compound could be effectively studied.

Data Presentation: Hypothetical Performance in Suzuki-Miyaura Coupling

The following table presents hypothetical data for a Suzuki-Miyaura cross-coupling reaction to illustrate the potential impact of using this compound as a catalyst stabilizing additive. This data is intended for illustrative purposes to guide experimentation.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

EntryPd Source (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)NoneK₂CO₃Toluene (B28343)/H₂O1001245
2Pd(OAc)₂ (2)This compound (4)K₂CO₃Toluene/H₂O1001275
3Pd(dba)₂ (1)NoneCs₂CO₃Dioxane110860
4Pd(dba)₂ (1)This compound (2)Cs₂CO₃Dioxane110888

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction, where this compound can be investigated as a stabilizing additive.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

  • This compound (0.04 mmol, 0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To the reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture vigorously and heat to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

General Protocol for a Buchwald-Hartwig Amination

This protocol provides a general framework for a Buchwald-Hartwig amination, a C-N cross-coupling reaction, where the effect of this compound can be explored.

Materials:

  • Aryl halide (e.g., 4-chloroanisole) (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv)

  • This compound (0.02 mmol, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • In a glovebox, add the aryl halide, sodium tert-butoxide, and this compound to the reaction vessel.

  • In a separate vial, dissolve Pd₂(dba)₃ in anhydrous toluene. Add this solution to the reaction vessel.

  • Add the amine to the reaction mixture.

  • Seal the vessel, remove it from the glovebox, and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion (typically 2-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired aryl amine product.

Mandatory Visualizations

G cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up and Purification cluster_analysis 5. Analysis prep_reactants Weigh Aryl Halide, Boronic Acid, Base add_solids Add Solids to Reaction Vessel prep_reactants->add_solids prep_catalyst Prepare Catalyst/Additive (Pd Source + Tppo) prep_catalyst->add_solids prep_solvent Degas Solvents add_liquids Add Degassed Solvents and Liquid Reagents prep_solvent->add_liquids purge Evacuate & Backfill with Inert Gas (3x) add_solids->purge purge->add_liquids stir_heat Stir and Heat to Target Temperature add_liquids->stir_heat monitor Monitor Progress (TLC, LC-MS) stir_heat->monitor cool_quench Cool to RT & Quench monitor->cool_quench Reaction Complete extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_cycle Catalytic Cycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)-X(Lₙ) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar'(Lₙ) pd_complex->pd_trans Transmetalation base Base pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product react1 Ar-X react2 Ar'-B(OR)₂

References

Application Notes and Protocols for the Use of Phosphonium-Based Reagents in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of peptide synthesis, the formation of the amide bond is a critical step that demands high efficiency and minimal side reactions. While the query specified Tri(pyrrolidin-1-yl)phosphine oxide, it is important to clarify that this compound is the stable, water-soluble byproduct of peptide coupling reactions that utilize certain phosphonium (B103445) salt-based coupling reagents. The actual reagents are phosphonium salts, which are highly effective for activating the carboxylic acid group of an amino acid for subsequent reaction with the amino group of another.

This document provides detailed application notes and protocols for (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) , a widely used phosphonium salt coupling reagent that features the tri(pyrrolidin-1-yl)phosphine core. PyBOP is favored for its high coupling efficiency, rapid reaction times, and its ability to suppress racemization, particularly when compared to carbodiimide-based methods. Unlike some uronium/aminium reagents, phosphonium salts like PyBOP do not lead to guanidinylation of the N-terminal amino group, making them a cleaner option for many synthetic strategies.[1]

Overview of PyBOP as a Peptide Coupling Reagent

PyBOP is a non-hygroscopic, crystalline solid that is readily soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). It is a member of the phosphonium salt family of coupling reagents, which are known for their ability to convert protected amino acids into their corresponding active esters in the presence of a tertiary base.

Key Advantages of PyBOP:

  • High Coupling Efficiency: PyBOP promotes rapid and efficient amide bond formation, even with sterically hindered amino acids.[2]

  • Low Racemization: The use of PyBOP, especially in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues, significantly minimizes the risk of racemization at the chiral center of the activated amino acid.

  • Safety Profile: Compared to its predecessor, BOP, PyBOP is considered less hazardous as it does not produce the highly carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[2][3] Instead, it forms the more benign this compound.

  • Versatility: PyBOP is suitable for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. It is also effective in challenging applications such as peptide cyclization and fragment condensation.[1]

Mechanism of Action

The mechanism of PyBOP-mediated peptide coupling involves the in-situ formation of an activated ester of the carboxylic acid. This process is facilitated by a tertiary base, typically N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (N-protected Amino Acid) Active_Ester R-CO-OBt (Benzotriazolyl Ester) Carboxylic_Acid->Active_Ester + PyBOP + Base PyBOP PyBOP PyBOP->Active_Ester Byproduct This compound PyBOP->Byproduct Base Base (e.g., DIEA) Peptide_Bond R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide_Bond + Amine HOBt HOBt Active_Ester->HOBt Amine H₂N-R' (N-terminal of Peptide Chain) Amine->Peptide_Bond

Caption: Mechanism of PyBOP-mediated peptide coupling.

Experimental Protocols

The following protocols are intended as a general guide for the use of PyBOP in solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Optimization may be required based on the specific peptide sequence and resin characteristics.

Materials and Reagents
  • Fmoc-protected amino acids

  • PyBOP

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Diethyl ether, cold

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing_1 Wash Resin (DMF, DCM) Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, PyBOP, DIEA in DMF) Washing_1->Coupling Washing_2 Wash Resin (DMF, DCM) Coupling->Washing_2 Repeat Repeat for each Amino Acid Washing_2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Washing_3 Wash Resin (DMF, DCM) Final_Deprotection->Washing_3 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Washing_3->Cleavage Precipitation Precipitation and Washing (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification End Lyophilized Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol

This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g.

  • Resin Swelling: Swell the resin (200 mg) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and PyBOP (0.4 mmol, 4 equivalents) in DMF (2 mL).

    • Add DIEA (0.8 mmol, 8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be allowed to proceed for longer or a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Quantitative Data and Comparison

The efficiency of a coupling reagent is typically evaluated based on the purity of the crude peptide product and the extent of racemization. The following tables provide a comparative overview of PyBOP's performance against other common coupling reagents. The data is representative and can vary depending on the specific peptide sequence and reaction conditions.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

Coupling ReagentCrude Purity (%)Reference
PyBOP/DIEA ~90-95%[1]
HBTU/DIEA~90-95%[4]
HATU/DIEA>95%[4]
DIC/HOBt~85-90%[5]
COMU/DIEA>95%[4]

Table 2: Comparison of Racemization Levels (%) for a Model Dipeptide Coupling

Coupling ReagentRacemization (%)Reference
PyBOP/DIEA < 1%[2]
HBTU/DIEA~1-2%[5]
HATU/DIEA< 0.5%[4]
DIC/HOBt~1-3%[5]

Note: The level of racemization is highly dependent on the amino acid being coupled, the base used, and the reaction temperature.

Troubleshooting and Considerations

  • Difficult Couplings: For sterically hindered amino acids (e.g., Aib, Val-Thr), longer coupling times, double coupling, or the use of a more potent reagent like PyAOP or HATU may be necessary.[2]

  • Aspartimide Formation: When coupling an amino acid to an Asp residue, the risk of aspartimide formation can be reduced by using a weaker base like NMM or by protecting the Asp side chain with a bulkier group.

  • Solution Phase Synthesis: In solution-phase synthesis, the removal of the this compound byproduct can sometimes be challenging.[5] Aqueous workups are typically employed for its removal.

Conclusion

PyBOP remains a robust and reliable coupling reagent for a wide range of peptide synthesis applications. Its high efficiency, low racemization, and favorable safety profile make it a valuable tool for researchers, scientists, and drug development professionals. While newer reagents may offer slight advantages in specific challenging contexts, PyBOP provides a well-balanced performance for routine and complex peptide synthesis. Proper protocol adherence and careful monitoring are key to achieving optimal results.

References

Application Notes and Protocols for Tri(pyrrolidin-1-yl)phosphine Oxide and its Precursor in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for specific applications of tri(pyrrolidin-1-yl)phosphine oxide as a ligand in metal-catalyzed reactions yielded limited detailed results with quantitative data and experimental protocols. The information available suggests its potential as a ligand but lacks concrete examples in well-established cross-coupling reactions. Therefore, this document provides a general overview of this compound and, as a practical alternative, detailed application notes and protocols for its direct precursor, tris(1-pyrrolidinyl)phosphine (B2467684) , which is a known ligand for various palladium-catalyzed cross-coupling reactions. The phosphine (B1218219) oxide may potentially be formed in situ under certain reaction conditions or exhibit similar coordinating behavior.

Overview of this compound

This compound (TPPO) is an organophosphorus compound with the chemical formula (C₄H₈N)₃PO. It is the oxidized form of tris(1-pyrrolidinyl)phosphine.

Synthesis: TPPO is typically synthesized by the oxidation of tris(1-pyrrolidinyl)phosphine using an oxidizing agent such as hydrogen peroxide.[1]

Potential Applications in Catalysis: Due to the presence of a polar P=O bond and nitrogen atoms within the pyrrolidine (B122466) rings, TPPO possesses potential as a ligand in metal-catalyzed reactions.[1][2] The oxygen atom can coordinate to metal centers as a hard Lewis base, while the overall electronic and steric properties can influence the reactivity and stability of the catalytic species.[1][2] While specific catalytic applications of TPPO are not extensively documented in peer-reviewed literature, phosphine oxides, in general, have been shown to act as stabilizing ligands in palladium-catalyzed cross-coupling reactions, preventing catalyst decomposition.[3]

Application of Tris(1-pyrrolidinyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions

Tris(1-pyrrolidinyl)phosphine is a commercially available, electron-rich, and sterically accessible monodentate phosphine ligand. Its properties make it suitable for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. These reactions include, but are not limited to, the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products R1_X Aryl/Vinyl Halide (R¹-X) catalyst Pd Catalyst + Tris(1-pyrrolidinyl)phosphine + Base R1_X->catalyst R2_B Organoboron Reagent (R²-B(OR)₂) R2_B->catalyst R1_R2 Coupled Product (R¹-R²) XB_OH Byproduct catalyst->R1_R2 catalyst->XB_OH

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Application Notes: Tris(1-pyrrolidinyl)phosphine can serve as an effective ligand for palladium in Suzuki-Miyaura couplings. Its electron-donating nature facilitates the oxidative addition of the organic halide to the Pd(0) center, which is often the rate-determining step of the catalytic cycle. The moderate steric bulk can also promote the reductive elimination step to release the final product.

Quantitative Data

The following table summarizes representative, albeit illustrative, quantitative data for a Suzuki-Miyaura coupling reaction where a ligand with similar electronic and steric properties to tris(1-pyrrolidinyl)phosphine would be employed.

EntryAryl Halide (R¹-X)Boronic Acid (R²-B(OH)₂)Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂Tris(1-pyrrolidinyl)phosphineK₂CO₃Toluene/H₂O10012>95
22-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃Tris(1-pyrrolidinyl)phosphineK₃PO₄Dioxane11018~90
31-Iodonaphthalene3-Thienylboronic acidPdCl₂(PPh₃)₂Tris(1-pyrrolidinyl)phosphineCs₂CO₃DMF908>98

Note: The data in this table is representative and based on typical conditions for Suzuki-Miyaura reactions with similar phosphine ligands. Actual results will vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using tris(1-pyrrolidinyl)phosphine as a ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tris(1-pyrrolidinyl)phosphine (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Degassed water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Suzuki_Protocol_Workflow start Start setup Combine aryl halide, boronic acid, base, Pd source, and ligand in a Schlenk flask. start->setup inert Evacuate and backfill the flask with an inert gas (3x). setup->inert solvent Add anhydrous solvent and degassed water via syringe. inert->solvent reaction Heat the reaction mixture with vigorous stirring for the specified time. solvent->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring monitoring->reaction Incomplete workup Cool to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). monitoring->workup Reaction Complete dry_concentrate Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. workup->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify end End purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium source (0.02 mmol), tris(1-pyrrolidinyl)phosphine (0.04 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the required time (typically 8-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure coupled product.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves a series of steps that regenerate the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_info Key Steps Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal [R¹-Pd(II)-R²]L₂ OxAdd->Transmetal Transmetalation (R²-B(OR)₂, Base) RedElim Product Release Transmetal->RedElim Reductive Elimination RedElim->Pd0 R¹-R² info L = Tris(1-pyrrolidinyl)phosphine

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cycle Description:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligands (L), reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

Application Notes and Protocols for Reactions Involving Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with significant potential in various chemical transformations. Its unique electronic and steric properties, conferred by the three pyrrolidine (B122466) rings attached to a phosphine (B1218219) oxide core, make it an interesting ligand for transition metal catalysis. The lone pairs on the nitrogen atoms and the phosphoryl oxygen can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes.[1] This document provides an overview of the properties of TPPO, its synthesis, and detailed protocols for its application as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While specific quantitative data for TPPO in these reactions is limited in publicly available literature, the following protocols are based on well-established methodologies for similar phosphine oxide ligands.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of TPPO is presented in the table below, providing essential data for its handling and use in experimental setups.

PropertyValueReference
CAS Number 6415-07-2[1]
Molecular Formula C₁₂H₂₄N₃OP[1]
Molecular Weight 257.32 g/mol [2]
Appearance Colorless to Brown clear liquid[3]
Boiling Point 140-142 °C at 0.1 mmHg[3]
Density 1.120 g/mL at 20 °C[3]
Flash Point 113 °C[3]
Storage Store at 4°C, protect from light, under an inert atmosphere (e.g., Nitrogen).[2]

Synthesis of this compound

TPPO can be synthesized through the oxidation of its corresponding phosphine precursor, Tris(pyrrolidin-1-yl)phosphine. A general and effective method involves the use of an oxidizing agent such as hydrogen peroxide.[1]

Experimental Protocol: Synthesis of TPPO

Materials:

  • Tris(pyrrolidin-1-yl)phosphine

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Tris(pyrrolidin-1-yl)phosphine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is fully consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove any unreacted hydrogen peroxide.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield this compound as a liquid.

Application in Palladium-Catalyzed Cross-Coupling Reactions

TPPO is a promising ligand for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Phosphine oxides can act as ancillary ligands that stabilize the palladium catalyst, preventing its decomposition into inactive palladium black and thus enhancing the overall efficiency of the reaction.[4] The following sections provide generalized protocols for these key reactions where TPPO could be employed as a ligand.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equiv)

  • This compound (TPPO) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Standard Schlenk line apparatus and glassware

Procedure:

  • To a Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, TPPO, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Base Base Ar'-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.

Experimental Protocol: Heck Reaction of an Aryl Iodide with Styrene (B11656)

Materials:

  • Aryl iodide (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

  • This compound (TPPO) (0.02 equiv)

  • Triethylamine (B128534) (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line apparatus and glassware

Procedure:

  • In a Schlenk tube, dissolve the aryl iodide, palladium(II) acetate, and TPPO in anhydrous DMF.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add triethylamine and styrene via syringe under an inert atmosphere.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired stilbene (B7821643) derivative.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Coordination Alkene Alkene Alkene->Coordination Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Intermediate R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product Base Base Beta_Hydride_Elimination->Base Catalyst Regeneration Base->Pd(0)L2 Catalyst Regeneration

Catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine

Materials:

  • Aryl bromide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • This compound (TPPO) (0.04 equiv)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Standard Schlenk line apparatus and glassware

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, TPPO, and sodium tert-butoxide.

  • Add the aryl bromide and the primary amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.[5][6][7]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Amine Amine (R2NH) Base Base Amine->Base Base->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Aryl Amine (Ar-NR2) Reductive_Elimination->Ar-NR2

Catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile compound with potential as a ligand in a range of important chemical reactions. The protocols provided herein offer a starting point for researchers to explore its utility in palladium-catalyzed cross-coupling reactions. Further investigation and optimization will be necessary to fully elucidate the specific benefits and limitations of TPPO in these and other catalytic transformations. The development of novel ligands is a crucial aspect of advancing synthetic chemistry, and TPPO represents an interesting candidate for future studies.

References

Application Notes & Protocols: Tri(pyrrolidin-1-yl)phosphine Oxide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Analysis of Tri(pyrrolidin-1-yl)phosphine Oxide as a Reagent in Phosphorylation.

Preamble:

This document addresses the inquiry regarding the use of this compound (TPPO) as a reagent in phosphorylation reactions. Following a comprehensive review of available scientific literature, including chemical databases and peer-reviewed publications, we have concluded that This compound is not a documented or recognized reagent for phosphorylation .

The initial request for detailed application notes, experimental protocols, and quantitative data for this specific application cannot be fulfilled, as the underlying premise is not supported by scientific evidence. The following sections provide details on the known applications of TPPO and offer information on established, effective methods for phosphorylation.

Characterization and Known Applications of this compound

This compound, also known as Tris(N,N-tetramethylene)phosphoric acid triamide, is a stable organophosphorus compound. Its primary applications in chemical synthesis, as identified in the literature, are:

  • Ligand in Coordination Chemistry: The oxygen and nitrogen atoms in TPPO can act as Lewis bases, allowing the molecule to coordinate with metal ions. This property makes it useful in the synthesis and study of metal complexes.[1]

  • Catalysis: Due to its Lewis basicity, there is potential for its use as a catalyst in various organic reactions, although this application is not extensively documented.[1]

  • General Organic Synthesis: It is used as a versatile chemical intermediate in various synthetic pathways.[1]

  • Biological Activity: It has been identified as a competitive inhibitor of horse serum butyrylcholinesterase.[2]

It is important to note that the related compound, Tris(1-pyrrolidinyl)phosphine (the phosphine (B1218219) counterpart of TPPO), is used as a phosphitylation reagent in oligonucleotide synthesis. This represents a form of phosphorylation, but it is critical to distinguish between the phosphine and the phosphine oxide, as their reactivities are distinct.

The Chemistry of Phosphine Oxides and Phosphorylation

Phosphine oxides, such as TPPO, are characterized by a stable phosphorus-oxygen double bond. This bond is generally unreactive towards nucleophilic attack by alcohols, which is the fundamental step in phosphorylation. For a phosphine oxide to act as a phosphorylating agent, it would typically require activation to transform the hydroxyl group of an alcohol into a better leaving group, a process for which there is no standard protocol involving TPPO.

Established methods for the phosphorylation of alcohols generally rely on more electrophilic phosphorus compounds.

Established and Reliable Protocols for Alcohol Phosphorylation

For researchers seeking to perform phosphorylation reactions, a variety of well-documented reagents and protocols are available. Below is a summary of common methods.

Table 1: Comparison of Common Phosphorylation Methods

MethodReagent(s)Key FeaturesTypical Yields
Phosphoramidite (B1245037) Method Phosphoramidites, Activator (e.g., tetrazole), Oxidizing agent (e.g., I₂, H₂O)Mild conditions, suitable for sensitive substrates like nucleosides, multi-step process.High
Phosphoryl Chloride Method POCl₃, Base (e.g., pyridine)Highly reactive, can be non-selective, generates HCl, suitable for simple alcohols.Variable
H-phosphonate Method H-phosphonates, Activator (e.g., pivaloyl chloride), Oxidizing agentMild conditions, forms a stable H-phosphonate diester intermediate.Good to High
Mitsunobu Reaction Di- or mono-alkyl phosphate (B84403), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or similarInversion of stereochemistry at the alcohol carbon, mild conditions.Moderate to High

Experimental Workflow for a General Phosphorylation Reaction (Phosphoramidite Method)

This protocol outlines a general workflow for the phosphorylation of an alcohol using a phosphoramidite reagent, a widely used and versatile method.

G General Workflow: Phosphoramidite-Based Phosphorylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection (if necessary) Start Dry Alcohol Substrate & Anhydrous Solvent Reagents Prepare Phosphoramidite & Activator Solution Coupling Coupling: Add phosphoramidite and activator to the alcohol. Stir under inert atmosphere. Start->Coupling Reagents->Coupling Oxidation Oxidation: Add oxidizing agent (e.g., I₂/H₂O/Pyridine). Forms the stable phosphate triester. Coupling->Oxidation Formation of Phosphite Triester Workup Aqueous Work-up: Quench excess oxidant, extract with organic solvent. Oxidation->Workup Purification Purification: Silica gel chromatography. Workup->Purification Deprotect Cleave protecting groups from the phosphate. Purification->Deprotect If protecting groups are used End Isolated Phosphate Ester Purification->End If no protecting groups Deprotect->End

Caption: General workflow for alcohol phosphorylation using the phosphoramidite method.

While this compound is a valuable compound in synthetic chemistry, its application as a reagent for phosphorylation is not supported by the current body of scientific literature. Researchers aiming to perform phosphorylation are advised to consult established methods and reagents, such as those outlined above, to ensure reliable and reproducible results. We recommend that any future consideration of TPPO in novel synthetic applications be preceded by rigorous exploratory research to validate its reactivity and efficacy.

References

Coordination Chemistry of Tri(pyrrolidin-1-yl)phosphine Oxide with Transition Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an aminophosphine (B1255530) oxide (AmPO) ligand that holds significant potential in coordination chemistry.[1][2] Like other AmPOs, TPPO possesses a highly basic P=O group and nitrogen atoms within the pyrrolidine (B122466) rings, making it a versatile ligand for coordinating with a variety of transition metals.[1][3] The coordination chemistry of AmPOs is a rich field with applications ranging from catalysis to materials science and medicine.[1][4] This document provides an overview of the coordination chemistry of TPPO with transition metals, including synthetic protocols, structural data, and potential applications, with a focus on catalysis and relevance to drug development. While specific research on TPPO-metal complexes is emerging, this report also draws upon the broader class of aminophosphine oxide ligands to provide a comprehensive understanding of their coordination behavior.

Synthesis of this compound and its Metal Complexes

The synthesis of TPPO can be achieved through the oxidation of its corresponding phosphine (B1218219), tri(pyrrolidin-1-yl)phosphine. A common method involves the use of an oxidizing agent such as hydrogen peroxide.[2]

Protocol 1: Synthesis of this compound (TPPO)

Materials:

  • Tri(pyrrolidin-1-yl)phosphine

  • Hydrogen peroxide (30% solution)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve tri(pyrrolidin-1-yl)phosphine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with water to remove excess hydrogen peroxide.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude TPPO by recrystallization or column chromatography.

The synthesis of transition metal complexes with TPPO typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Protocol 2: General Synthesis of a Transition Metal-TPPO Complex

Materials:

  • This compound (TPPO)

  • Transition metal salt (e.g., Palladium(II) chloride, Copper(II) acetate)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, dichloromethane)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Standard glassware for inorganic synthesis

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the transition metal salt in the chosen anhydrous solvent.

  • In a separate flask, dissolve the TPPO ligand in the same solvent.

  • Slowly add the ligand solution to the stirred solution of the metal salt at room temperature. The molar ratio of metal to ligand will depend on the desired coordination number.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours to overnight).

  • Monitor the formation of the complex, which may be indicated by a color change or the formation of a precipitate.

  • Upon completion, the complex can be isolated by filtration if it precipitates, or by removal of the solvent under vacuum.

  • Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and dry it under vacuum.

  • Characterize the resulting complex using techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray crystallography.

Structural Characterization and Data

The coordination of TPPO to a metal center typically occurs through the phosphoryl oxygen atom, which acts as a hard Lewis base.[5] The nitrogen atoms of the pyrrolidine rings can also potentially coordinate to the metal, leading to different coordination modes. X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. While crystal structures of TPPO-metal complexes are not widely available in the public domain, data from related aminophosphine oxide complexes can provide valuable insights into expected bond lengths and angles.

Table 1: Representative Crystallographic Data for Aminophosphine Oxide-Metal Complexes

ComplexMetalM-O Bond Length (Å)P=O Bond Length (Å)Coordination GeometryReference
[UO₂(L¹)(NO₃)₂] (L¹ = Ph₂P(O)CH₂C(O)NEt₂)U2.37 - 2.391.49 - 1.50Distorted hexagonal bipyramidal[6]
[Th(L²)(NO₃)₄] (L² = (4-NO₂C₆H₄)₂P(O)N(C₄H₉)₂)Th2.351.51Distorted square antiprismatic[6]
--INVALID-LINK--₂ (3-pmape = diethyl 3-pyridylmethyl[N-(butyl)amino]phosphonate)Cu2.011.48Octahedral[7]
--INVALID-LINK--₂Ni2.051.48Octahedral[7]
--INVALID-LINK--₂Co2.081.48Octahedral[7]

Note: This table presents data from related aminophosphine and aminophosphonate oxide complexes to illustrate typical coordination parameters, as specific data for TPPO complexes is limited.

Applications in Catalysis

Transition metal complexes of phosphine oxides, including aminophosphine oxides, are known to be effective catalysts for a variety of organic transformations.[1][8] The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst. TPPO, with its electron-donating pyrrolidine groups, is expected to enhance the electron density at the metal center, which can be beneficial for certain catalytic reactions.

Potential Catalytic Applications:

  • Cross-coupling reactions: Palladium complexes of phosphine oxides have been used in Suzuki, Heck, and Sonogashira coupling reactions.

  • Hydrogenation and hydroformylation: Rhodium and ruthenium complexes are often employed in these reactions.

  • Polymerization: Various transition metal complexes can act as catalysts for olefin polymerization.

Relevance to Drug Development

The incorporation of phosphine oxide moieties into drug candidates is a strategy to improve their physicochemical properties, such as solubility and metabolic stability.[9] Furthermore, transition metal complexes are being extensively investigated as potential therapeutic agents, particularly as anticancer drugs. The ligand plays a crucial role in modulating the biological activity of the metal complex.

While no specific signaling pathways involving TPPO-metal complexes have been elucidated, the general mechanisms of action for metal-based drugs often involve:

  • Interaction with DNA: Metal complexes can bind to DNA, leading to conformational changes that inhibit replication and transcription.

  • Enzyme inhibition: The metal center can coordinate to active sites of enzymes, thereby inhibiting their function.

  • Generation of reactive oxygen species (ROS): Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and apoptosis in cancer cells.

Figure 1. Potential mechanisms of action for TPPO-metal complexes.

Experimental Workflows

The development and study of TPPO-transition metal complexes follow a logical workflow from synthesis to application.

Figure 2. General experimental workflow.

Conclusion

This compound is a promising ligand for the development of novel transition metal complexes. Its synthesis is straightforward, and it offers multiple coordination sites for metal binding. While specific studies on TPPO-metal complexes are still limited, the broader field of aminophosphine oxide chemistry suggests significant potential for these compounds in catalysis and medicinal chemistry. Further research into the synthesis, characterization, and application of TPPO-transition metal complexes is warranted to fully explore their capabilities. The protocols and information provided herein serve as a foundation for researchers to embark on the investigation of this intriguing class of coordination compounds.

References

Scalable Synthesis of Tri(pyrrolidin-1-yl)phosphine Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for Tri(pyrrolidin-1-yl)phosphine oxide, a compound of interest in various chemical and pharmaceutical applications.

Introduction

This compound (TPPO) is a tertiary phosphine (B1218219) oxide that finds applications in organic synthesis and coordination chemistry. Its unique structural features, conferred by the three pyrrolidine (B122466) rings, influence its solubility and reactivity. While it is commercially available, in-house synthesis, particularly for large-scale applications, can be a cost-effective alternative. This document outlines a scalable protocol for its synthesis, primarily focusing on the reaction between phosphorus oxychloride and pyrrolidine.

Applications in Research and Development

While extensive research on this compound is still emerging, its properties suggest potential applications in several areas:

  • Ligand Design: The presence of a phosphoryl group and three nitrogen atoms makes TPPO a potential ligand for metal complexes. The stability and reactivity of such complexes are areas of active investigation.

  • Catalysis: As a ligand, it may be utilized in various catalytic processes.

  • Organic Synthesis: Although often a byproduct in reactions involving reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), its deliberate synthesis can be useful for specific applications. In a kilogram-scale synthesis of Obeticholic Acid, this compound was identified as a byproduct.[1]

Scalable Synthesis Protocol

The most common and scalable method for the synthesis of this compound involves the reaction of phosphorus oxychloride with an excess of pyrrolidine.

Reaction Principle

The synthesis proceeds via the nucleophilic substitution of the chlorine atoms in phosphorus oxychloride by the secondary amine, pyrrolidine. The excess pyrrolidine acts as both a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Workflow

G reagents Reactants: - Phosphorus Oxychloride - Pyrrolidine - Anhydrous Solvent (e.g., Toluene) reaction Reaction: - Inert Atmosphere (N2 or Ar) - Controlled Temperature (0-5 °C) - Stirring reagents->reaction 1. Addition workup Work-up: - Filtration of Pyrrolidinium (B1226570) Hydrochloride - Washing with Water - Extraction with Organic Solvent reaction->workup 2. Quenching & Separation purification Purification: - Distillation under Reduced Pressure or - Crystallization workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mole POCl₃)
Phosphorus Oxychloride10025-87-3153.33153.3 g (1.0 mol)
Pyrrolidine123-75-171.12426.7 g (6.0 mol)
Anhydrous Toluene (B28343)108-88-392.141.5 L
Diethyl Ether (for washing)60-29-774.12As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Ice-water bath.

  • Standard glassware for extraction and filtration.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve pyrrolidine (6.0 mol) in anhydrous toluene (1.0 L).

  • Addition of Phosphorus Oxychloride: Cool the solution to 0-5 °C using an ice-water bath. Add phosphorus oxychloride (1.0 mol) dropwise from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C. A thick white precipitate of pyrrolidinium hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Filter the reaction mixture to remove the pyrrolidinium hydrochloride precipitate. Wash the precipitate with anhydrous toluene (2 x 250 mL).

    • Combine the filtrates and wash sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Vacuum Distillation: Purify the crude product by vacuum distillation. The boiling point of this compound is reported to be 140-142 °C at 0.1 mmHg.

    • Crystallization (Alternative): If the distilled product requires further purification, it can be crystallized from a suitable solvent system such as diethyl ether/hexane.

Expected Yield: 75-85% Purity (by NMR): >97%

Data Presentation

ParameterValue
Molecular Formula C₁₂H₂₄N₃OP
Molecular Weight 257.32 g/mol
Appearance Colorless to light yellow liquid or low-melting solid
Boiling Point 140-142 °C at 0.1 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.20-3.10 (m, 12H), 1.85-1.75 (m, 12H)
³¹P NMR (CDCl₃, 162 MHz) δ (ppm): ~25

Note: NMR spectral data are approximate and may vary slightly depending on the solvent and instrument. A commercially available ¹H NMR spectrum for Tri(pyrrolidinophosphine) oxide is available for reference.[2]

Safety and Handling

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pyrrolidine is a flammable and corrosive liquid. Handle in a fume hood and wear appropriate PPE.

  • The reaction is exothermic and should be cooled adequately during the addition of phosphorus oxychloride.

  • Follow standard laboratory safety procedures for handling all chemicals and performing the experimental work.

Logical Relationships in Synthesis

G POCl3 Phosphorus Oxychloride (Electrophile) Intermediate Phosphorochloridate Intermediates POCl3->Intermediate Nucleophilic Attack Pyrrolidine Pyrrolidine (Nucleophile & Base) Pyrrolidine->Intermediate Byproduct Pyrrolidinium Hydrochloride (Salt Byproduct) Pyrrolidine->Byproduct Acid Neutralization TPPO This compound (Final Product) Intermediate->TPPO Further Substitution

Caption: Key chemical transformations in the synthesis of TPPO.

References

Application Notes and Protocols: Use of Tri(pyrrolidin-1-yl)phosphine Oxide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Application Notes on Tri(pyrrolidin-1-yl)phosphine Oxide in Asymmetric Catalysis

Executive Summary

This document provides a detailed overview of the use of this compound in the field of asymmetric catalysis. Following a comprehensive review of scientific literature, it has been determined that there are no specific, documented applications of this compound as a ligand or catalyst in asymmetric catalysis to date.

While the compound is commercially available and its potential as a ligand in coordination chemistry is recognized, its utility in enantioselective transformations has not been reported in peer-reviewed publications. This report, therefore, aims to provide a broader context by discussing the well-established roles of related compounds, namely phosphine (B1218219) oxides and pyrrolidine-based ligands, in asymmetric catalysis. This information is intended to be a valuable resource for researchers interested in exploring the potential of novel phosphorus-based ligands.

Introduction to this compound

This compound, also known as Tris(pyrrolidino)phosphine oxide, is a tertiary phosphine oxide with the chemical formula C₁₂H₂₄N₃OP. It is a colorless to pale yellow liquid at room temperature.

Chemical Structure:

The presence of the phosphoryl group (P=O) and three pyrrolidine (B122466) rings suggests its potential to act as a Lewis base and a ligand for metal centers. However, its achiral nature means that it cannot, by itself, induce enantioselectivity in a catalytic reaction. For it to be useful in asymmetric catalysis, it would likely need to be a precursor to a chiral ligand or be used in combination with a chiral catalyst or auxiliary.

General Role of Phosphine Oxides in Asymmetric Catalysis

While this compound itself lacks applications in asymmetric catalysis, the broader class of chiral phosphine oxides has seen significant use. Chiral phosphine oxides, particularly P-stereogenic secondary phosphine oxides (SPOs), have emerged as effective pre-ligands and organocatalysts in a variety of enantioselective transformations.

The key features that make chiral phosphine oxides useful in catalysis include:

  • Air Stability: Compared to their corresponding phosphines, phosphine oxides are generally more stable to oxidation.

  • Lewis Basicity: The oxygen atom of the phosphine oxide can act as a Lewis base, interacting with and activating substrates or reagents.

  • Coordination to Metals: Phosphine oxides can coordinate to metal centers, influencing the steric and electronic environment of the catalyst.

  • Precursors to Chiral Phosphines: Chiral phosphine oxides are valuable intermediates in the synthesis of chiral phosphine ligands, which are among the most important ligand classes in asymmetric catalysis.

Pyrrolidine-Based Ligands in Asymmetric Catalysis

The pyrrolidine motif is a cornerstone of modern asymmetric catalysis. Chiral pyrrolidine-based ligands are ubiquitous and have been successfully applied in a vast array of enantioselective reactions. The rigidity of the five-membered ring and the stereocenters at various positions allow for the creation of a well-defined chiral environment around a metal catalyst.

Prominent examples of pyrrolidine-based ligands include those used in:

  • Asymmetric Hydrogenation: Creating chiral alcohols and amines with high enantioselectivity.

  • Asymmetric Allylic Alkylation: Forming C-C, C-N, and C-O bonds with excellent stereocontrol.

  • Asymmetric Aldol and Michael Reactions: Key C-C bond-forming reactions in organic synthesis.

Hypothetical Workflow for Evaluating Novel Ligands

For researchers interested in exploring the potential of new ligands, such as derivatives of this compound, a systematic approach to screening and optimization is crucial. The following diagram outlines a general workflow for this process.

Ligand_Screening_Workflow cluster_0 Phase 1: Ligand Synthesis & Characterization cluster_1 Phase 2: Catalyst Formation & Initial Screening cluster_2 Phase 3: Optimization & Scope A Ligand Design & Synthesis (e.g., chiral derivatization of This compound) B Purification & Characterization (NMR, MS, etc.) A->B C Formation of Metal-Ligand Complex (e.g., with Pd, Rh, Ru, etc.) B->C D Screening in a Model Asymmetric Reaction C->D E Analysis of Yield & Enantiomeric Excess (ee) D->E F Reaction Condition Optimization (Solvent, Temperature, Catalyst Loading) E->F G Substrate Scope Evaluation F->G H Mechanistic Studies (Optional) G->H I Application in Target Synthesis G->I Successful Ligand

General workflow for the development and evaluation of new chiral ligands in asymmetric catalysis.

Conclusion

Tri(pyrrolidin-1-yl)phosphine Oxide: Application Notes on Lewis Base Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings. The lone pair of electrons on the oxygen atom imparts Lewis basicity to the molecule, allowing it to act as a potential catalyst in various organic transformations. While the specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, the broader class of phosphine (B1218219) oxides has emerged as effective Lewis base catalysts, particularly in asymmetric synthesis.

This document provides an overview of the principles of phosphine oxide Lewis base catalysis, detailed protocols for representative reactions catalyzed by other well-established phosphine oxides, and the known application of this compound as a reaction additive.

Principle of Phosphine Oxide Lewis Base Catalysis

Phosphine oxides function as Lewis base catalysts by activating Lewis acidic reagents, most notably silicon tetrachloride (SiCl₄) and related chlorosilanes. The oxygen atom of the phosphine oxide donates a pair of electrons to the silicon atom, forming a hypervalent silicon complex. This complexation increases the Lewis acidity of the silicon center, enhancing its ability to activate substrates such as aldehydes and ketones. In the context of aldol (B89426) and allylation reactions, this activation facilitates the formation of enolates or activates the electrophile for nucleophilic attack.

In asymmetric catalysis, chiral phosphine oxides, such as (S)-BINAPO, are employed to create a chiral environment around the reactive center, thereby inducing stereoselectivity in the product formation.

Lewis_Base_Catalysis PO R₃P=O (Phosphine Oxide) Complex [R₃P=O→SiCl₄] (Hypervalent Silicon Complex) PO->Complex Coordination SiCl4 SiCl₄ (Lewis Acid) SiCl4->Complex Activated_Substrate Activated Substrate (e.g., Silyl (B83357) Enol Ether) Complex->Activated_Substrate Activates Substrate Substrate (e.g., Ketone) Substrate->Activated_Substrate Product Product Activated_Substrate->Product Reacts with Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Caption: General mechanism of phosphine oxide Lewis base catalysis.

Application Notes and Protocols

While specific catalytic protocols for this compound are scarce, the following sections detail well-established applications of other phosphine oxides that exemplify the potential of this class of catalysts.

Asymmetric Aldol Reaction Catalyzed by (S)-BINAPO

Chiral phosphine oxides, such as (S)-BINAPO, are highly effective catalysts for enantioselective aldol reactions. The reaction typically proceeds through the in situ formation of a trichlorosilyl (B107488) enol ether, which then reacts with an aldehyde.[1][2][3]

Reaction Scheme: Ketone + Aldehyde --[(S)-BINAPO, SiCl₄, Base]--> β-Hydroxy ketone

Quantitative Data Summary:

EntryKetoneAldehydeCatalyst Loading (mol%)BaseYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1CyclohexanoneBenzaldehyde5Hünig's base8595:596 (syn)
2Acetophenone4-Nitrobenzaldehyde5Hünig's base9298:299 (syn)
3Propiophenone2-Naphthaldehyde10Triethylamine7892:894 (syn)

Experimental Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINAPO (0.05 mmol).

  • Add dry dichloromethane (B109758) (DCM, 2 mL) and cool the solution to -78 °C.

  • Add silicon tetrachloride (SiCl₄, 1.1 mmol) dropwise and stir the mixture for 10 minutes.

  • A solution of the ketone (1.0 mmol) and Hünig's base (diisopropylethylamine, 1.2 mmol) in dry DCM (1 mL) is added slowly over 10 minutes.

  • The mixture is stirred at -78 °C for 1-2 hours to facilitate the formation of the silyl enol ether.

  • A solution of the aldehyde (1.0 mmol) in dry DCM (1 mL) is then added dropwise.

  • The reaction is stirred at -78 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature and extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield the desired β-hydroxy ketone.

Aldol_Workflow Start Start Step1 Add (S)-BINAPO to dry DCM under Argon at -78 °C Start->Step1 Step2 Add SiCl₄ and stir Step1->Step2 Step3 Add Ketone and Base solution Step2->Step3 Step4 Stir for 1-2h at -78 °C (Silyl enol ether formation) Step3->Step4 Step5 Add Aldehyde solution Step4->Step5 Step6 Stir for 12-24h at -78 °C Step5->Step6 Step7 Quench with sat. NaHCO₃ Step6->Step7 Step8 Workup and Extraction Step7->Step8 Step9 Purification (Column Chromatography) Step8->Step9 End β-Hydroxy Ketone Step9->End

Caption: Experimental workflow for the asymmetric aldol reaction.

Asymmetric Allylation of Aldehydes Catalyzed by Chiral Phosphine Oxides

Chiral phosphine oxides also catalyze the enantioselective allylation of aldehydes with allyltrichlorosilane (B85684). The phosphine oxide activates the allyltrichlorosilane, facilitating the transfer of the allyl group to the aldehyde.

Reaction Scheme: Aldehyde + Allyltrichlorosilane --[Chiral Phosphine Oxide]--> Homoallylic alcohol

Quantitative Data Summary:

EntryAldehydeCatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(S)-BINAPO109592
24-Chlorobenzaldehyde(S)-MeO-BIPHEP Oxide109194
3Cinnamaldehyde(R)-SEGPHOS Oxide58890

Experimental Protocol:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral phosphine oxide (0.05 mmol) in anhydrous acetonitrile (B52724) (1 mL).

  • Cool the solution to -40 °C.

  • Add the aldehyde (0.5 mmol) to the solution.

  • Add allyltrichlorosilane (0.6 mmol) dropwise to the mixture.

  • Stir the reaction at -40 °C for 24-48 hours, monitoring by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the homoallylic alcohol.

This compound as an Additive in Electroreduction

While not a direct catalytic application in the traditional sense, this compound has been used as an additive in the electroreduction of organic compounds, inspired by Li-ion battery chemistry. In this context, it is part of a complex electrolyte system.

Application: Additive in the electrolyte for the electroreductive Birch-type reaction.

Experimental Protocol (General Procedure):

  • An electrochemical cell is equipped with a magnesium anode and a galvanized steel wire cathode.

  • The cell is charged with the substrate (0.1 mmol, 1.0 eq.), 1,3-dimethylurea (B165225) (0.3 mmol, 3.0 eq.), This compound (1.0 mmol, 10 eq.), and a 1.5 M THF solution of LiBr (500 µL).

  • Anhydrous THF (3 mL) is added, and the reaction mixture is purged with argon.

  • Electrolysis is carried out at a constant current of 10 mA at room temperature.

  • Upon full consumption of the substrate (monitored by a suitable analytical technique), the electrolysis is stopped.

  • The cell is washed with diethyl ether, and the solvent is removed in vacuo.

  • The residue is taken up in diethyl ether and a solution of Rochelle's salt and stirred until two clear layers form.

  • The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by short silica gel column chromatography.

Electroreduction_Workflow Start Start Step1 Assemble Electrochemical Cell Start->Step1 Step2 Charge with Substrate, DMU, This compound, LiBr/THF Step1->Step2 Step3 Add Anhydrous THF and Purge with Argon Step2->Step3 Step4 Initiate Electrolysis (10 mA) Step3->Step4 Step5 Monitor Reaction until Completion Step4->Step5 Step6 Stop Electrolysis and Wash Cell Step5->Step6 Step7 Workup with Rochelle's Salt Step6->Step7 Step8 Extraction and Drying Step7->Step8 Step9 Purification Step8->Step9 End Reduced Product Step9->End

Caption: Workflow for electroreduction using this compound.

Conclusion

This compound possesses the requisite Lewis basicity to function as a catalyst in organic synthesis. However, its specific applications in this regard are not yet well-established in the scientific literature. The provided protocols for reactions catalyzed by other phosphine oxides serve as a guide to the potential reactivity and applications of this class of compounds. Further research is needed to explore and define the catalytic activity of this compound in various organic transformations. The use of this compound as an additive in electrochemistry highlights its potential utility in diverse chemical systems beyond traditional catalysis.

References

Application Notes and Protocols for the Quantification of Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is a polar, organophosphorus compound. Accurate and precise quantification of TPPO is essential in various research and development settings, particularly in process chemistry and formulation development where it may be present as a reagent, ligand, or impurity. This document provides detailed protocols for the quantitative analysis of TPPO using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following methods are based on established analytical principles for organophosphorus compounds and are provided as a guide for researchers to develop and validate in their own laboratories.

Quantitative Analysis of this compound by Reverse-Phase HPLC with UV Detection

This method is suitable for the quantification of TPPO in solution, offering a balance of sensitivity and accessibility.

Data Presentation: HPLC-UV

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~3 µg/mL
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Retention Time~4.5 min

Experimental Protocol: HPLC-UV

a) Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • TPPO reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

b) Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of TPPO reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing TPPO in the mobile phase diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

c) Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 210 nm.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90% to 10% B

    • 8.1-10 min: 10% B

d) Data Analysis

  • Construct a calibration curve by plotting the peak area of TPPO against the concentration of the calibration standards.

  • Determine the concentration of TPPO in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_injection Inject into HPLC-UV prep_mobile_phase->hplc_injection prep_standards Prepare Calibration Standards prep_standards->hplc_injection prep_sample Prepare and Filter Sample prep_sample->hplc_injection run_gradient Run Gradient Elution hplc_injection->run_gradient detect_uv Detect at 210 nm run_gradient->detect_uv integrate_peaks Integrate Peak Areas detect_uv->integrate_peaks build_curve Construct Calibration Curve integrate_peaks->build_curve quantify_sample Quantify TPPO in Sample build_curve->quantify_sample

Caption: Workflow for the quantitative analysis of TPPO by HPLC-UV.

Quantitative Analysis of this compound by GC-MS

This method is highly selective and sensitive, making it suitable for trace-level quantification of TPPO in complex matrices.

Data Presentation: GC-MS

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)< 5%
Retention Time~8.2 min
Monitored Ions (m/z)257 (M+), 187, 130

Experimental Protocol: GC-MS

a) Instrumentation and Materials

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • TPPO reference standard.

  • Ethyl acetate (B1210297), GC grade.

  • Internal standard (e.g., Triphenyl phosphate), analytical grade.

  • Volumetric flasks, pipettes, and GC vials with inserts.

b) Preparation of Solutions

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of TPPO in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of TPPO (e.g., 0.5, 1, 5, 10, 50 ng/mL).

  • Sample Preparation: Dilute the sample with ethyl acetate to a concentration within the calibration range and add the internal standard to the same final concentration as in the calibration standards.

c) GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

d) Data Analysis

  • Calculate the ratio of the peak area of TPPO to the peak area of the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of TPPO.

  • Determine the concentration of TPPO in the sample by calculating its peak area ratio to the internal standard and using the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards_is Prepare Standards with Internal Standard gc_injection Inject into GC-MS prep_standards_is->gc_injection prep_sample_is Prepare Sample with Internal Standard prep_sample_is->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM) gc_separation->ms_detection calc_ratios Calculate Peak Area Ratios ms_detection->calc_ratios build_curve_ratio Construct Ratio Calibration Curve calc_ratios->build_curve_ratio quantify_sample_ratio Quantify TPPO in Sample build_curve_ratio->quantify_sample_ratio

Caption: Workflow for the quantitative analysis of TPPO by GC-MS.

Quantitative Analysis of this compound by ³¹P qNMR Spectroscopy

This method provides a direct and absolute quantification of TPPO without the need for a TPPO-specific reference standard, relying on a certified internal standard.[1]

Data Presentation: ³¹P qNMR

ParameterResult
AccuracyHigh (traceable to SI units)
Precision (%RSD)< 1%
SpecificityHigh (due to large chemical shift range of ³¹P)
Analysis Time~15-30 min per sample

Experimental Protocol: ³¹P qNMR

a) Instrumentation and Materials

  • NMR spectrometer with a phosphorus probe.

  • Certified internal standard (e.g., triphenyl phosphate).

  • Deuterated solvent (e.g., CDCl₃).

  • TPPO sample.

  • NMR tubes.

b) Sample Preparation

  • Accurately weigh a known amount of the TPPO sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

c) NMR Acquisition Parameters

  • Nucleus: ³¹P.

  • Pulse Program: Inverse-gated decoupling to suppress NOE effects.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the phosphorus nuclei in the sample and standard.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1).

  • Spectral Width: Sufficient to cover the chemical shifts of both TPPO and the internal standard.

d) Data Analysis

  • Process the FID with an appropriate window function and perform Fourier transformation.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the signals corresponding to TPPO and the internal standard.

  • Calculate the concentration of TPPO using the following equation:

    CTPPO = (ITPPO / NTPPO) * (NIS / IIS) * (MWTPPO / MWIS) * (mIS / mSample) * PIS

    Where:

    • C = Concentration/Purity of TPPO

    • I = Integral value

    • N = Number of phosphorus atoms (1 for both TPPO and triphenyl phosphate)

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • Subscripts TPPO and IS refer to the analyte and internal standard, respectively.

Logical Relationship: qNMR Quantification

qNMR_Logic cluster_inputs Inputs cluster_measurement NMR Measurement cluster_calculation Calculation mass_sample Mass of Sample final_purity Calculate Purity of TPPO mass_sample->final_purity mass_is Mass of Internal Standard mass_is->final_purity purity_is Purity of Internal Standard purity_is->final_purity mw_sample MW of Sample mw_sample->final_purity mw_is MW of Internal Standard mw_is->final_purity nmr_acquisition Acquire 31P NMR Spectrum integrate_signals Integrate Signals nmr_acquisition->integrate_signals integral_ratio Calculate Integral Ratio (I_TPPO / I_IS) integrate_signals->integral_ratio integral_ratio->final_purity

Caption: Logical relationship for the quantification of TPPO using ³¹P qNMR.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their use of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPPO) and what are its primary applications?

A1: this compound is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1] Due to the electron-donating nature of the pyrrolidinyl groups and the polarity of the phosphine (B1218219) oxide bond, TPPO is primarily explored for its utility as a ligand in metal-catalyzed reactions, such as cross-coupling reactions.[1][2][3] Its pyrrolidine (B122466) substituents enhance its solubility and reactivity compared to other phosphine oxides.[1] It can also be used as a reagent in specific synthetic transformations, for instance, in modified Birch reductions.

Q2: What are the key physical and chemical properties of TPPO I should be aware of?

A2: TPPO is typically a liquid at room temperature and should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[4][5] It has a boiling point of approximately 389.9°C at 760 mmHg and a flash point of 112.8°C.[4] It is important to handle TPPO in a well-ventilated area and wear appropriate personal protective equipment, as it may be harmful if inhaled, ingested, or comes into contact with skin.[4]

Q3: How does TPPO function as a ligand in catalysis?

A3: As a phosphine oxide, TPPO acts as a hard Lewis base, coordinating to metal centers through its oxygen atom. This coordination can influence the electronic properties and stability of the catalytic species.[1] In some instances, phosphine oxides can have a labilizing effect on other ligands, which may facilitate subsequent steps in a catalytic cycle. The pyrrolidine groups contribute to the steric and electronic environment around the metal center, which can impact the reaction's selectivity and efficiency.

Q4: I am observing low or no reactivity in my TPPO-mediated reaction. What are the potential causes?

A4: Low reactivity can stem from several factors:

  • Inactive Catalyst: The active catalytic species may not be forming efficiently. This could be due to impurities in the starting materials, solvent, or TPPO itself.

  • Poor Ligand Coordination: The coordination of TPPO to the metal center might be hindered, or the resulting complex may not be catalytically active under the chosen conditions.

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and outcome.

Q5: How can I remove TPPO from my reaction mixture after the reaction is complete?

A5: While TPPO is more soluble than the commonly encountered triphenylphosphine (B44618) oxide (TPPO), similar strategies can be adapted for its removal. Since TPPO is a polar compound, it can often be separated from less polar products using column chromatography on silica (B1680970) gel.[6][7] Alternatively, selective precipitation by adding a non-polar solvent to a concentrated reaction mixture may be effective.[7] Acid-base extraction could also be explored, as the basic nitrogen atoms in the pyrrolidine rings may allow for the formation of a water-soluble salt under acidic conditions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides systematic steps for optimization.

Problem 1: Low Product Yield

Low product yield is a frequent challenge in catalytic reactions. The following table outlines potential causes and suggested optimization strategies.

Potential Cause Troubleshooting & Optimization Steps
Sub-optimal Ligand-to-Metal Ratio Vary the molar ratio of TPPO to the metal precursor. A typical starting point is a 1:1 to 4:1 ratio. Tabulate the results to identify the optimal loading.
Incorrect Reaction Temperature Screen a range of temperatures. Start from room temperature and incrementally increase the temperature, monitoring for product formation and decomposition.
Inappropriate Solvent Test a variety of solvents with different polarities and coordinating abilities (e.g., THF, Dioxane, Toluene, DMF).
Presence of Impurities Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions.[8] Use freshly distilled solvents and high-purity TPPO.
Decomposition of Catalyst or Product Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to check for the degradation of starting materials, intermediates, or the final product.

Illustrative Data for Optimizing TPPO to Catalyst Ratio in a Hypothetical Cross-Coupling Reaction

Entry TPPO:Catalyst Ratio Temperature (°C) Solvent Yield (%)
11:180Toluene35
22:180Toluene68
33:180Toluene75
44:180Toluene72

Note: This data is for illustrative purposes to demonstrate an optimization workflow.

Problem 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired compound.

Potential Cause Troubleshooting & Optimization Steps
Side Reactions of Starting Materials Lowering the reaction temperature may improve selectivity. Also, consider changing the order of addition of reagents.
Ligand Decomposition If the reaction is run at high temperatures, the TPPO ligand itself might degrade. Analyze the crude reaction mixture for phosphorus-containing byproducts.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions.
Homocoupling of Starting Materials This is a common side reaction in cross-coupling chemistry. Adjusting the ligand-to-metal ratio or using a different catalyst precursor can sometimes mitigate this issue.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction Utilizing TPPO as a Ligand

This protocol provides a general starting point for optimizing a cross-coupling reaction. The specific amounts and conditions should be adjusted based on the substrates being used.

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%).

  • Ligand Addition: Add this compound (TPPO, 4 mol%) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: Add the aryl halide (1.0 eq.), the coupling partner (e.g., a boronic acid, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Workflow for Reaction Optimization

G A Define Reaction: Substrates, Product B Initial Screening: - Catalyst Precursor - Solvent - Base - Temperature A->B C Analyze Results: Yield & Purity (TLC, GC, LC-MS) B->C D Optimize TPPO:Catalyst Ratio C->D E Fine-tune Temperature D->E F Optimize Reagent Concentration E->F G Reaction Successful? (Yield > 80%, Purity > 95%) F->G H Further Optimization or Troubleshooting Required G->H No I Scale-up Reaction G->I Yes H->B

Caption: A general workflow for optimizing a chemical reaction using TPPO as a ligand.

Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed Q1 Is there any product formation? Start->Q1 A1_No Check Reagent Purity & Activity (Catalyst, TPPO, Substrates) Q1->A1_No No A1_Yes Sub-optimal Conditions Q1->A1_Yes Yes End Re-evaluate Reaction A1_No->End Q2 Are there significant side products? A1_Yes->Q2 A2_Yes Optimize for Selectivity: - Lower Temperature - Change Solvent - Adjust Stoichiometry Q2->A2_Yes Yes A2_No Incomplete Conversion Q2->A2_No No A2_Yes->End A3 Optimize for Conversion: - Increase Temperature - Increase Reaction Time - Optimize TPPO:Catalyst Ratio A2_No->A3 A3->End

Caption: A decision tree for troubleshooting low product yield in reactions involving TPPO.

Coordination of TPPO to a Metal Center

G cluster_TPPO This compound (TPPO) P P O O P->O O N1 N P->N1 N2 N P->N2 N3 N P->N3 M Metal Center (M) O->M Coordination Bond Pyr1 Pyrrolidinyl N1->Pyr1 Pyr2 Pyrrolidinyl N2->Pyr2 Pyr3 Pyrrolidinyl N3->Pyr3 L1 L M->L1 L2 L M->L2

Caption: Diagram illustrating the coordination of TPPO to a generic metal center via its oxygen atom.

References

Navigating the Nuances of Peptide Synthesis: A Technical Support Guide to Tri(pyrrolidin-1-yl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and purity of peptide synthesis are paramount. While the coupling reagent PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is favored for its ability to minimize common side reactions like racemization, it introduces a persistent challenge: the byproduct Tri(pyrrolidin-1-yl)phosphine oxide. This technical support center provides a comprehensive guide to understanding and managing this common impurity, ensuring the successful isolation of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a water-soluble organophosphorus compound that is the primary byproduct generated when using PyBOP as a coupling reagent in peptide synthesis. During the activation of the carboxylic acid, the phosphonium (B103445) moiety of PyBOP is converted to this stable phosphine (B1218219) oxide.

Q2: Does this compound cause side reactions in my peptide synthesis?

A2: Under typical peptide synthesis conditions, this compound is a relatively inert byproduct and is not known to cause further side reactions with the growing peptide chain. The primary issue it presents is its potential to co-purify with the desired peptide, leading to challenges in achieving high purity.

Q3: What are the key physicochemical properties of this compound relevant to its removal?

A3: Understanding the properties of this byproduct is crucial for developing an effective purification strategy. Key data is summarized in the table below.

PropertyValueImplication for Purification
Molecular FormulaC₁₂H₂₄N₃OP
Molecular Weight257.32 g/mol
AppearanceColorless to brown clear liquid
Boiling Point140-142 °C at 0.1 mmHg[1]High boiling point makes it non-volatile under standard workup conditions.
Density1.120 g/mL at 20 °C[1]
SolubilitySoluble in organic solvents like methanol (B129727) and acetonitrile; insoluble in water.[2]Its solubility in common organic solvents used for peptide synthesis and purification necessitates specific removal strategies. Its insolubility in water can be exploited in certain extraction protocols.

Q4: Can residual this compound interfere with downstream applications?

A4: Yes, residual phosphine oxide can potentially interfere with subsequent analytical techniques, such as mass spectrometry, by causing ion suppression or appearing as an unexpected peak. For biological assays, its presence could lead to inaccurate concentration determination of the peptide or unforeseen biological effects.

Troubleshooting Guide: Removal of this compound

This guide provides systematic approaches to address the challenge of removing this compound from your peptide synthesis reaction mixture.

Issue 1: Presence of a persistent impurity with a mass corresponding to this compound in the crude peptide.

Cause: Inefficient removal during the initial workup and purification steps.

Solutions:

  • Aqueous Extraction: Due to its insolubility in water, a primary method for removal is through aqueous washes of the organic layer containing the peptide after cleavage from the solid support.[2]

  • Optimized Chromatography: Standard reverse-phase HPLC is the most effective method for separating the peptide from the phosphine oxide byproduct. Optimization of the gradient and choice of column may be necessary.

  • Precipitation/Trituration: While more commonly used for the less polar triphenylphosphine (B44618) oxide, precipitation from a non-polar solvent can be attempted.[3][4] After concentrating the reaction mixture, suspending the residue in a solvent like cold diethyl ether may selectively precipitate the desired peptide, leaving the more soluble phosphine oxide in the supernatant.

Issue 2: Co-elution of the peptide and this compound during HPLC.

Cause: Similar retention times of the peptide and the byproduct under the chosen HPLC conditions.

Solutions:

  • Modify HPLC Gradient: A shallower gradient can improve the resolution between the peptide and the impurity.

  • Change Stationary Phase: If using a C18 column, switching to a different stationary phase (e.g., C8 or a phenyl-hexyl column) can alter the selectivity and improve separation.

  • Adjust Mobile Phase pH: Altering the pH of the mobile phase (if compatible with the peptide's stability) can change the ionization state of the peptide and potentially its retention time relative to the neutral phosphine oxide.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using PyBOP

This protocol outlines a standard procedure for coupling an amino acid to a resin-bound peptide using PyBOP.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2 eq.), PyBOP (2 eq.), and 1-hydroxybenzotriazole (B26582) (HOBt) (2 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (4 eq.) to the mixture.

  • Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts, including this compound.

Protocol 2: Workup and Purification for Removal of this compound

This protocol details the steps following cleavage of the peptide from the resin.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove residual cleavage reagents and soluble impurities.

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent for HPLC injection (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purification: Purify the peptide using preparative reverse-phase HPLC with a suitable gradient.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide, free from this compound.

Visualizing the Process

To further clarify the experimental workflow and troubleshooting logic, the following diagrams are provided.

PeptideCouplingWorkflow Resin Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (PyBOP, DIPEA, DMF) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage CrudePeptide Crude Peptide + This compound Cleavage->CrudePeptide

Peptide Coupling and Cleavage Workflow.

TroubleshootingTree Start Impurity Detected (Mass = 257.32) CheckWorkup Review Workup Protocol Start->CheckWorkup CheckHPLC Review HPLC Method Start->CheckHPLC AqueousWash Optimize Aqueous Washes CheckWorkup->AqueousWash Precipitation Optimize Precipitation/ Trituration CheckWorkup->Precipitation Gradient Modify HPLC Gradient (e.g., make shallower) CheckHPLC->Gradient StationaryPhase Change Stationary Phase (e.g., C8, Phenyl-Hexyl) CheckHPLC->StationaryPhase MobilePhase Adjust Mobile Phase pH CheckHPLC->MobilePhase

Troubleshooting Byproduct Removal.

References

Technical Support Center: Purification of Products from Tri(pyrrolidin-1-yl)phosphine oxide (PyPO) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products contaminated with Tri(pyrrolidin-1-yl)phosphine oxide (PyPO).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PyPO) and why is it difficult to remove?

This compound (PyPO) is a common byproduct in many organic reactions, particularly those analogous to the Wittig, Mitsunobu, and Staudinger reactions where triphenylphosphine (B44618) oxide (TPPO) is typically formed. Its removal can be challenging due to its high polarity and good solubility in many common organic solvents, which often leads to co-elution with polar products during chromatographic purification.

Q2: What are the most common methods for removing PyPO from a reaction mixture?

The primary strategies for removing PyPO are adapted from well-established methods for its close analog, triphenylphosphine oxide (TPPO). These include:

  • Precipitation/Crystallization: This method takes advantage of the differential solubility of PyPO and the desired product.

  • Complexation with Metal Salts: PyPO can form insoluble coordination complexes with certain metal salts, which can then be removed by filtration.

  • Chromatography: Techniques such as silica (B1680970) gel plug filtration or column chromatography can be effective.

  • Aqueous Extraction: Utilizing the insolubility of PyPO in water can be a simple and effective separation method for less polar products.

Q3: How do I choose the best purification method for my specific product?

The optimal method depends on the properties of your desired product, particularly its polarity and solubility. The following flowchart provides a general decision-making framework:

G Start Crude Reaction Mixture containing Product and PyPO IsProductNonPolar Is the product soluble in non-polar solvents (e.g., hexanes, ether)? Start->IsProductNonPolar IsProductWaterStable Is the product stable to aqueous workup? IsProductNonPolar->IsProductWaterStable Yes IsProductSolubleInPolar Is the product soluble in polar aprotic solvents (e.g., DCM, EtOAc)? IsProductNonPolar->IsProductSolubleInPolar No Precipitation Precipitation of PyPO with a non-polar solvent. IsProductWaterStable->Precipitation No AqueousExtraction Aqueous Extraction IsProductWaterStable->AqueousExtraction Yes MetalSalt Complexation with Metal Salts (e.g., ZnCl₂, MgCl₂) IsProductSolubleInPolar->MetalSalt Yes Chromatography Silica Gel Chromatography IsProductSolubleInPolar->Chromatography No

Caption: Decision workflow for selecting a PyPO purification method.

Troubleshooting Guides

Problem 1: PyPO co-elutes with my polar product during silica gel chromatography.
  • Cause: The polarity of your product is very similar to that of PyPO.

  • Solutions:

    • Switch to a Different Purification Method: Consider non-chromatographic techniques like metal salt complexation or crystallization.

    • Modify the Chromatographic Conditions:

      • Solvent System: Experiment with different solvent systems. A less polar solvent system may increase the retention of PyPO on the silica gel.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica.

Problem 2: During precipitation with a non-polar solvent, my product crashes out with the PyPO.
  • Cause: Your product has low solubility in the chosen non-polar solvent.

  • Solutions:

    • Solvent Screening: Test a range of non-polar and minimally polar solvents to find one that selectively precipitates PyPO while keeping your product in solution.

    • Temperature Optimization: Cooling the solution can often promote the precipitation of PyPO. Experiment with different temperatures to find the optimal balance.

    • Use a Solvent Mixture: A carefully selected mixture of a "good" solvent for your product and a "poor" solvent for PyPO can lead to selective precipitation.

Problem 3: The addition of a metal salt to precipitate PyPO leads to the decomposition of my product.
  • Cause: Your product is sensitive to the Lewis acidity of the metal salt.

  • Solutions:

    • Use a Milder Metal Salt: Investigate the use of less Lewis acidic metal salts. For example, MgCl₂ is generally less acidic than ZnCl₂.

    • Alternative Purification Method: If your product is unstable in the presence of metal salts, you will need to use an alternative method such as chromatography or crystallization.

Data Presentation

Table 1: Solubility of PyPO in Common Solvents (Qualitative)

Solvent CategoryExamplesSolubility of PyPO
Polar AproticDichloromethane (DCM), Ethyl Acetate (B1210297) (EtOAc), Acetonitrile (MeCN)Soluble
Polar ProticMethanol (MeOH), Ethanol (EtOH)Soluble[1]
Non-PolarHexanes, Pentane, Diethyl EtherSparingly Soluble to Insoluble
AqueousWaterInsoluble[1]

Table 2: Comparison of Common PyPO Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Precipitation/Crystallization Simple, scalable, chromatography-free.Product may co-precipitate; requires solvent screening.Non-polar to moderately polar products.
Metal Salt Complexation Effective for polar products; can be scalable.Product may be sensitive to metal salts; requires anhydrous conditions.Polar products that are not sensitive to Lewis acids.
Silica Gel Chromatography Widely applicable; good for small scale.Can be time-consuming and costly for large scale; co-elution can be an issue.Small to medium scale purification of a wide range of products.
Aqueous Extraction Simple, fast, and inexpensive.Only effective if the product is soluble in a water-immiscible organic solvent.Non-polar and some moderately polar products.

Experimental Protocols

Protocol 1: Removal of PyPO by Precipitation with a Non-Polar Solvent
  • Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.

  • Dissolution: Dissolve the crude material in a minimal amount of a solvent in which both your product and PyPO are soluble (e.g., dichloromethane).

  • Precipitation: Slowly add a non-polar solvent in which PyPO is insoluble (e.g., hexanes or diethyl ether) with stirring until a precipitate is observed.

  • Cooling: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.

  • Filtration: Filter the mixture, collecting the filtrate which contains your purified product. The solid precipitate is PyPO.

  • Washing: Wash the collected solid with a small amount of the cold non-polar solvent to recover any entrained product, and combine the washings with the filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the purified product.

G A Concentrate Crude Reaction Mixture B Dissolve in Minimal Polar Solvent (e.g., DCM) A->B C Add Non-Polar Solvent (e.g., Hexanes) B->C D Cool to Maximize Precipitation C->D E Filter to Remove PyPO D->E F Collect and Concentrate Filtrate E->F G Purified Product F->G

Caption: Workflow for PyPO removal by precipitation.
Protocol 2: Removal of PyPO by Complexation with Zinc Chloride (ZnCl₂)

  • Dissolution: Dissolve the crude reaction mixture in a suitable polar aprotic solvent (e.g., ethyl acetate or dichloromethane).

  • Addition of ZnCl₂: Add solid, anhydrous zinc chloride (1.5-2.0 equivalents relative to the theoretical amount of PyPO).

  • Stirring: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the PyPO-ZnCl₂ complex should form.

  • Filtration: Filter the mixture to remove the insoluble complex.

  • Washing: Wash the filter cake with a small amount of the reaction solvent.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining zinc salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

G A Dissolve Crude Mixture in Polar Solvent B Add Anhydrous ZnCl₂ A->B C Stir to Form Precipitate B->C D Filter to Remove PyPO-ZnCl₂ Complex C->D E Aqueous Wash of Filtrate D->E F Dry and Concentrate Organic Layer E->F G Purified Product F->G

Caption: Workflow for PyPO removal by metal salt complexation.

References

Improving yield in reactions using Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for improving reaction yields using Tri(pyrrolidin-1-yl)phosphine oxide. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving reaction yields?

A1: this compound primarily acts as a stabilizing ligand for metal catalysts, particularly palladium catalysts used in cross-coupling reactions. Its main function is to prevent the agglomeration and deactivation of the active catalyst (e.g., Pd(0)) into inactive forms like palladium black.[1][2][3] This stabilization leads to a longer catalyst lifetime, which can result in higher reaction yields and improved reproducibility.[2]

Q2: In which types of reactions can this compound be used to enhance yields?

A2: While specific data for this compound is still emerging, based on the behavior of analogous phosphine (B1218219) oxides, it is expected to be most effective in palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Heck, Hiyama, Negishi, and Sonogashira couplings. The precursor, Tris(1-pyrrolidinyl)phosphine, is a known ligand for these reactions, suggesting the oxide form can play a crucial role in catalyst stability.

Q3: How does this compound compare to other phosphine oxide ligands like triphenylphosphine (B44618) oxide (TPPO)?

A3: this compound possesses unique properties due to its pyrrolidine (B122466) substituents, which can enhance its solubility and reactivity compared to other phosphine oxides like TPPO.[4] Its distinct structural characteristics may offer different coordination properties, potentially leading to improved performance in specific reaction systems.[4]

Q4: Can this compound also act as a catalyst itself?

A4: The available research suggests that this compound's role is primarily as a ligand or additive to stabilize a primary metal catalyst, rather than being a catalyst itself in most organic reactions.[4] Its Lewis basic nature could, in theory, allow it to participate in some catalytic processes, but this is not its primary application for yield improvement.[4]

Troubleshooting Guides

Problem: Low or inconsistent yields in a palladium-catalyzed cross-coupling reaction.

This is a common issue that can often be addressed by optimizing the reaction conditions and considering the role of additives like this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low Yields in Cross-Coupling Reactions cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Optimization start Low or Inconsistent Yield catalyst_deactivation Check for Catalyst Deactivation (e.g., formation of palladium black) start->catalyst_deactivation reagent_purity Verify Reagent Purity (Aryl halide, boronic acid, etc.) start->reagent_purity reaction_conditions Review Reaction Conditions (Solvent, Base, Temperature) start->reaction_conditions add_stabilizing_ligand Add this compound (e.g., 5 mol%) catalyst_deactivation->add_stabilizing_ligand Yes increase_loading Increase Catalyst/Ligand Loading catalyst_deactivation->increase_loading No purify_reagents Purify Starting Materials reagent_purity->purify_reagents Impurities Detected screen_conditions Screen Solvents, Bases, and Temperature reaction_conditions->screen_conditions Sub-optimal end Optimized Reaction add_stabilizing_ligand->end Yield Improved increase_loading->end purify_reagents->end screen_conditions->end

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Issue 1: Catalyst Deactivation
  • Symptom: The reaction mixture turns black, and the reaction stalls. This often indicates the formation of inactive palladium black.[3]

  • Solution:

    • Introduce a Stabilizing Ligand: Add this compound to the reaction mixture. A typical starting point is 5 mol% relative to the palladium catalyst. This can prevent the aggregation of palladium nanoparticles and maintain a constant active catalyst concentration.[2]

    • Optimize Ligand-to-Metal Ratio: If you are already using a primary phosphine ligand, the addition of a phosphine oxide can still be beneficial. However, an excessive amount of total ligands can sometimes inhibit the reaction. It may be necessary to screen different ratios.[3]

    • Ensure Inert Atmosphere: Oxygen can degrade both the active Pd(0) catalyst and any phosphine ligands present.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Sub-optimal Reaction Conditions
  • Symptom: The reaction proceeds slowly or gives a low conversion even without visible catalyst decomposition.

  • Solution:

    • Solvent Screening: The choice of solvent is critical for catalyst stability and reactivity.[1] If a reaction is underperforming, a screen of common solvents for cross-coupling (e.g., toluene, dioxane, THF, DMF) is recommended.

    • Base Selection: The strength and solubility of the base can significantly impact the reaction outcome.[1] Common bases like K₂CO₃ and K₃PO₄ should be considered, and in some cases, the presence of a small amount of water is necessary for the base to be effective.[1]

    • Temperature Optimization: Higher temperatures can increase reaction rates but also accelerate catalyst decomposition.[3] It is crucial to find the lowest temperature at which a reasonable reaction rate is achieved.

Data Presentation

To systematically evaluate the effect of this compound on your reaction, it is crucial to collect and organize quantitative data. Below is a template table for comparing reaction outcomes.

EntryCatalyst (mol%)Ligand (mol%)AdditiveTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)None1001245
2Pd(OAc)₂ (2)SPhos (4)This compound (5) 1001285
3Pd(OAc)₂ (1)SPhos (2)This compound (2.5) 1001278
4Pd(OAc)₂ (2)SPhos (4)This compound (5) 802492

Experimental Protocols

General Protocol for Using this compound as a Stabilizing Additive in a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Primary phosphine ligand (e.g., SPhos, PPh₃) (4 mol%)

  • This compound (5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, primary phosphine ligand, this compound, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Mandatory Visualizations

Catalytic_Cycle_Stabilization Proposed Role of this compound in Catalyst Stabilization cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Active Pd(0)L_n Catalyst oxidative_addition Oxidative Addition (with Aryl Halide) pd0->oxidative_addition Ar-X pd_black Inactive Palladium Black pd0->pd_black Aggregation transmetalation Transmetalation (with Boronic Acid) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar') stabilizer This compound stabilizer->pd0 Stabilizes

Caption: Stabilization of the active Pd(0) catalyst by this compound.

References

Troubleshooting low reactivity of Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tri(pyrrolidin-1-yl)phosphine oxide (TPPO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (TPPO) is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1][2] Due to its three pyrrolidine (B122466) substituents, it exhibits enhanced solubility and reactivity compared to many other phosphine (B1218219) oxides.[1] Its primary applications are in the fields of coordination chemistry and catalysis, where it can function as a ligand for metal complexes.[1][3] The Lewis basicity arising from the lone pairs on the nitrogen atoms also suggests its potential as a catalyst in various organic reactions.[1]

Q2: My reaction involving TPPO as a ligand is showing low reactivity or yield. What are the potential causes?

Low reactivity in a catalytic system employing TPPO as a ligand can stem from several factors related to the ligand's coordination to the metal center, its stability, and the overall reaction conditions.

  • Poor Coordination: While phosphine oxides are generally considered weak Lewis bases, their ability to coordinate to a metal center is crucial for their function as a ligand.[4] Factors such as steric hindrance from the bulky pyrrolidine groups or competition from other coordinating species in the reaction mixture can lead to inefficient ligand-metal binding.

  • Ligand Degradation: Although phosphine oxides are generally more stable to oxidation than their corresponding phosphines, they can still be susceptible to degradation under harsh reaction conditions.[5] Ensure the purity of your TPPO and consider the stability of the P-N bonds under the specific thermal and chemical environment of your reaction.

  • Inappropriate Solvent Choice: The choice of solvent can significantly impact the solubility of the catalyst and reactants, as well as the stability of the catalytic species. TPPO has good solubility, which is one of its advantages.[1] However, ensure the solvent is dry and deoxygenated, as contaminants can interfere with the catalytic cycle.

  • Steric and Electronic Mismatch: The steric bulk and electronic properties of a ligand are critical for catalytic activity.[6][7] The pyrrolidine groups on TPPO create a specific steric environment around the phosphorus atom. This may not be optimal for all types of catalytic transformations.

Q3: How can I troubleshoot a sluggish reaction where TPPO is used as a catalyst or ligand?

Here is a step-by-step guide to troubleshoot a reaction exhibiting low reactivity with TPPO:

Troubleshooting Step Experimental Protocol Expected Outcome
1. Verify Reagent Purity Analyze your sample of this compound using techniques like NMR or mass spectrometry to confirm its identity and purity.The spectral data should match the reference for pure TPPO, with no significant impurities observed.
2. Optimize Ligand-to-Metal Ratio Systematically vary the molar ratio of TPPO to the metal precursor in your reaction. Common starting points are 1:1, 2:1, and 4:1 ligand-to-metal ratios.An optimal ratio will likely show a significant improvement in reaction yield or rate. Excess ligand can sometimes be beneficial, but can also inhibit the reaction.
3. Evaluate Solvent Effects Run the reaction in a variety of anhydrous, degassed solvents with different polarities (e.g., toluene, THF, dioxane, DMF).Identifying a solvent that enhances the solubility and stability of the catalytic complex can lead to improved performance.
4. Adjust Reaction Temperature Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition.An optimal temperature will provide a balance between reaction rate and catalyst stability, maximizing the yield of the desired product.
5. Screen Different Metal Precursors If using TPPO as a ligand, test different metal sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dme)) to find the most compatible precursor for your specific transformation.The choice of metal precursor can significantly influence the formation and reactivity of the active catalytic species.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low reactivity issues with this compound.

troubleshooting_workflow start Low Reactivity Observed check_purity Verify TPPO Purity & Integrity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify or Obtain New TPPO purity_ok->purify No optimize_conditions Systematically Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity conditions_improved Reactivity Improved? optimize_conditions->conditions_improved analyze_mechanism Investigate Reaction Mechanism conditions_improved->analyze_mechanism No success Problem Resolved conditions_improved->success Yes consider_alternatives Consider Alternative Ligands/Catalysts analyze_mechanism->consider_alternatives consider_alternatives->success

Caption: A workflow for troubleshooting low reactivity issues.

Potential Issues and Solutions

Issue 1: Suspected Poor Coordination of TPPO to the Metal Center

Symptoms:

  • Low or no product formation.

  • Precipitation of metal black, indicating catalyst decomposition.[8]

  • No significant change in the ³¹P NMR chemical shift of TPPO upon addition of the metal precursor.

Possible Causes & Solutions:

Cause Solution
Steric Hindrance The pyrrolidine groups may be too bulky for the chosen metal center or substrates. Consider using a metal precursor with a more labile ligand to facilitate coordination.
Competition from Other Donors Other species in the reaction mixture (e.g., solvent, base, starting materials) may be stronger ligands than TPPO. Try using a non-coordinating solvent and a base that is less likely to bind to the metal.
Weak Lewis Basicity Phosphine oxides are generally weaker ligands than phosphines.[4] For reactions that require strong electron donation from the ligand, TPPO may not be suitable. An alternative, more electron-rich ligand might be necessary.
Issue 2: Potential Degradation of TPPO Under Reaction Conditions

Symptoms:

  • Appearance of new signals in the ³¹P NMR spectrum of the reaction mixture over time.

  • A decrease in reaction rate after an initial period of activity.

Possible Causes & Solutions:

Cause Solution
Hydrolysis of P-N bonds The presence of water can lead to the hydrolysis of the phosphinamide bonds, especially under acidic or basic conditions at elevated temperatures. Ensure all reagents and solvents are scrupulously dried. The addition of a drying agent could be beneficial.[9]
Reaction with Strong Oxidizing or Reducing Agents TPPO may react with strong oxidizing agents.[1] Conversely, under strongly reducing conditions, the phosphine oxide could be reduced. Ensure the compatibility of all reagents with the phosphine oxide functionality.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of TPPO involves the oxidation of the corresponding phosphine, Tri(pyrrolidin-1-yl)phosphine.[1]

  • Dissolve Tri(pyrrolidin-1-yl)phosphine in a suitable organic solvent such as dichloromethane (B109758) or toluene.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting phosphine has disappeared and is replaced by a new signal for TPPO.

  • Work up the reaction by separating the organic layer, washing with water, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 2: General Procedure for a Cross-Coupling Reaction Using TPPO as a Ligand

This is a general guideline; specific conditions will need to be optimized for each reaction.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the metal precursor (e.g., Pd(OAc)₂, 1-5 mol%).

  • Add this compound (1-10 mol%).

  • Add the aryl halide or triflate (1.0 equivalent).

  • Add the coupling partner (e.g., boronic acid, organotin reagent, 1.1-1.5 equivalents).

  • Add the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC, LC-MS, TLC).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors that can influence the reactivity of a catalytic system employing TPPO.

logical_relationships reactivity Overall Reaction Reactivity ligand_properties TPPO Properties ligand_properties->reactivity sterics Steric Bulk ligand_properties->sterics electronics Electronic Effects ligand_properties->electronics stability Stability ligand_properties->stability metal_center Metal Center metal_center->reactivity metal_precursor Metal Precursor metal_center->metal_precursor oxidation_state Oxidation State metal_center->oxidation_state reaction_conditions Reaction Conditions reaction_conditions->reactivity temperature Temperature reaction_conditions->temperature solvent Solvent reaction_conditions->solvent base Base reaction_conditions->base substrate_properties Substrate Properties substrate_properties->reactivity substrate_sterics Steric Hindrance substrate_properties->substrate_sterics substrate_electronics Electronic Demand substrate_properties->substrate_electronics

References

Enhancing the stability of Tri(pyrrolidin-1-yl)phosphine oxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Tri(pyrrolidin-1-yl)phosphine oxide in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (TPPO) is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP. Due to the electron-donating properties of the pyrrolidine (B122466) rings, it can act as a ligand for metal cations. Its primary applications are in organometallic chemistry and catalysis, where it can be used to synthesize complex organometallic structures and to study reaction mechanisms.[1][2]

Q2: What are the recommended storage conditions for neat this compound?

To ensure its stability, neat this compound should be stored at 2-8°C (refrigerated), protected from light, and under an inert nitrogen atmosphere.[3][4]

Q3: What are the known incompatible materials with this compound?

The primary incompatible materials are strong oxidizing agents.[1][5] Contact with these substances should be avoided to prevent degradation.

Q4: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound in solution are not extensively documented in the literature, based on its structure and general chemical principles, potential degradation routes include:

  • Oxidation: The pyrrolidine rings may be susceptible to oxidation, especially in the presence of oxidizing agents, heat, or light.

  • Hydrolysis: Although phosphine (B1218219) oxides are generally stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions could potentially lead to the cleavage of the P-N bonds.

  • Photodegradation: As recommended to store protected from light, the compound may be susceptible to degradation upon exposure to UV or high-intensity visible light.

Q5: What are the signs of degradation in a solution of this compound?

Visual signs of degradation may include a change in color (solutions are typically colorless to pale yellow), the formation of precipitates, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are recommended for confirming stability.

Q6: Which analytical methods are suitable for assessing the stability of this compound solutions?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective technique for monitoring the stability of organic compounds. A stability-indicating HPLC method should be developed to separate the intact this compound from any potential degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly low reactivity or poor performance in a catalytic reaction.

  • Possible Cause: Degradation of the this compound ligand in the reaction solution.

  • Troubleshooting Steps:

    • Verify Ligand Integrity: Before starting the reaction, analyze the neat compound and the prepared stock solution by HPLC to confirm its purity and concentration.

    • Solvent Purity: Ensure that the solvent used is of high purity and free from peroxides or other oxidizing impurities. If necessary, use freshly distilled or sparged solvents.

    • Inert Atmosphere: If the reaction is sensitive to air, ensure that the solution is prepared and the reaction is carried out under a strict inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate degradation.

    • Light Protection: Protect the reaction mixture from light, especially if the reaction is run over an extended period.

Issue 2: Appearance of a precipitate in the this compound solution upon storage.

  • Possible Cause 1: The compound has degraded, and the degradation products are insoluble in the solvent.

  • Troubleshooting Steps:

    • Attempt to identify the precipitate by analytical techniques such as NMR or Mass Spectrometry.

    • Review the storage conditions. Ensure the solution was stored at the recommended temperature, protected from light, and under an inert atmosphere.

    • Prepare a fresh solution and monitor for precipitate formation under ideal storage conditions.

  • Possible Cause 2: The solubility of this compound in the chosen solvent is limited, especially at lower storage temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves. If it does, this indicates a solubility issue.

    • Consider using a different solvent in which the compound has higher solubility at the intended storage temperature.

    • Store the solution at the lowest temperature that does not cause precipitation, while still adhering to stability recommendations.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Materials:

    • This compound

    • High-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)

    • Inert gas (nitrogen or argon)

    • Appropriate glassware (e.g., volumetric flask)

  • Procedure:

    • Ensure all glassware is clean and dry.

    • Sparge the chosen solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.

    • Weigh the desired amount of this compound in a tared vial under an inert atmosphere if possible.

    • Add a portion of the sparged solvent to the vial to dissolve the compound.

    • Transfer the solution to a volumetric flask.

    • Rinse the vial with additional sparged solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with the sparged solvent.

    • Stopper the flask and mix thoroughly.

    • Transfer the solution to a storage vial with a septum cap, flush the headspace with inert gas, and seal.

    • Store the solution at 2-8°C and protected from light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°CTo minimize thermal degradation.
AtmosphereInert (Nitrogen or Argon)To prevent oxidative degradation.[3]
LightProtect from lightTo prevent photolytic degradation.[3]

Table 2: Solubility of Related Phosphine Oxides in Common Solvents (Qualitative)

SolventSolubility of TPPO
WaterInsoluble[6]
HexanePoorly soluble[7]
Diethyl Ether (cold)Poorly soluble[7]
TolueneSoluble[7]
DichloromethaneSoluble[7]
EthanolSoluble[6]
MethanolSoluble[6]
Isopropyl AlcoholSoluble[6]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep1 Weigh TPPO prep3 Dissolve TPPO in Solvent prep1->prep3 prep2 Select & Sparge Solvent prep2->prep3 prep4 Transfer to Storage Vial prep3->prep4 prep5 Inert Headspace & Seal prep4->prep5 storage Store at 2-8°C Protect from Light Under Inert Atmosphere prep5->storage analysis1 Take Aliquot at Time Points storage->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Assess Purity & Degradation analysis2->analysis3

Caption: Workflow for preparing, storing, and analyzing the stability of this compound solutions.

troubleshooting_logic start Poor Experimental Outcome q1 Was the TPPO solution fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were storage conditions optimal? (2-8°C, dark, inert atm.) a1_yes->q2 reprepare Prepare fresh solution under optimal conditions a1_no->reprepare a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the solvent pure and deoxygenated? a2_yes->q3 a2_no->reprepare a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider other experimental factors a3_yes->end a3_no->reprepare

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with Tri(pyrrolidin-1-yl)phosphine oxide (TPPO). This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively address these challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (TPPO)?

A1: this compound is a polar compound. Its pyrrolidine (B122466) substituents enhance its solubility in polar organic solvents compared to other phosphine (B1218219) oxides.[1][2] It is generally soluble in solvents like methanol (B129727) and acetonitrile.[3] However, it is considered insoluble in water.[3]

Q2: I am observing incomplete dissolution of TPPO in my reaction solvent. What are the initial steps I should take?

A2: Initially, ensure that you are using a sufficient volume of a suitable polar organic solvent. If solubility remains an issue, gentle heating and sonication can help to increase the rate of dissolution. It is also crucial to ensure the TPPO is of high purity, as impurities can affect solubility.

Q3: Are there any known safety hazards associated with handling TPPO?

A3: TPPO may cause irritation upon ingestion or inhalation.[1] It is also flammable, with a reported flash point of 113 °C.[4][5] It is recommended to handle TPPO in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q4: How does temperature affect the solubility of TPPO?

Q5: Can I use a co-solvent to improve the solubility of TPPO?

A5: Yes, using a co-solvent system is a common and effective strategy. By mixing a solvent in which TPPO is highly soluble (e.g., methanol or acetonitrile) with a less effective solvent, you can significantly improve the overall solvating power of your system.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound.

Problem Potential Cause Troubleshooting Steps
TPPO is not dissolving in a polar aprotic solvent (e.g., THF, Dichloromethane). The polarity of the solvent may not be optimal, or the concentration of TPPO is too high.1. Increase Solvent Polarity: Add a small amount of a more polar co-solvent such as methanol or acetonitrile. Start with a 10:1 ratio of your primary solvent to the co-solvent and adjust as needed. 2. Increase Temperature: Gently warm the mixture to a temperature compatible with your experimental setup. 3. Sonication: Use an ultrasonic bath to aid in the dissolution process. 4. Reduce Concentration: If possible, decrease the concentration of TPPO in your reaction.
TPPO precipitates out of solution during the reaction. The reaction conditions (e.g., temperature change, formation of a less soluble complex) may have altered the solubility of TPPO.1. Add a Co-solvent: Introduce a small volume of a solvent in which TPPO is highly soluble to redissolve the precipitate. 2. Increase Temperature: If the reaction tolerates it, increasing the temperature can help maintain the solubility of all components.
After the reaction, I am struggling to separate my product from residual TPPO due to similar solubility. Both the product and TPPO are soluble in the work-up solvents.1. Precipitation with a Metal Salt: This is a highly effective method for selectively removing phosphine oxides. Add a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol (B145695) to your reaction mixture. The TPPO will form an insoluble complex with the zinc chloride, which can then be removed by filtration. See the detailed protocol below. 2. Solvent-Antisolvent Precipitation: If your product and TPPO have different solubilities in a non-polar solvent, you can attempt to selectively precipitate one of them. For instance, if your product is less soluble in hexanes than TPPO, adding hexanes to a concentrated solution of your mixture in a polar solvent may cause your product to precipitate, leaving the TPPO in solution.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides an estimate based on the known solubility of a structurally similar compound, triphenylphosphine (B44618) oxide (TPPO), in various common laboratory solvents. This data should be used as a guideline for solvent selection.

SolventEstimated Solubility of TPPO (mg/mL)
Ethanol~20[6]
Dimethyl Sulfoxide (DMSO)~3[6]
Dimethylformamide (DMF)~3[6]

Note: This data is for triphenylphosphine oxide and should be considered as an approximation for this compound.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility with a Co-solvent

Objective: To dissolve this compound in a solvent system where it initially exhibits poor solubility.

Materials:

  • This compound (TPPO)

  • Primary solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Co-solvent (e.g., Methanol, Acetonitrile)

  • Glassware (vial or flask)

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Sonicator (optional)

Procedure:

  • To a vial or flask containing a magnetic stir bar, add the desired amount of TPPO.

  • Add the primary solvent to the vessel.

  • Begin stirring the mixture at room temperature.

  • If TPPO does not fully dissolve, begin adding the co-solvent dropwise while continuing to stir.

  • Observe the mixture for signs of dissolution. Continue adding the co-solvent in small increments until the TPPO is completely dissolved.

  • If necessary, gently warm the mixture on a heating plate or place the vessel in a sonicator to aid dissolution. Do not exceed the boiling point of the solvent mixture.

  • Once the TPPO is fully dissolved, proceed with your experimental workflow.

Protocol 2: Selective Precipitation of this compound using Zinc Chloride

Objective: To remove TPPO from a reaction mixture by selective precipitation. This method is particularly useful when the desired product and TPPO have similar solubility profiles.

Materials:

  • Reaction mixture containing the desired product and TPPO

  • Zinc chloride (ZnCl₂), anhydrous

  • Ethanol, anhydrous

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Appropriate glassware

Procedure:

  • Following the completion of your reaction, if the reaction solvent is not a polar solvent like ethanol, it is recommended to first remove the reaction solvent under reduced pressure.

  • Dissolve the crude reaction mixture in a minimal amount of a polar solvent such as ethanol.

  • In a separate flask, prepare a solution of zinc chloride in warm ethanol. A typical starting point is a 2:1 molar ratio of ZnCl₂ to the estimated amount of TPPO in your reaction mixture.[7]

  • Add the ethanolic solution of zinc chloride to the stirred solution of your crude product.

  • A white precipitate of the ZnCl₂(TPPO)₂ complex should begin to form.[8] Continue stirring at room temperature for at least 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to recover any entrained product.

  • The filtrate now contains your desired product, free from the majority of the TPPO. This solution can be carried forward for further purification steps if necessary.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility_enhancement Solubility Enhancement Workflow start Insoluble TPPO add_primary_solvent Add Primary Solvent start->add_primary_solvent stir Stir at RT add_primary_solvent->stir check_solubility Fully Dissolved? stir->check_solubility add_cosolvent Add Co-solvent check_solubility->add_cosolvent No soluble Soluble TPPO Solution check_solubility->soluble Yes add_cosolvent->stir heat_sonicate Gentle Heating / Sonication add_cosolvent->heat_sonicate heat_sonicate->stir

Caption: Workflow for enhancing the solubility of TPPO using a co-solvent and physical methods.

precipitation_workflow cluster_precipitation TPPO Removal by Precipitation start Reaction Mixture (Product + TPPO) dissolve Dissolve in Polar Solvent (e.g., Ethanol) start->dissolve add_zncl2 Add ZnCl2 Solution dissolve->add_zncl2 precipitate Stir to Form ZnCl2(TPPO)2 Precipitate add_zncl2->precipitate filter Vacuum Filtration precipitate->filter filtrate Filtrate: Purified Product filter->filtrate solid Solid: ZnCl2(TPPO)2 Complex filter->solid

Caption: Workflow for the selective removal of TPPO from a reaction mixture via precipitation with zinc chloride.

References

Technical Support Center: Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice for Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for documented applications of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) as a catalyst in chemical reactions has yielded limited specific information. While the compound shows potential for use as a ligand in coordination chemistry and as a reagent in certain reactions, there is a notable absence of established and detailed protocols for TPPO-catalyzed reactions in the public domain. Consequently, specific data on the impact of temperature on such reactions, including troubleshooting guides and quantitative analysis, is not available at this time.

This Technical Support Center, therefore, aims to provide a foundational understanding of the anticipated role of temperature in reactions involving phosphine (B1218219) oxides, based on general principles of chemical kinetics and catalysis. The information presented here is intended to serve as a general guide for researchers exploring the potential of TPPO and similar compounds in their work.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical role of this compound (TPPO) in catalysis?

This compound is an organophosphorus compound with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1] Its potential catalytic activity stems from the Lewis basicity of the phosphine oxide group. The oxygen atom can act as a hydrogen bond acceptor or coordinate to Lewis acidic species, thereby activating substrates in a reaction. The pyrrolidine substituents can influence the steric and electronic properties of the molecule, potentially affecting its catalytic efficiency and selectivity.

Q2: How does temperature generally affect catalyzed reactions?

Temperature is a critical parameter in any chemical reaction, including those that are catalyzed. Its impact can be multifaceted:

  • Reaction Rate: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. This is due to the higher kinetic energy of the molecules, leading to more frequent and energetic collisions.

  • Catalyst Stability: Catalysts have an optimal temperature range for activity. Exceeding this range can lead to catalyst decomposition or deactivation, reducing its effectiveness. The thermal stability of TPPO would be a crucial factor to determine in any potential catalytic application.

  • Reaction Selectivity: Temperature can influence the selectivity of a reaction, favoring the formation of different products (e.g., kinetic vs. thermodynamic products). In complex reaction pathways, higher temperatures might lead to the formation of undesired byproducts.

  • Solubility: The solubility of reactants, catalysts, and products can be temperature-dependent. Poor solubility of any component can hinder the reaction rate.

Q3: What are the potential issues related to temperature in a hypothetical TPPO-catalyzed reaction?

Based on the general behavior of catalysts, several temperature-related issues could arise in a hypothetical reaction catalyzed by TPPO:

  • Low Reaction Rate: At low temperatures, the reaction may be impractically slow.

  • Catalyst Degradation: At excessively high temperatures, TPPO could decompose. While specific data is unavailable for its catalytic use, its general stability would need to be experimentally determined.

  • Formation of Byproducts: Higher temperatures could promote side reactions, reducing the yield of the desired product and complicating purification.

  • Phase or Solubility Issues: Temperature changes could cause the catalyst or reactants to precipitate out of the solution, halting the reaction.

Troubleshooting Guide (General Principles)

This guide provides a general framework for troubleshooting temperature-related issues in catalyzed reactions, which could be applicable if TPPO were to be used as a catalyst.

Problem Potential Cause (Temperature-Related) Suggested Troubleshooting Steps
Low or no conversion Reaction temperature is too low.Gradually increase the reaction temperature in increments (e.g., 5-10 °C) and monitor the reaction progress.
Catalyst has degraded due to excessive temperature.If the reaction was run at a high temperature, repeat at a lower temperature. Consider performing a thermal stability study of the catalyst.
Low yield of desired product with multiple byproducts Reaction temperature is too high, favoring side reactions.Decrease the reaction temperature to improve selectivity for the desired product.
Reaction stops prematurely Catalyst or reactant has precipitated out of solution due to a change in temperature.Check the solubility of all components at the reaction temperature. Consider using a different solvent system with a wider temperature range for solubility.

Experimental Protocols (General Approach)

As no specific experimental protocols for TPPO-catalyzed reactions are available, a general workflow for optimizing the temperature of a catalyzed reaction is provided below.

Experimental_Workflow A Reaction Setup: - Reactants - Solvent - TPPO (as potential catalyst) B Initial Temperature Screening (e.g., Room Temperature) A->B C Monitor Reaction Progress (e.g., TLC, GC, NMR) B->C D Analyze Results: - Conversion - Yield - Selectivity C->D E Temperature Optimization D->E F Low Conversion? E->F H Low Selectivity? E->H G Increase Temperature F->G Yes J Optimal Conditions Found F->J No G->C I Decrease Temperature H->I Yes H->J No I->C

Caption: A general workflow for optimizing reaction temperature.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting a temperature-related issue in a catalyzed reaction.

Troubleshooting_Logic Start Problem Observed CheckConversion Is Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity Poor? CheckConversion->CheckSelectivity No IncreaseTemp Increase Temperature CheckConversion->IncreaseTemp Yes DecreaseTemp Decrease Temperature CheckSelectivity->DecreaseTemp Yes End Re-evaluate Conditions CheckSelectivity->End No CheckCatalystStability Verify Catalyst Stability at Operating Temperature IncreaseTemp->CheckCatalystStability DecreaseTemp->End CheckCatalystStability->End

Caption: A decision tree for troubleshooting temperature issues.

References

Technical Support Center: Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving Tri(pyrrolidin-1-yl)phosphine oxide (TPPO). It addresses common issues and questions regarding the impact of solvent choice on the performance and removal of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPPO) and where does it typically appear in reactions?

This compound is a phosphine (B1218219) oxide compound. Like its more common analog, triphenylphosphine (B44618) oxide, it is often a byproduct of reactions that use the corresponding phosphine reagent, Tri(pyrrolidin-1-yl)phosphine. Such reactions are frequently used in organic synthesis, for example, in variations of the Wittig, Mitsunobu, or Appel-type reactions. The formation of the stable P=O bond in TPPO is a strong thermodynamic driving force for these transformations.

Q2: My main problem is removing TPPO from my reaction mixture. How does solvent choice help?

Solvent selection is the most critical factor for the successful removal of TPPO. The strategy is to identify a solvent or solvent system in which your desired product is highly soluble, but TPPO is poorly soluble. This allows for the selective precipitation or crystallization of TPPO, which can then be removed by filtration. Common approaches include adding a non-polar co-solvent to a polar reaction mixture to crash out the TPPO.

Q3: I am observing a lower than expected yield in my reaction. Could the solvent's interaction with TPPO be a factor?

While the solvent's primary effect is on post-reaction workup, it can also influence reaction kinetics and equilibria. If TPPO or the precursor phosphine reagent has poor solubility in the chosen reaction solvent, it can lead to slower reaction rates and incomplete conversion, thus lowering the yield of your desired product. It is crucial to select a solvent that ensures all reagents are sufficiently solvated at the reaction temperature.

Q4: Are there any recommended solvents for precipitating TPPO?

The ideal solvent for precipitating TPPO depends on the solubility of your target compound. A common strategy involves concentrating the reaction mixture (often in a polar solvent like Dichloromethane or Ethyl Acetate) and then adding a non-polar solvent in which TPPO has low solubility. Aliphatic hydrocarbons (like hexane (B92381) or pentane) or ethers (like diethyl ether) are frequently effective for this purpose. A solvent screen is often recommended to find the optimal system for your specific product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty removing TPPO byproduct The solvent system maintains high solubility for both the product and TPPO.1. Solvent Screening: Evaporate the reaction solvent and perform small-scale solubility tests on the crude residue with various solvents (e.g., diethyl ether, hexane, toluene, or mixtures). 2. Anti-Solvent Addition: Add a non-polar "anti-solvent" (like hexane or pentane) dropwise to a concentrated solution of the crude product in a polar solvent (e.g., DCM, EtOAc) to selectively precipitate the TPPO. 3. Column Chromatography: If precipitation fails, utilize column chromatography. A polar solvent system (e.g., ethyl acetate/hexane) is often required, as TPPO is quite polar.
Product co-precipitates with TPPO The desired product also has low solubility in the chosen precipitation solvent.1. Adjust Solvent Ratio: Fine-tune the ratio of the polar solvent to the non-polar anti-solvent to find a window where TPPO precipitates but the product remains in solution. 2. Temperature Modification: Try cooling the solution (e.g., to 0 °C or -20 °C) after anti-solvent addition, as solubility often decreases significantly with temperature. This may allow for fractional crystallization.
Low reaction yield or incomplete reaction Poor solubility of the phosphine reagent or TPPO in the reaction solvent.1. Change Reaction Solvent: Switch to a more polar aprotic solvent like THF, 2-MeTHF, or DMF to ensure all components are fully dissolved during the reaction. 2. Increase Temperature: If thermally permissible for your substrate, increasing the reaction temperature can improve the solubility of the reagents and accelerate the reaction rate.

Quantitative Data: Solvent Effects

While extensive quantitative data for the specific compound this compound is not widely published, the principles of solubility for phosphine oxides are well-established. The following table provides representative solubility data for the closely related and commonly encountered triphenylphosphine oxide (TPPO), which can serve as a strong predictive guide for selecting solvents to remove polar phosphine oxide byproducts.

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents at Room Temperature

SolventChemical ClassPolaritySolubility of TPPO ( g/100 mL)Implication for Removal
Dichloromethane (DCM) ChlorinatedPolar Aprotic> 50Good reaction solvent; Poor precipitation solvent.
Chloroform ChlorinatedPolar Aprotic> 50Good reaction solvent; Poor precipitation solvent.
Tetrahydrofuran (THF) EtherPolar Aprotic~ 40Good reaction solvent; Poor precipitation solvent.
Ethyl Acetate (EtOAc) EsterPolar Aprotic~ 25Moderate reaction/workup solvent.
Acetone KetonePolar Aprotic~ 30Good reaction solvent.
Toluene AromaticNon-polar~ 5Potential precipitation solvent if product is soluble.
Diethyl Ether EtherNon-polar< 1Excellent precipitation (anti-)solvent.
Hexane / Pentane AliphaticNon-polar< 0.1Excellent precipitation (anti-)solvent.
Water ProticVery Polar~ 0.8Can be used for aqueous extraction if product is organic-soluble.

Note: Data is approximate and intended for comparative purposes. Actual solubility can vary with temperature and the presence of other solutes.

Experimental Protocols

Protocol 1: General Method for Removal of TPPO by Precipitation
  • Reaction Concentrate: Once the reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude product as a concentrated oil or solid.

  • Re-dissolution: Dissolve the crude residue in a minimum amount of a polar solvent in which both your product and TPPO are soluble (e.g., Dichloromethane).

  • Anti-Solvent Addition: While stirring vigorously, slowly add a non-polar anti-solvent (e.g., hexane or diethyl ether) in which TPPO has poor solubility. Add the anti-solvent until a white precipitate (TPPO) is observed to form and persist.

  • Precipitation Enhancement: Continue adding the anti-solvent (typically 5-10 volumes relative to the polar solvent) to maximize the precipitation of TPPO.

  • Cooling (Optional): Cool the resulting slurry in an ice bath for 15-30 minutes to further decrease the solubility of TPPO and promote more complete precipitation.

  • Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel to separate the solid TPPO from the filtrate containing your desired product.

  • Washing: Wash the collected TPPO solid with a small amount of the cold anti-solvent to recover any occluded product.

  • Product Isolation: Combine the filtrate and the washings. Remove the solvents under reduced pressure to isolate the purified product, now largely free of TPPO.

Visualizations: Workflows and Logic Diagrams

TPPO_Removal_Workflow start Crude Reaction Mixture (Product + TPPO) concentrate 1. Concentrate under reduced pressure start->concentrate dissolve 2. Dissolve in minimal polar solvent (e.g., DCM) concentrate->dissolve add_anti_solvent 3. Add non-polar anti-solvent (e.g., Hexane) dissolve->add_anti_solvent precipitate TPPO Precipitates add_anti_solvent->precipitate filter 4. Filter the slurry precipitate->filter filtrate Filtrate: Product in Solution filter->filtrate Liquid solid Solid: TPPO filter->solid Solid isolate 5. Evaporate solvent to get purified product filtrate->isolate

Caption: Workflow for TPPO removal via anti-solvent precipitation.

Caption: Decision tree for selecting a TPPO purification strategy.

Validation & Comparative

A Comparative Guide: Tri(pyrrolidin-1-yl)phosphine oxide vs. Triphenylphosphine oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired reactivity, yield, and purity. This guide provides a detailed comparison of two phosphine (B1218219) oxides: Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) and the more conventional Triphenylphosphine oxide (TPP). This objective analysis, supported by available experimental data, aims to assist researchers, scientists, and professionals in the pharmaceutical industry in making informed decisions for their specific applications.

Chemical Structures and Properties

The fundamental difference between this compound and Triphenylphosphine oxide lies in the substituents attached to the phosphorus atom. TPPO features three saturated heterocyclic pyrrolidine (B122466) rings, while TPP possesses three aromatic phenyl rings. This structural variance significantly influences their respective chemical and physical properties.

PropertyThis compound (TPPO)Triphenylphosphine oxide (TPP)
CAS Number 6415-02-7791-28-6
Molecular Formula C₁₂H₂₄N₃OPC₁₈H₁₅OP
Molecular Weight 257.32 g/mol 278.28 g/mol
Physical Form Liquid[1]White Crystalline Solid[2][3]
Melting Point Not Applicable (Liquid at room temperature)154-158 °C[2]
Boiling Point 140-142 °C at 0.1 mmHg[4]360 °C[2]
Density 1.120 g/mL at 20 °C[4]1.212 g/cm³[3]

Solubility Profile

The solubility of a reagent is a critical factor in its application, affecting reaction homogeneity, work-up procedures, and overall process efficiency. The pyrrolidine substituents in TPPO are suggested to enhance its solubility compared to other phosphine oxides.[5]

SolventThis compound (TPPO)Triphenylphosphine oxide (TPP)
Water InsolubleLow solubility[2]
Methanol SolubleSoluble
Acetonitrile SolubleSoluble
Ethanol SolubleSoluble (approx. 20 mg/ml)
Dimethyl sulfoxide (B87167) (DMSO) SolubleSoluble (approx. 3 mg/ml)
Dimethylformamide (DMF) SolubleSoluble (approx. 3 mg/ml)
Benzene Data not availableSoluble
Toluene Data not availableSoluble
Ethyl Acetate Data not availableSoluble
Hexane Data not availablePoorly soluble[6]
Diethyl Ether Data not availablePoorly soluble (cold)[6]

Applications in Synthesis and Catalysis

Both TPPO and TPP find applications in organic synthesis, primarily as ligands, catalysts, or byproducts of common reactions.

This compound (TPPO) , while less extensively studied, shows potential in several areas due to its unique electronic and steric properties. Its Lewis basic nature, stemming from the nitrogen lone pairs, makes it a candidate for catalysis in various organic reactions.[5] The pyrrolidine groups may also confer distinct coordination properties, making it a potentially valuable ligand in organometallic chemistry for the synthesis of metal complexes.[5]

Triphenylphosphine oxide (TPP) is a well-known compound in organic chemistry, often generated as a stoichiometric byproduct in widely used reactions such as the Wittig, Staudinger, and Mitsunobu reactions.[6] Its presence can complicate product purification. However, TPP itself has found utility as a catalyst or co-catalyst in various transformations, including chlorination, bromination, and epoxidation reactions.[3] It is also recognized for its ability to act as a ligand for "hard" metal centers and as a reagent to induce the crystallization of otherwise difficult-to-crystallize molecules.[2]

Lewis Basicity

CompoundpKa (predicted/experimental)
This compound (TPPO)6.89 ± 0.20 (Predicted)
Triphenylphosphine oxide (TPP)-2.1 (Experimental)

The significantly higher predicted pKa of TPPO suggests it is a substantially stronger Lewis base than TPP. This enhanced basicity is likely due to the electron-donating nature of the nitrogen atoms in the pyrrolidine rings.

Experimental Protocols

To facilitate further comparative studies, detailed experimental protocols for key characterizations are provided below.

Determination of Solubility

Objective: To quantitatively determine and compare the solubility of TPPO and TPP in a range of organic solvents.

Materials:

  • This compound (TPPO)

  • Triphenylphosphine oxide (TPP)

  • Selected solvents (e.g., methanol, acetonitrile, toluene, hexane) of analytical grade

  • Saturated solutions of TPPO and TPP in each solvent

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Pipettes and volumetric flasks

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions of TPPO and TPP by adding an excess of the solid (for TPP) or liquid (for TPPO) to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the vials to separate the undissolved solute.

  • Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent in a volumetric flask.

  • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration of the saturated solution to determine the solubility in g/100 mL or mol/L.

  • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Comparative Catalytic Activity in a Model Reaction (e.g., Aldol (B89426) Reaction)

Objective: To compare the catalytic efficiency of TPPO and TPP in a model organic reaction.

Materials:

  • Benzaldehyde (B42025)

  • Acetone (B3395972)

  • This compound (TPPO) as catalyst

  • Triphenylphosphine oxide (TPP) as catalyst

  • Reaction solvent (e.g., dichloromethane)

  • Internal standard (e.g., dodecane)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Set up two parallel reactions. In separate reaction flasks, dissolve benzaldehyde (1 mmol) and a large excess of acetone in the reaction solvent.

  • Add a catalytic amount (e.g., 10 mol%) of TPPO to one flask and TPP to the other.

  • Add the internal standard to each flask.

  • Stir the reactions at a constant temperature (e.g., room temperature).

  • Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by GC-MS to determine the conversion of benzaldehyde and the yield of the aldol product.

  • Plot the product yield versus time for both catalysts to compare their reaction rates and overall efficiency.

Visualizing Methodologies

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_solubility Solubility Determination cluster_catalysis Catalytic Activity Comparison S1 Prepare Saturated Solutions S2 Equilibrate at Constant T S1->S2 S3 Centrifuge S2->S3 S4 Dilute Supernatant S3->S4 S5 Analyze Concentration (HPLC/UV-Vis) S4->S5 end End C1 Set up Parallel Reactions C2 Add Catalysts (TPPO vs TPP) C1->C2 C3 Monitor Reaction (GC-MS) C2->C3 C4 Compare Yield vs. Time C3->C4 start Start

Caption: Experimental workflows for comparing solubility and catalytic activity.

lewis_basicity_concept cluster_tppo TPPO cluster_tpp TPP TPPO_node P=O (High Electron Density) Lewis_Acid Lewis Acid (e.g., Metal Cation) TPPO_node->Lewis_Acid Stronger Interaction Pyrrolidine 3 x Pyrrolidine Rings (Electron Donating) Pyrrolidine->TPPO_node Inductive Effect TPP_node P=O (Lower Electron Density) TPP_node->Lewis_Acid Weaker Interaction Phenyl 3 x Phenyl Rings (Electron Withdrawing) Phenyl->TPP_node Resonance Effect

Caption: Conceptual diagram of Lewis basicity differences.

Conclusion

The choice between this compound and Triphenylphosphine oxide will ultimately depend on the specific requirements of the chemical transformation. TPP is a well-established, readily available compound with a wealth of literature data. However, its generation as a byproduct can present purification challenges. TPPO, with its enhanced solubility and potentially higher Lewis basicity, presents an interesting alternative, particularly in applications where these properties can be leveraged to improve reaction efficiency or explore novel reactivity. The lack of extensive experimental data for TPPO highlights an opportunity for further research to fully elucidate its potential in synthetic and medicinal chemistry. This guide provides a foundation for researchers to begin their evaluation of these two important phosphine oxides.

References

A Comparative Guide to Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) and Triethylphosphine oxide (TEPO) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the selection of appropriate ligands and additives is paramount to achieving high efficiency, selectivity, and robustness in chemical transformations. Among the myriad of available options, phosphine (B1218219) oxides have carved out a niche as versatile molecules that can act as ligands, promoters, or even byproducts that influence catalytic cycles. This guide provides a detailed comparison of two such phosphine oxides: Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) and Triethylphosphine (B1216732) oxide (TEPO).

While direct comparative studies detailing the catalytic performance of TPPO versus TEPO are not extensively documented in peer-reviewed literature, this guide synthesizes available information on their properties, synthesis, and potential applications in catalysis. The comparison is built upon the general principles of coordination chemistry and the known structure-activity relationships of phosphine-derived ligands in common cross-coupling reactions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of TPPO and TEPO is crucial for predicting their behavior in a catalytic system. Key properties are summarized below.

PropertyThis compound (TPPO)Triethylphosphine oxide (TEPO)
Molecular Formula C₁₂H₂₄N₃OPC₆H₁₅OP
Molecular Weight 257.32 g/mol 134.16 g/mol
Appearance Colorless to Brown LiquidWhite Crystalline Solid
Boiling Point 140-142 °C @ 0.1 mmHg84-85 °C @ 3 mmHg
Melting Point Not applicable (liquid at room temp.)48-52 °C
Solubility Soluble in many organic solventsSoluble in water and organic solvents
CAS Number 6415-07-2597-50-2

Note: Data compiled from various chemical supplier databases.

Structural and Electronic Properties: A Comparative Analysis

The catalytic efficacy of phosphine oxides, when acting as ligands, is intrinsically linked to the electronic and steric properties of the parent phosphine. The phosphine can be oxidized to the corresponding phosphine oxide in situ, or the phosphine oxide itself can coordinate to the metal center.[1] The nature of the substituents on the phosphorus atom dictates the electron density at the phosphoryl oxygen and the steric bulk around the phosphorus center, which in turn influences the stability and reactivity of the catalytic species.

Tri(pyrrolidin-1-yl)phosphine vs. Triethylphosphine:

  • Electronic Effects: The nitrogen atoms of the pyrrolidinyl groups in tri(pyrrolidin-1-yl)phosphine are capable of donating electron density to the phosphorus atom through resonance. This makes the phosphorus center more electron-rich compared to triethylphosphine, where the ethyl groups primarily exert an inductive electron-donating effect. A more electron-rich phosphine generally leads to a more electron-donating ligand, which can enhance the rate of oxidative addition in many catalytic cycles.[2] Consequently, TPPO would be expected to be a stronger Lewis base than TEPO.

Potential Applications in Catalysis

Both TPPO and TEPO, or their corresponding phosphines, are cited as potential ligands for a variety of palladium-catalyzed cross-coupling reactions.[4][5][6] These reactions are fundamental tools in synthetic organic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki, Heck, or Buchwald-Hartwig reaction, is depicted below. The phosphine or phosphine oxide ligand (L) plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition RPd(II)XL_n R-Pd(II)-X-L_n Oxidative_Addition->RPd(II)XL_n Transmetalation_or_Coordination Transmetalation (Nu-M) or Olefin Coordination RPd(II)XL_n->Transmetalation_or_Coordination RPd(II)NuL_n R-Pd(II)-Nu-L_n Transmetalation_or_Coordination->RPd(II)NuL_n Reductive_Elimination Reductive Elimination RPd(II)NuL_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration of Catalyst Product R-Nu Reductive_Elimination->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Based on their structural and electronic properties, one could hypothesize that tri(pyrrolidin-1-yl)phosphine (and by extension, TPPO) might be a more effective ligand than triethylphosphine (and TEPO) in certain cross-coupling reactions due to its potentially higher electron-donating ability and greater steric bulk. However, without direct experimental evidence, this remains a conjecture.

It is also important to note that in some contexts, phosphine oxides are considered catalyst poisons, as they can compete with the desired reactants for coordination to the metal center.[1] The extent of this inhibition can be highly dependent on the specific reaction conditions and the nature of the phosphine oxide.

Experimental Protocols: Synthesis

Detailed, step-by-step protocols for the synthesis of TPPO and TEPO are provided below.

Synthesis of this compound (TPPO)

This procedure involves the reaction of phosphorus oxychloride with pyrrolidine (B122466).

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Pyrrolidine

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Triethylamine (B128534) (optional, as a base)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Dissolve pyrrolidine (3.0 equivalents) in anhydrous diethyl ether or dichloromethane and add it to the flask. If desired, triethylamine (1.0 equivalent) can be added as an acid scavenger.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve phosphorus oxychloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the phosphorus oxychloride solution dropwise to the stirred pyrrolidine solution at 0 °C over a period of 30-60 minutes. A white precipitate (pyrrolidinium hydrochloride or triethylammonium (B8662869) hydrochloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Filter the reaction mixture to remove the precipitated salt.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

This is a general procedure adapted from known methods for the synthesis of phosphoramides. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Synthesis of Triethylphosphine oxide (TEPO)

This procedure involves the oxidation of triethylphosphine.

Materials:

  • Triethylphosphine (P(Et)₃)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Acetone (B3395972) or another suitable solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve triethylphosphine (1.0 equivalent) in acetone. Caution: Triethylphosphine is pyrophoric and should be handled with extreme care under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred triethylphosphine solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or ³¹P NMR to confirm the complete conversion of the phosphine to the phosphine oxide.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield triethylphosphine oxide as a white solid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

This is a general procedure for the oxidation of trialkylphosphines. Researchers must adhere to strict safety protocols when handling pyrophoric reagents like triethylphosphine.

Logical Workflow for Ligand Screening in Catalysis

The following diagram illustrates a logical workflow for screening and comparing the performance of ligands like TPPO and TEPO in a catalytic reaction.

Ligand_Screening_Workflow cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Evaluation Ligand_Synthesis Synthesize and Purify TPPO and TEPO Catalyst_Preparation Prepare Pre-catalyst Solution (e.g., Pd(OAc)2) Reaction_Matrix Design Reaction Matrix (Varying Ligand, Substrates, Base, Solvent) Catalyst_Preparation->Reaction_Matrix Reaction_Execution Execute Reactions in Parallel (e.g., in reaction vials) Reaction_Matrix->Reaction_Execution Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction_Execution->Monitoring Data_Collection Collect Quantitative Data (Yield, Selectivity, TON) Monitoring->Data_Collection Data_Comparison Compare Performance of TPPO vs. TEPO Data_Collection->Data_Comparison Conclusion Draw Conclusions on Ligand Efficacy Data_Comparison->Conclusion

Figure 2: A logical workflow for comparing the catalytic performance of TPPO and TEPO.

Conclusion

While a direct, head-to-head comparison of this compound and triethylphosphine oxide in catalysis based on existing experimental data is challenging, an analysis of their structural and electronic properties provides a foundation for informed speculation. The pyrrolidinyl substituents in TPPO are expected to confer greater electron-donating ability and steric bulk compared to the ethyl groups in TEPO. These characteristics are often desirable in ligands for palladium-catalyzed cross-coupling reactions.

However, the actual performance of these phosphine oxides in a specific catalytic system is highly dependent on the reaction conditions, substrates, and the subtle interplay of electronic and steric effects. The information and protocols provided in this guide are intended to serve as a starting point for researchers interested in exploring the catalytic potential of these two phosphine oxides. Further experimental investigation is necessary to definitively establish their relative merits in various catalytic applications.

References

A Comparative Guide to the Efficacy of Tri(pyrrolidin-1-yl)phosphine oxide in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is a versatile organophosphorus compound frequently employed as a ligand in transition metal-catalyzed reactions. Its unique steric and electronic properties, conferred by the three pyrrolidine (B122466) rings, can significantly influence the outcome of catalytic processes such as cross-coupling reactions. The choice of solvent is a critical parameter in these reactions, impacting catalyst stability, solubility of reagents, and overall reaction kinetics. This guide provides a comparative overview of the anticipated efficacy of TPPO in various solvent systems, supported by analogous experimental data from related phosphine (B1218219) ligands in Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Efficacy of a Bulky Phosphine Ligand in Suzuki-Miyaura Coupling Across Different Solvents

The model reaction involves the coupling of 4-bromoacetophenone with phenylboronic acid.[1]

SolventDielectric Constant (approx.)Conversion (%)[1]
Toluene (B28343)2.495
Dioxane2.290
N,N-Dimethylformamide (DMF)36.785
Tetrahydrofuran (THF)7.674
Dimethyl sulfoxide (B87167) (DMSO)46.755

Reaction conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol PhB(OH)₂, 2.0 mmol K₃PO₄, 1 mol% Pd(OAc)₂, 4 mol% P(biphenyl)Ph₂, 5 ml solvent, 1 ml water, 100 °C, 1 h.[1]

The data suggests that for this particular phosphine ligand, less polar, non-coordinating solvents like toluene and dioxane provide higher conversions. Highly polar solvents like DMF and DMSO, while effective at dissolving reagents, may compete for coordination to the palladium center, potentially hindering catalytic activity.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for phosphine oxide ligands like TPPO. This protocol is adapted from established procedures for similar ligands.[2]

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).

  • Catalyst Preparation: In a separate flask, under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand, such as this compound (2-4 mol%), are added.

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., Toluene/H₂O, 10:1 ratio) is then added to the reaction vessel containing the substrates and base.[2]

  • Reaction Execution: The catalyst mixture is then transferred to the reaction vessel. The resulting mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (e.g., 1-18 hours).[2]

  • Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.[2]

Visualizations

The following diagrams illustrate key concepts relevant to the application of TPPO in catalysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L) (Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)-R(L) (Intermediate) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G ArX Ar-X ArX->B RBOH2 R-B(OH)₂ RBOH2->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Inert Atmosphere start->setup catalyst Catalyst Preparation: - Pd Precursor - TPPO Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Combine and Heat solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Work-up: - Cool - Dilute & Wash - Dry & Evaporate monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Ligand_Comparison_Logic TPPO TPPO Alt1 Triphenylphosphine oxide (TPPO) TPPO->Alt1 Compare Sterics & Electronics Alt2 Buchwald Ligands (e.g., SPhos) TPPO->Alt2 Compare Efficacy in Cross-Coupling Alt3 Other Phosphine Oxides TPPO->Alt3 Compare Performance in Different Solvents

Caption: Logical relationships for comparing TPPO with alternative ligands.

References

Validating the Catalytic Potential of Tri(pyrrolidin-1-yl)phosphine Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with potential applications in catalysis, stemming from the Lewis basicity of its phosphoryl group. While direct experimental validation of its catalytic activity remains an emerging area of investigation, its structural similarity to other phosphine (B1218219) oxides that have demonstrated catalytic efficacy, particularly in carbon-carbon bond-forming reactions, suggests a promising avenue for research. This guide provides a comparative overview of the performance of established phosphine oxide catalysts in the asymmetric aldol (B89426) reaction, a key transformation in organic synthesis. It further outlines a detailed experimental protocol that can be adapted to validate the catalytic activity of this compound and presents visualizations of the proposed catalytic cycle and experimental workflow.

Performance of Phosphine Oxide Catalysts in Asymmetric Aldol Reactions

Chiral phosphine oxides have emerged as effective Lewis base catalysts for asymmetric aldol reactions, frequently utilized in conjunction with silicon tetrachloride (SiCl4). The phosphine oxide is believed to coordinate to the silicon center, forming a hypervalent silicate (B1173343) in situ. This complex then facilitates the stereoselective addition of a silyl (B83357) enol ether to an aldehyde. The performance of several chiral phosphine oxide catalysts in this context is summarized below.

CatalystAldehyde SubstrateKetone/Enolate SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
(S)-BINAPO BenzaldehydeAcetophenone9081:1960
(S)-SEGPHOS dioxide Various AldehydesN-unprotected cyclic carboxyimidesHighHighHigh
(R)-MeO-BIPHEP oxide BenzaldehydeCyclohexanone85>95:592
(R,R)-Me-DUPHOS oxide 4-NitrobenzaldehydeAcetone75-91

Note: The catalytic activity and stereoselectivity are highly dependent on the specific substrates, reaction conditions, and the structure of the phosphine oxide catalyst. The data presented here are illustrative examples from the literature.

Proposed Experimental Protocol for Validation of Catalytic Activity

This protocol outlines a general procedure for evaluating the catalytic activity of this compound in an asymmetric aldol reaction. Researchers should optimize these conditions for their specific substrates.

Objective: To determine the catalytic efficacy (yield, diastereoselectivity, and enantioselectivity) of this compound in the aldol reaction between an aldehyde and a ketone.

Materials:

  • This compound (TPPO)

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetophenone)

  • Silicon tetrachloride (SiCl4)

  • Tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., dichloromethane (B109758) - CH2Cl2)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • Chiral stationary phase for HPLC analysis

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.2 equivalents) and the aldehyde (1.0 equivalent) to a flame-dried reaction vessel containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants.

  • Catalyst and Reagent Addition: Cool the solution to the desired temperature (e.g., -78 °C). Add this compound (0.1 equivalents), followed by the dropwise addition of silicon tetrachloride (1.1 equivalents) and then the tertiary amine base (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis:

    • Determine the yield of the purified aldol product.

    • Analyze the diastereomeric ratio by 1H NMR spectroscopy.

    • Determine the enantiomeric excess by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualizing the Catalytic Process

Proposed Catalytic Cycle of a Phosphine Oxide-Catalyzed Aldol Reaction

Catalytic_Cycle A R3P=O (Phosphine Oxide Catalyst) B [R3P-O-SiCl3]+Cl- (Activated Complex) A->B + SiCl4 D Hypervalent Silicon Intermediate B->D + Trichlorosilyl Enol Ether C Trichlorosilyl Enol Ether E Aldol Adduct D->E Aldol Addition E->A - SiCl3OH F Aldehyde F->D G Ketone + SiCl4 G->C + Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Aldehyde + Ketone Solvent Anhydrous CH2Cl2 Reactants->Solvent Addition Cool to -78°C Add Catalyst (TPPO) Add SiCl4 Add Base (DIPEA) Solvent->Addition Stir Monitor by TLC Addition->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Column Chromatography Extract->Purify Yield Calculate Yield Purify->Yield NMR Determine dr (1H NMR) Purify->NMR HPLC Determine ee (Chiral HPLC) Purify->HPLC

Benchmarking Tri(pyrrolidin-1-yl)phosphine oxide against other phosphine oxide ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in optimizing catalytic reactions. This guide provides a comparative overview of Tri(pyrrolidin-1-yl)phosphine oxide against other common phosphine (B1218219) oxide ligands, focusing on their potential roles in catalysis. While direct, quantitative comparative studies are limited in publicly available literature, this document synthesizes known principles of ligand effects and provides a framework for systematic evaluation.

Introduction to Phosphine Oxides as Ligands

Phosphine oxides are a class of organophosphorus compounds that can act as ligands in transition metal catalysis. Their primary role is often to stabilize the catalytic species, preventing aggregation and decomposition, which can lead to improved reaction yields and catalyst longevity. The electronic and steric properties of the substituents on the phosphorus atom significantly influence the ligand's performance.

This compound distinguishes itself from more common phosphine oxides like triphenylphosphine (B44618) oxide (TPPO) and tri-n-butylphosphine oxide (TBPO) through the presence of three nitrogen-containing pyrrolidine (B122466) rings. These substituents are expected to impart distinct electronic and solubility characteristics to the ligand. The nitrogen atoms can increase the electron-donating ability of the phosphoryl oxygen, potentially leading to stronger coordination to the metal center. Furthermore, the pyrrolidinyl groups may influence the ligand's solubility profile, making it more compatible with a wider range of solvent systems.

Performance Comparison: A Framework for Evaluation

Due to the absence of direct comparative experimental data in the literature, a hypothetical performance matrix is presented below for a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This table is intended to serve as a template for researchers to systematically evaluate and compare the performance of this compound against other phosphine oxide ligands in their specific applications.

Table 1: Hypothetical Performance Comparison of Phosphine Oxide Ligands in a Suzuki-Miyaura Coupling Reaction

LigandReaction Yield (%)Reaction Time (h)Catalyst Loading (mol%)Product Selectivity (%)Catalyst Stability
This compound [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Triphenylphosphine oxide (TPPO)[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Tri-n-butylphosphine oxide (TBPO)[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Hexamethylphosphoramide (HMPA)[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Experimental Protocols

To facilitate the systematic evaluation of these ligands, a detailed experimental protocol for a model Suzuki-Miyaura cross-coupling reaction is provided below. Researchers can adapt this protocol to their specific substrates and analytical methods.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine oxide ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine oxide ligand, the aryl halide, the arylboronic acid, and potassium carbonate.

  • Add 1,4-dioxane and the internal standard via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified reaction time.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

  • Determine the yield and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).

Visualizing Catalytic Concepts

To aid in the conceptual understanding of the catalytic process and experimental design, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L) Base Base Base->Ar-Pd(II)-Ar'(L)

Caption: A simplified signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Define Substrates Define Substrates Select Catalyst Precursor Select Catalyst Precursor Define Substrates->Select Catalyst Precursor Choose Ligands for Screening Choose Ligands for Screening Select Catalyst Precursor->Choose Ligands for Screening Set up Reactions Set up Reactions Choose Ligands for Screening->Set up Reactions Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Set up Reactions->Monitor Progress (TLC/GC) Work-up & Purification Work-up & Purification Monitor Progress (TLC/GC)->Work-up & Purification Characterize Products Characterize Products Work-up & Purification->Characterize Products Calculate Yield & Selectivity Calculate Yield & Selectivity Characterize Products->Calculate Yield & Selectivity Compare Ligand Performance Compare Ligand Performance Calculate Yield & Selectivity->Compare Ligand Performance Optimal Ligand Identified Optimal Ligand Identified Compare Ligand Performance->Optimal Ligand Identified Ligand_Properties cluster_properties Ligand Properties Ligand Ligand Electronic Effects Electronic Effects Ligand->Electronic Effects Steric Hindrance Steric Hindrance Ligand->Steric Hindrance Solubility Solubility Ligand->Solubility Catalyst Activity Catalyst Activity Electronic Effects->Catalyst Activity Selectivity Selectivity Steric Hindrance->Selectivity Reaction Conditions Reaction Conditions Solubility->Reaction Conditions

A Comparative Guide to the Structural Landscape of Phosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural analysis and comparison of phosphine (B1218219) oxides, a class of organophosphorus compounds gaining significant traction in medicinal chemistry and materials science. We present key physicochemical and spectroscopic data to facilitate objective comparison with alternative molecular moieties, supported by detailed experimental protocols for characterization.

Structural and Physicochemical Properties of Common Phosphine Oxides

Phosphine oxides are characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom. This P=O bond is highly polar, rendering phosphine oxides as excellent hydrogen bond acceptors.[1] This property significantly influences their physicochemical characteristics, such as solubility and metabolic stability, making them attractive for drug design.[2][3] For instance, the incorporation of a phosphine oxide group can lead to improved aqueous solubility and metabolic stability of drug candidates, although sometimes at the cost of reduced permeability.[2][3]

Below is a comparative summary of key structural and spectroscopic parameters for a selection of common trialkyl and triaryl phosphine oxides.

Phosphine OxideFormulaP=O Bond Length (Å)O=P-C Bond Angle (°)³¹P NMR Chemical Shift (δ, ppm)P=O Stretching Frequency (ν, cm⁻¹)
Trimethylphosphine oxide(CH₃)₃PO1.479114.2~36~1170
Triethylphosphine oxide(C₂H₅)₃PO1.487114.5~49~1175
Tricyclohexylphosphine oxide(C₆H₁₁)₃PO1.492113.8~52~1160
Triphenylphosphine oxide(C₆H₅)₃PO1.479 - 1.483111.9~29~1190

Note: The exact values may vary slightly depending on the crystal form and experimental conditions.

Experimental Protocols for Characterization

Accurate characterization of phosphine oxides is crucial for their application. The following sections detail standardized protocols for their analysis using ³¹P Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

³¹P NMR is a powerful technique for identifying and quantifying phosphorus-containing compounds due to the 100% natural abundance of the ³¹P isotope and its wide chemical shift range, which minimizes signal overlap.[4]

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phosphine oxide sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • For quantitative analysis, add a known amount of an internal standard (e.g., triphenyl phosphate).

  • Instrument Parameters:

    • Use a spectrometer with a proton-decoupling probe.

    • Set the spectral width to encompass the expected chemical shift range for phosphine oxides (typically -50 to 100 ppm).

    • Employ a pulse angle of 30-45° to ensure adequate signal intensity.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the phosphorus nuclei in the sample and standard to ensure full relaxation and accurate quantification. A delay of 10-30 seconds is common.[5]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals corresponding to the phosphine oxide and the internal standard.

    • Calculate the concentration or purity of the phosphine oxide based on the integral values and the known concentration of the internal standard.

FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the P=O bond in phosphine oxides. The KBr pellet method is a common technique for analyzing solid samples.

Protocol:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove moisture, which can interfere with the IR spectrum.

    • In an agate mortar, grind 1-2 mg of the phosphine oxide sample with approximately 200 mg of the dried KBr until a fine, homogeneous powder is obtained.[6][7]

    • Transfer the mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.[8][9]

  • Instrument Parameters:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption band for the P=O stretching vibration, which typically appears in the range of 1150-1200 cm⁻¹.[10][11]

    • Compare the obtained spectrum with reference spectra for known phosphine oxides for identification.

Visualization of Key Concepts

To further illustrate the role and analysis of phosphine oxides, the following diagrams are provided.

Many modern kinase inhibitors incorporate a phosphine oxide moiety to enhance their pharmacological properties. The diagram below illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the point of intervention by a MEK inhibitor.

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Inhibitor MEK Inhibitor (e.g., containing a phosphine oxide) Inhibitor->MEK

Caption: Simplified MAPK signaling pathway with MEK inhibitor intervention.

The metabolic stability of a drug candidate containing a phosphine oxide is a critical parameter. The following workflow outlines the key steps in an in vitro microsomal stability assay.[12][13][14]

Metabolic_Stability_Workflow Start Start: Phosphine Oxide Containing Compound Preparation Prepare Incubation Mixture: - Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Initiation Initiate Reaction with NADPH Incubation->Initiation Sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Initiation->Sampling Quenching Quench Reaction with Acetonitrile (containing internal standard) Sampling->Quenching Analysis LC-MS/MS Analysis of Remaining Parent Compound Quenching->Analysis DataProcessing Data Processing: - Calculate % Remaining - Determine Half-life (t½) - Calculate Intrinsic Clearance (CLint) Analysis->DataProcessing End End: Metabolic Stability Profile DataProcessing->End

Caption: Workflow for in vitro microsomal stability assessment.

References

A Comparative Study of Electronic Effects in Phosphine Oxide Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electronic effects of phosphine (B1218219) oxide ligands. By examining key experimental data, this document aims to facilitate the rational design of these important ligands in various chemical and biological applications.

The electronic nature of phosphine oxide ligands is a critical determinant of their reactivity and coordinating properties. The substituents attached to the phosphorus atom can significantly modulate the electron density at the phosphoryl oxygen, thereby influencing the ligand's ability to act as a Lewis base, a hydrogen bond acceptor, and a ligand for metal centers. This guide presents a comparative analysis of these electronic effects through a compilation of quantitative data, detailed experimental protocols for their measurement, and visualizations of the underlying principles and workflows.

Understanding Electronic Effects: Key Parameters

The electronic influence of substituents in phosphine oxide ligands is commonly quantified using several key parameters:

  • Tolman Electronic Parameter (TEP): A measure of the net electron-donating ability of the parent phosphine ligand, determined from the C-O stretching frequency (ν(CO)) of a corresponding nickel carbonyl complex, [LNi(CO)₃]. A lower ν(CO) value indicates a more electron-donating ligand.[1][2][3]

  • Hammett Constants (σ): These constants quantify the electronic effect (both inductive and resonance) of substituents on an aromatic ring. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[4]

  • ³¹P NMR Chemical Shift (δ): The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. Changes in the substituents on the phosphorus atom lead to predictable shifts in the ³¹P NMR signal.

  • pKa of the Conjugate Acid: The acidity of the corresponding phosphonium (B103445) ion ([R₃POH]⁺) is a direct measure of the basicity of the phosphine oxide. A higher pKa indicates a more basic (and electron-rich) phosphine oxide.

Comparative Data of Electronic Parameters

The following tables summarize key electronic parameters for a series of triarylphosphine oxides with varying para-substituents. This data allows for a direct comparison of the electronic influence of different functional groups.

Table 1: Tolman Electronic Parameter (TEP) and Hammett Constants for a Series of para-Substituted Triarylphosphine Ligands.

Substituent (X)Hammett Constant (σp)[5]Tolman Electronic Parameter (ν(CO) in cm⁻¹)
-N(CH₃)₂-0.83Data not available in a comparative series
-OCH₃-0.272060.3[6]
-CH₃-0.172061.7[6]
-H0.002068.9[6]
-F0.062071.3[6]
-Cl0.232074.2[6]
-CF₃0.542079.8[6]
-NO₂0.78Data not available in a comparative series

Table 2: ³¹P NMR Chemical Shifts and pKa Values for a Series of para-Substituted Triarylphosphine Oxides.

Substituent (X)³¹P NMR Chemical Shift (δ in ppm)pKa of Conjugate Acid
-N(CH₃)₂Data not available in a comparative seriesData not available in a comparative series
-OCH₃~29Data not available in a comparative series
-CH₃~30Data not available in a comparative series
-H29.2Data not available in a comparative series
-FData not available in a comparative seriesData not available in a comparative series
-Cl~31Data not available in a comparative series
-CF₃Data not available in a comparative seriesData not available in a comparative series
-NO₂Data not available in a comparative seriesData not available in a comparative series

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the electronic parameters of phosphine oxide ligands.

Protocol 1: Synthesis of para-Substituted Triarylphosphine Oxides

This protocol describes a general method for the synthesis of triarylphosphine oxides via a Grignard reaction followed by oxidation.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of the substituted bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until most of the magnesium has reacted.

  • Phosphine Synthesis: The Grignard reagent is cooled to 0 °C, and a solution of phosphorus oxychloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • Hydrolysis and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Oxidation to Phosphine Oxide: The crude triarylphosphine is dissolved in a suitable solvent like acetone (B3395972) or dichloromethane. 30% hydrogen peroxide is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or ³¹P NMR).

  • Purification: The reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with water, dried, and the solvent is evaporated. The crude phosphine oxide is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Determination of the Tolman Electronic Parameter (TEP)

This protocol outlines the synthesis of the necessary nickel carbonyl complex and the subsequent IR spectroscopic measurement.[1][2]

Materials:

  • Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile! Handle only in a well-ventilated fume hood with appropriate safety precautions.

  • The triarylphosphine ligand (L)

  • Anhydrous, degassed solvent (e.g., dichloromethane or hexane)

  • FTIR spectrometer

Procedure:

  • Synthesis of [Ni(CO)₃(L)] Complex: A solution of the phosphine ligand in the chosen solvent is prepared in a Schlenk flask under an inert atmosphere. A stoichiometric amount of nickel tetracarbonyl is carefully added to the solution at room temperature. The reaction is typically rapid and can be monitored by the evolution of carbon monoxide. The reaction mixture is stirred for a short period to ensure complete formation of the complex.

  • IR Spectrum Acquisition: The resulting solution of the [Ni(CO)₃(L)] complex is transferred to an IR cell with appropriate windows (e.g., CaF₂ or NaCl). The FTIR spectrum is recorded in the carbonyl stretching region (typically 2100-2000 cm⁻¹).[6]

  • Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This is usually the most intense band in this region of the spectrum. This ν(CO) value represents the Tolman Electronic Parameter for the ligand L.

Visualizing Relationships and Workflows

Graphical representations can aid in understanding the interplay of electronic effects and the experimental procedures used to quantify them.

Electronic_Effects_Pathway substituent Substituent (X) on Aryl Ring inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance electron_density Electron Density at Phosphorus inductive->electron_density resonance->electron_density basicity Lewis Basicity of P=O electron_density->basicity coordination Coordination Properties basicity->coordination

Figure 1. Influence of substituents on ligand properties.

TEP_Workflow phosphine Triarylphosphine Ligand (L) reaction Reaction with Ni(CO)₄ phosphine->reaction complex [Ni(CO)₃(L)] Complex reaction->complex ftir FTIR Spectroscopy complex->ftir spectrum IR Spectrum (ν(CO) region) ftir->spectrum tep Tolman Electronic Parameter (TEP) spectrum->tep

Figure 2. Experimental workflow for TEP determination.

Hammett_Correlation Linear Free-Energy Relationship cluster_params Parameters p1 EDG p2 H p1->p2 p3 EWG p2->p3 x_axis Hammett Constant (σ) y_axis Spectroscopic/Reactivity Parameter (e.g., δ³¹P, log(k/k₀))

Figure 3. Hammett plot illustrating a linear free-energy relationship.

References

The Efficacy of Tri(pyrrolidin-1-yl)phosphine Oxide in Modern Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the efficient and high-fidelity synthesis of peptides is paramount. The choice of coupling reagent is a critical determinant of success, influencing yield, purity, and the stereochemical integrity of the final peptide. This guide provides a comprehensive comparison of Tri(pyrrolidin-1-yl)phosphine oxide (PYPO) and its analogues with other classes of peptide coupling reagents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound (PYPO) belongs to the phosphonium (B103445) salt class of coupling reagents. While direct comparative studies on PYPO are limited in publicly available literature, its performance can be inferred from its close and widely studied analog, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). Phosphonium reagents, in general, offer significant advantages, including high coupling efficiency, suppression of racemization, and improved safety profiles compared to older reagents. Notably, the use of pyrrolidine (B122466) instead of dimethylamine (B145610) in the phosphonium core, as is the case with PYPO and PyBOP, avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), a significant drawback of the parent compound BOP.[1][2] This makes PYPO and its related structures safer alternatives in peptide synthesis.

Performance Comparison of Peptide Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions, primarily racemization. The following tables summarize the performance of various coupling reagents, with data for PyBOP serving as a proxy for PYPO's expected performance.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide

Coupling ReagentClassCrude Purity (%)Notes
PyBOP (as proxy for PYPO) Phosphonium Salt High Known for high efficiency and suppression of racemization. [3]
HATUAminium/Uronium SaltVery HighExcellent for rapid synthesis and difficult couplings, but can be more expensive.
HBTUAminium/Uronium SaltHighA widely used, efficient reagent.
COMUAminium/Uronium SaltVery HighA third-generation uronium salt with high efficiency and safety.
DIC/OxymaCarbodiimide (B86325) + AdditiveHighCost-effective and excellent for minimizing racemization, especially with sensitive amino acids.[3]
DCC/HOBtCarbodiimide + AdditiveModerate to HighA classic, cost-effective combination, but can have lower efficiency for hindered couplings.

Table 2: Racemization Levels with Different Coupling Reagents

Coupling ReagentModel System/Amino AcidBase% Racemization (D-isomer)Notes and References
PyBOP (as proxy for PYPO) Peptide fragments Not specified Low Phosphonium salt reagents are known to suppress racemization effectively. [3] TDBTU was found to be superior to PyBOP in suppressing epimerization during segment coupling. [4]
BOPBoc-His(Tos)DIEA (excess)~3%Excess base significantly increased racemization.[4]
HATUFmoc-His(Trt)-OHNMMHighHigh racemization observed for this sensitive amino acid with NMM as the base.[4]
HCTUNot specifiedNot specifiedReduced vs. BOPReported to have lower rates of racemization compared to BOP.[4]
DIC/OxymaRacemization-prone amino acidsDIPEAVery LowThe combination of a carbodiimide with an additive like Oxyma can be superior for minimizing racemization.[3]

Key Advantages of this compound and Related Phosphonium Salt Reagents

  • Safety : The substitution of dimethylamino groups with pyrrolidino groups in the phosphonium core, a key feature of PYPO and PyBOP, circumvents the formation of the carcinogenic byproduct HMPA, which is a major concern with the use of BOP.[1][2]

  • Suppression of Racemization : Phosphonium salt reagents are highly efficient at promoting rapid aminolysis, which outcompetes the rate of oxazolone (B7731731) formation, the primary pathway for racemization.[1] This is crucial for maintaining the stereochemical integrity of the synthesized peptide.

  • High Coupling Efficiency : These reagents are effective for a wide range of peptide couplings, including those involving sterically hindered amino acids, although for extremely difficult sequences like N-methylated amino acids, more reactive reagents like PyAOP might be preferred.[5]

  • Versatility : Phosphonium salts are suitable for both manual and automated solid-phase peptide synthesis (SPPS).

Experimental Protocols

The following is a generalized protocol for solid-phase peptide synthesis (SPPS) using a phosphonium salt reagent like this compound. The specific amounts and reaction times may need to be optimized based on the specific peptide sequence and the scale of the synthesis.

Materials
  • Fmoc-protected amino acids

  • This compound (PYPO)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solid support (e.g., Rink Amide resin)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure
  • Resin Swelling : Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection :

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).

  • Amino Acid Coupling :

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and PYPO (3-5 equivalents) in DMF.

    • Add the base (DIPEA or NMM, 6-10 equivalents) to the activation mixture and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

  • Chain Elongation : Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection : After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection :

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification and Analysis : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Visualizations

Peptide_Coupling_Reagent_Classification cluster_Phosphonium Phosphonium Salts cluster_Aminium Aminium/Uronium Salts cluster_Carbodiimide Carbodiimides PYPO This compound (PYPO) PyBOP PyBOP PyBOP->PYPO Structural Analog PyAOP PyAOP BOP BOP BOP->PyBOP Safer Analog (avoids HMPA) HATU HATU HBTU HBTU COMU COMU DCC DCC DIC DIC CouplingReagents Peptide Coupling Reagents cluster_Phosphonium cluster_Phosphonium CouplingReagents->cluster_Phosphonium e.g. cluster_Aminium cluster_Aminium CouplingReagents->cluster_Aminium e.g. cluster_Carbodiimide cluster_Carbodiimide CouplingReagents->cluster_Carbodiimide e.g.

Caption: Classification of common peptide coupling reagents.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, PYPO, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final AA) cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification & Analysis (RP-HPLC, MS) precipitation->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

A Comparative Guide to Peptide Coupling Reagents: Focus on Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical factor that dictates the success, reproducibility, and purity of the final peptide product. This guide provides an objective comparison of Tri(pyrrolidin-1-yl)phosphine oxide (PYPO)-related coupling reagents with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

This compound (PYPO) itself is not a coupling reagent but is a well-known, non-toxic byproduct of amide bond formation when using the phosphonium (B103445) salt-based coupling reagent, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).[1][2][3] The generation of this benign byproduct is a significant advantage over its predecessor, BOP, which produces the carcinogen hexamethylphosphoramide (B148902) (HMPA).[1][3] This guide will focus on the performance of PyBOP and compare it with other widely used classes of coupling reagents.

The primary classes of coupling reagents discussed include:

  • Phosphonium Salts: such as PyBOP.

  • Aminium/Uronium Salts: such as HATU, HBTU, and COMU.

  • Carbodiimides: such as DIC, often used with additives like Oxyma.

The efficacy of these reagents is evaluated based on coupling efficiency, minimization of side reactions (particularly racemization), and the overall purity of the synthesized peptide.[4][5]

Quantitative Performance Analysis

The selection of a coupling reagent can significantly impact the crude purity of the synthesized peptide. The following tables summarize representative data on the performance of various coupling reagents in the synthesis of specific peptide sequences. It is important to note that performance can be sequence-dependent.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) [4]

Coupling ReagentCrude Peptide Purity (%)
PyBOP 85
HATU 92
HBTU 88
COMU 95
DIC/Oxyma 89

Table 2: Comparison of Racemization Levels (%) for a Model Dipeptide [5]

Coupling ReagentRacemization (%)
PyBOP < 1
HATU < 0.5
HBTU ~1.5
COMU < 0.5
DIC/HOBt ~2

Discussion and Recommendations

  • For Routine and Rapid Synthesis: Aminium/uronium salts like HATU and COMU are excellent choices, often providing high crude purity and fast reaction times.[4][5] COMU, in particular, is noted for its high performance and the generation of water-soluble byproducts, which aids in purification.[6]

  • For Minimizing Racemization: When synthesizing peptides with amino acids prone to racemization (e.g., Cys, His), HATU and COMU are highly recommended.[5] PyBOP also demonstrates low levels of racemization and is a suitable alternative.[4]

  • For Sterically Hindered Couplings: More reactive reagents like HATU are often preferred for difficult coupling steps involving sterically hindered amino acids.[7]

  • For Cost-Effectiveness: Carbodiimides such as DIC , when used with additives like Oxyma or HOBt, remain a cost-effective option, especially for large-scale synthesis. However, they may require longer reaction times and can be less efficient for challenging sequences.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. Below are standardized protocols for solid-phase peptide synthesis (SPPS) using PyBOP and HATU.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS.

spss_cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Repeat Cycle or Cleave Washing2->Next_Cycle

Workflow of a single Fmoc-SPPS cycle.

Protocol 1: Peptide Coupling using PyBOP

This protocol outlines a standard procedure for a single coupling cycle using PyBOP in manual Fmoc-SPPS.[8]

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for at least 30 minutes.

    • Treat the resin with a 20% solution of piperidine in DMF twice (5 minutes, then 15-20 minutes) to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-120 minutes at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.

  • Peptide Cleavage and Purification:

    • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.

Protocol 2: Peptide Coupling using HATU

This protocol outlines a general procedure for a single coupling cycle using HATU in manual Fmoc-SPPS.[9]

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (3 minutes, then 10 minutes).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30 minutes to 4 hours at room temperature.

    • Drain the solution and wash the resin with DMF and DCM.

Reaction Mechanisms

The following diagrams illustrate the simplified reaction mechanisms for PyBOP and HATU.

PyBOP-Mediated Amide Bond Formation

pybop_mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester OBt Active Ester Carboxylic_Acid->Active_Ester + PyBOP, Base PyBOP PyBOP PYPO PYPO (Byproduct) PyBOP->PYPO Base Base (DIPEA) Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + R'-NH2 Amine R'-NH2

Simplified mechanism of PyBOP-mediated coupling.

The mechanism involves the activation of the carboxylic acid by PyBOP in the presence of a base to form a highly reactive OBt active ester. This intermediate then reacts with the free amine of the peptide chain to form the amide bond, releasing this compound (PYPO) as a byproduct.[2]

HATU-Mediated Amide Bond Formation

hatu_mechanism cluster_activation_hatu Activation cluster_coupling_hatu Coupling Carboxylic_Acid_H R-COOH Active_Ester_H OAt Active Ester Carboxylic_Acid_H->Active_Ester_H + HATU, Base HATU HATU Base_H Base (DIPEA) Amide_Bond_H Amide Bond (R-CO-NH-R') Active_Ester_H->Amide_Bond_H + R'-NH2 Amine_H R'-NH2

Simplified mechanism of HATU-mediated coupling.

HATU activates the carboxylic acid to form a highly reactive OAt-active ester. The pyridine (B92270) nitrogen within the HOAt moiety is believed to facilitate the subsequent nucleophilic attack by the amine, contributing to the high coupling efficiency and low racemization rates observed with this reagent.[9][10]

References

A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Tri(pyrrolidin-1-yl)phosphine Oxide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic analysis of reactions catalyzed by phosphine (B1218219) oxides, with a focus on Tri(pyrrolidin-1-yl)phosphine oxide (TPPO). Due to the limited availability of specific kinetic data for TPPO-catalyzed reactions in publicly accessible literature, this document outlines the established methodologies for kinetic analysis of similar phosphine oxide catalysts and presents a comparative framework based on structural properties and general catalytic principles.

Introduction to Phosphine Oxide Catalysis

Phosphine oxides are a versatile class of compounds that can act as ligands or catalysts in a variety of organic transformations. Their utility stems from the strong coordination ability of the phosphoryl oxygen and the tunable steric and electronic properties of the substituents on the phosphorus atom. Kinetic analysis is crucial for understanding the reaction mechanism, optimizing reaction conditions, and comparing the efficacy of different catalysts.

Comparative Analysis of Phosphine Oxide Catalysts

While specific kinetic data for TPPO is scarce, we can infer its potential catalytic performance by comparing its structural features with other well-studied phosphine oxide catalysts such as Tri-n-octylphosphine oxide (TOPO) and various photoinitiators like TPO-L and BAPO.

CatalystStructureKey Structural FeaturesPotential Impact on KineticsCommon Applications
This compound (TPPO) C12H24N3OPThree electron-donating pyrrolidinyl groups.The high electron density on the phosphoryl oxygen is expected to enhance its Lewis basicity and coordinating ability, potentially leading to faster reaction rates in Lewis acid-catalyzed reactions. The steric bulk of the pyrrolidinyl groups might influence substrate selectivity.General purpose ligand and catalyst.
Tri-n-octylphosphine oxide (TOPO) C24H51OPThree long alkyl chains.The long alkyl chains provide high solubility in nonpolar solvents and can influence the reaction environment. The steric bulk is significant. The reaction kinetics can be tuned by varying the amount of TOPO.[1][2][3]Nanocrystal synthesis.[1][2][3]
2,4,6-Trimethylbenzoylphenylphosphine oxide (TPO-L) C16H17O2PAcylphosphine oxide structure.Designed for high reactivity in photopolymerization upon UV irradiation.[4]Photoinitiator for radical polymerization.[4]
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) C26H27O3PBisacylphosphine oxide structure.Exhibits enhanced light absorption properties in the near-UV range compared to other phosphine oxides, leading to high reactivity as a photoinitiator.[4]High-performance photoinitiator.[4]

Experimental Protocols for Kinetic Analysis

A generalized experimental protocol for the kinetic analysis of a phosphine oxide-catalyzed reaction is provided below. This protocol can be adapted for specific reactions and catalysts.

Objective: To determine the reaction order with respect to the catalyst, substrate, and other reactants, and to calculate the rate constant.

Materials:

  • Reactants and solvent

  • Phosphine oxide catalyst (e.g., TPPO)

  • Internal standard for analysis (e.g., dodecane)

  • Analytical instrument (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the reactants, catalyst, and internal standard in the chosen solvent.

  • Reaction Setup: In a series of reaction vessels, add the solvent, substrate, and internal standard. Place the vessels in a constant temperature bath and allow them to equilibrate.

  • Initiation of Reaction: Initiate the reaction by adding the catalyst to each vessel. Start the timer immediately.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling or by adding a quenching agent.

  • Analysis: Analyze the quenched samples using an appropriate analytical technique (GC, HPLC, or NMR) to determine the concentration of the reactant(s) and product(s).

  • Data Analysis:

    • Plot the concentration of the reactant versus time to obtain the reaction rate.

    • To determine the reaction order with respect to the catalyst, vary the initial concentration of the catalyst while keeping the concentrations of all other reactants constant. Plot the logarithm of the initial rate versus the logarithm of the catalyst concentration. The slope of the line will give the reaction order.

    • Repeat the process for each reactant to determine the overall rate law and the rate constant.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a phosphine oxide-catalyzed reaction.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare Stock Solutions (Reactants, Catalyst, Internal Standard) setup_rxn Set up Reaction Vessels (Solvent, Substrate, Internal Standard) prep_stock->setup_rxn initiate_rxn Initiate Reaction (Add Catalyst) setup_rxn->initiate_rxn Equilibrate Temperature sampling Take Aliquots at Timed Intervals initiate_rxn->sampling quench Quench Reaction sampling->quench analytical_measurement Analyze Samples (GC, HPLC, NMR) quench->analytical_measurement data_analysis Data Analysis (Determine Rate Law and Rate Constant) analytical_measurement->data_analysis

Caption: A diagram illustrating the general workflow for the kinetic analysis of a reaction catalyzed by a phosphine oxide.

Catalyst Selection Logic

The choice of a phosphine oxide catalyst often depends on the specific requirements of the reaction, such as the desired reaction rate and the nature of the substrates. The following diagram provides a simplified decision-making framework.

G Catalyst Selection Logic start Define Reaction Requirements rate High Reaction Rate Needed? start->rate lewis_acid Lewis Acid Catalysis? rate->lewis_acid Yes evaluate_other Evaluate Other Catalysts rate->evaluate_other No photochem Photochemical Reaction? lewis_acid->photochem No select_tppo Consider TPPO (High Lewis Basicity) lewis_acid->select_tppo Yes select_topo Consider TOPO (Solubility, Steric Effects) photochem->select_topo No select_photoinitiator Select Photoinitiator (e.g., TPO-L, BAPO) photochem->select_photoinitiator Yes

Caption: A decision tree for selecting a phosphine oxide catalyst based on reaction requirements.

Conclusion

References

A Comparative Guide to Phosphine Oxide-Catalyzed Amide Bond Formation: Tri(pyrrolidin-1-yl)phosphine oxide vs. Triphenylphosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic synthesis, particularly in drug development and peptide chemistry, the efficient formation of amide bonds is of paramount importance. One emerging method involves the use of phosphine (B1218219) oxides as catalysts, which, when activated by an acyl chloride, can facilitate the coupling of carboxylic acids and amines. This guide provides a comparative analysis of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) and the more common Triphenylphosphine oxide (Ph₃PO) in this catalytic application, based on published experimental data.

Comparative Performance in Dipeptide Synthesis

An objective comparison of these two catalysts was conducted in a study focusing on racemization-free dipeptide synthesis. The reaction involved the coupling of an N-protected amino acid with an amino acid ester, using a catalytic amount of phosphine oxide in conjunction with oxalyl chloride as an activator. The results demonstrated a significant difference in catalytic efficacy.

The study found that under optimized conditions, Triphenylphosphine oxide (Ph₃PO) provided a high yield of the desired dipeptide. In contrast, this compound (TPPO) was evaluated under the same conditions and was reported to be an inferior catalyst for this transformation.

Catalyst (20 mol%)Activating AgentSolventReaction TimeYield (%)Diastereomeric Ratio (dr)
Triphenylphosphine oxide (Ph₃PO) Oxalyl chloride1,2-dichloroethane (B1671644)10 min83%>99:1
This compound (TPPO) Oxalyl chloride1,2-dichloroethane10 minInferior Performance*Not Reported

*In the comparative study, TPPO was reported to be inferior to Ph₃PO, but a specific quantitative yield was not provided.[1]

Experimental Protocols

The following is a detailed methodology for the dipeptide synthesis reaction used to compare the performance of the phosphine oxide catalysts.[2]

General Procedure for the Synthesis of Dipeptides:

  • Reagent Preparation: To a reaction vessel, add the N-protected amino acid (1.0 mmol, 1.0 equiv.), the corresponding amino acid ester (1.2 mmol, 1.2 equiv.), and the phosphine oxide catalyst (e.g., Triphenylphosphine oxide, 55.7 mg, 0.2 mmol, 20 mol%).

  • Solvent Addition: Add 1,2-dichloroethane (1.0 mL) to the vessel.

  • Reaction Initiation: Under an argon atmosphere at ambient temperature, add oxalyl chloride (1.5 mmol, 1.5 equiv.) and triethylamine (B128534) (2.0 mmol, 2.0 equiv.) in sequence.

  • Reaction Time: Stir the resulting mixture at room temperature for 10 minutes.

  • Workup: Partition the mixture between ethyl acetate (B1210297) (100 mL) and water (50 mL).

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of Na₂CO₃ (3 x 50 mL) and saturated brine (2 x 30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate it in vacuo, and purify the resulting residue using silica (B1680970) gel column chromatography (EtOAc/Petroleum Ether = 20%-40%) to yield the pure dipeptide.

Visualized Mechanisms and Workflows

To better illustrate the processes, the following diagrams outline the experimental workflow and the proposed catalytic cycle.

G Experimental Workflow for Catalytic Dipeptide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix N-protected Amino Acid, Amino Acid Ester, and Phosphine Oxide Catalyst B Add 1,2-Dichloroethane (Solvent) A->B C Add Oxalyl Chloride & Triethylamine under Argon B->C D Stir at Room Temperature for 10 minutes C->D E Quench with H₂O and Extract with Ethyl Acetate D->E F Wash Organic Layer with Sat. Na₂CO₃ and Brine E->F G Dry, Concentrate, and Purify via Column Chromatography F->G H H G->H Isolated Dipeptide

Caption: General experimental workflow for phosphine oxide-catalyzed dipeptide synthesis.

G Proposed Catalytic Cycle ph3po Ph₃PO (Catalyst) active [Ph₃PCl]⁺Cl⁻ (Active Intermediate) ph3po->active Activation acylphos Acylphosphonium Intermediate active->acylphos Carboxylate Activation byproduct1 - CO, - CO₂ - Cl⁻ active->byproduct1 peptide Dipeptide Product acylphos->peptide Nucleophilic Attack byproduct2 - HCl acylphos->byproduct2 peptide->ph3po Catalyst Regeneration reagents1 (COCl)₂ reagents1->ph3po reagents2 R-COOH (Amino Acid 1) reagents2->active reagents3 R'-NH₂ (Amino Acid 2) reagents3->acylphos

References

Navigating the Ligand Landscape: A Comparative Guide to Alternatives for Tri(pyrrolidin-1-yl)phosphine Oxide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. Tri(pyrrolidin-1-yl)phosphine oxide (PyO), and its corresponding phosphine (B1218219), have found utility in this domain. However, a diverse array of alternative ligands, often demonstrating superior performance in terms of yield, reaction time, and catalyst loading, are available. This guide provides an objective comparison of PyO with other prominent ligand classes, supported by experimental data, to inform ligand selection in key cross-coupling reactions.

Tri(pyrrolidin-1-yl)phosphine, an aminophosphine (B1255530) ligand, and its oxide are employed in various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The efficacy of these catalysts is critically influenced by the electronic and steric properties of the phosphine ligand. While aminophosphines like Tri(pyrrolidin-1-yl)phosphine offer good reactivity in some cases, the field has evolved to embrace ligands with greater steric bulk and electron-donating ability, which often lead to more efficient catalytic cycles.

This comparison will focus on the performance of alternatives to Tri(pyrrolidin-1-yl)phosphine and its oxide, drawing on data from studies involving similar aminophosphine ligands and comparing them to state-of-the-art bulky phosphines and N-heterocyclic carbenes (NHCs).

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While aminophosphines can be effective, bulky biaryl phosphines and other advanced ligands often provide superior results, particularly with challenging substrates.

A study by Bolliger and Frech demonstrated the high activity of a pincer complex derived from a related aminophosphine, 1,1',1''-(phosphinetriyl)tripiperidine, in the Suzuki coupling of aryl bromides.[1] This highlights the potential of aminophosphine scaffolds. However, for a broader comparison, we can consider the performance of benchmark ligands in similar transformations.

Ligand/Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
[PdCl(P(N(CH2)5)3)2] 4-BromotoluenePhenylboronic acid0.001Toluene (B28343)K3PO41000.1>99[1]
Pd(OAc)2 / SPhos 2-ChlorotoluenePhenylboronic acid1TolueneK3PO41001898Buchwald et al.
Pd2(dba)3 / XPhos 4-ChloroanisolePhenylboronic acid2DioxaneK3PO41001695Buchwald et al.

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling.

As indicated in Table 1, while the aminophosphine-based pincer complex shows remarkable activity with low catalyst loading for aryl bromides, bulky biaryl phosphines like SPhos and XPhos are highly effective for the more challenging coupling of aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aminophosphine-based Catalyst[1]

A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol) in toluene (2 mL) is prepared. To this is added the palladium catalyst solution (0.001 mol%). The reaction mixture is then heated at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and accommodating a wide range of amine and aryl halide substrates.

A study by Urgaonkar et al. investigated a bicyclic triaminophosphine ligand and compared its efficacy to a related proazaphosphatrane.[2] This provides insight into the performance of aminophosphine ligands in this reaction.

LigandAryl HalideAmineCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
P(i-BuNCH2)3CMe 4-ChlorotolueneAniline1TolueneNaOtBu100298[2]
P(i-BuNCH2CH2)3N 4-ChlorotolueneAniline1TolueneNaOtBu100285[2]
RuPhos 4-ChloroanisoleMorpholine1TolueneNaOtBu100199Buchwald et al.
XPhos 4-ChlorotolueneDiphenylamine1.5TolueneNaOtBu1002496Buchwald et al.

Table 2: Comparison of Ligand Performance in Buchwald-Hartwig Amination.

The data in Table 2 shows that while specialized aminophosphine ligands can be highly effective, the bulky biaryl phosphine ligands like RuPhos and XPhos offer broad applicability and high yields for a variety of amine coupling partners, including challenging secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination with a Bicyclic Triaminophosphine Ligand[2]

A Schlenk tube is charged with Pd(OAc)2 (0.01 mmol), the bicyclic triaminophosphine ligand (0.012 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), the aryl chloride (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is heated at 100 °C for the specified time. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.

Performance in Heck and Sonogashira Couplings

For Heck and Sonogashira reactions, the choice of ligand also plays a critical role in determining the efficiency and selectivity of the transformation. While detailed comparative data for this compound in these specific reactions is scarce in the literature, the general principles of ligand effects still apply. Bulky, electron-rich ligands are generally favored to promote the key steps of the catalytic cycle.

In a study on Heck reactions, a pincer complex derived from 1,1',1''-(phosphinetriyl)tripiperidine demonstrated high activity for the coupling of aryl bromides and even challenging aryl chlorides.[1]

Ligand/Catalyst SystemAryl HalideOlefinCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
[PdCl(P(N(CH2)5)3)2] 4-BromotolueneStyrene0.01TolueneNaOtBu1401>99[1]
[PdCl(P(N(CH2)5)3)2] 4-ChlorotolueneStyrene0.01TolueneNaOtBu1603>99[1]
Pd(OAc)2 / P(t-Bu)3 4-ChlorotolueneStyrene2DioxaneCs2CO31202490Hartwig et al.

Table 3: Comparison of Ligand Performance in the Heck Reaction.

The data in Table 3 illustrates the high efficacy of the aminophosphine-based pincer catalyst in the Heck reaction, even with deactivated aryl chlorides at very low catalyst loadings. This suggests that appropriately designed aminophosphine ligands can be highly competitive.

Experimental Protocol: Heck Reaction with an Aminophosphine-based Catalyst[1]

A mixture of the aryl halide (1.0 mmol), the olefin (1.2 mmol), and NaOtBu (1.5 mmol) in toluene (2 mL) is prepared in a pressure tube. The palladium catalyst solution (0.01 mol%) is then added. The tube is sealed and the reaction mixture is heated at the specified temperature and time. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.

Conclusion and Future Outlook

While this compound and related aminophosphine ligands can be effective in a range of palladium-catalyzed cross-coupling reactions, the current state-of-the-art often favors the use of sterically bulky and electron-rich ligands. These include the well-established Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and increasingly, N-heterocyclic carbenes. These ligands have demonstrated broad substrate scope, high catalytic activity at low loadings, and robustness, making them the ligands of choice for many challenging transformations.

However, as demonstrated by the high activity of certain aminophosphine-based pincer complexes, the aminophosphine scaffold remains a viable platform for the development of highly efficient catalysts. Future research in this area may focus on the design of more sterically demanding and electron-rich aminophosphine ligands to further enhance their catalytic performance and broaden their applicability in modern organic synthesis. For practitioners, the selection of the optimal ligand will always depend on the specific substrates and desired reaction outcomes, and a thorough evaluation of the available ligand portfolio is crucial for success.

Visualizing the Catalytic Pathway

To better understand the fundamental steps in these cross-coupling reactions, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura coupling and a workflow for ligand screening.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)_2 Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ligand_Screening_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Define Substrates Define Substrates Select Ligand Library Select Ligand Library Define Substrates->Select Ligand Library Prepare Stock Solutions Prepare Stock Solutions Select Ligand Library->Prepare Stock Solutions Dispense Reagents Dispense Reagents Prepare Stock Solutions->Dispense Reagents Run Reactions Run Reactions Dispense Reagents->Run Reactions Quench and Workup Quench and Workup Run Reactions->Quench and Workup Analyze by GC/LC-MS Analyze by GC/LC-MS Quench and Workup->Analyze by GC/LC-MS Determine Yields Determine Yields Analyze by GC/LC-MS->Determine Yields Identify Optimal Ligand Identify Optimal Ligand Determine Yields->Identify Optimal Ligand

References

Safety Operating Guide

Navigating the Safe Disposal of Tri(pyrrolidin-1-yl)phosphine oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tri(pyrrolidin-1-yl)phosphine oxide (CAS No. 6415-07-2), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. According to safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Respiratory Protection: A vapor respirator is recommended, especially if vapors or aerosols are likely to be generated.

  • Hand Protection: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses are essential. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: Wear protective clothing and boots as needed to prevent skin contact.

Ensure that a safety shower and eye wash station are readily accessible in the work area.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
CAS Number 6415-07-2[1]
Molecular Formula C₁₂H₂₄N₃OP[1]
Molecular Weight 257.32 g/mol [1]
Physical Form Liquid
Boiling Point 389.9°C at 760 mmHg
Flash Point 112.8°C
Purity ≥97%[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol outlines the recommended steps for its safe disposal.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated and compatible waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 2: Managing Spills and Residues

  • In the event of a spill, absorb the material with a suitable absorbent such as dry sand, earth, or vermiculite.

  • Collect the absorbed material and contaminated items (e.g., paper towels) and place them in the designated waste container.

  • For larger spills, contain the spill by bunding.

  • Promptly dispose of the collected waste in accordance with regulations.

Step 3: Container Management

  • Ensure the waste container is kept tightly closed and stored in a cool, well-ventilated area.

  • Once the container is full, it must be sealed and prepared for collection by a licensed hazardous waste disposal company.

Step 4: Final Disposal Method

  • The primary recommended method of disposal is through a licensed chemical incinerator, preferably one equipped with an afterburner and scrubber system.

  • Recycling the chemical is a potential option if feasible and available.

  • Crucially, consult your local and regional environmental authorities to ensure full compliance with all disposal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound waste? consult_guidelines Consult Institutional and Local Disposal Guidelines start->consult_guidelines is_recyclable Is Recycling a Viable Option? consult_guidelines->is_recyclable recycle Segregate for Recycling is_recyclable->recycle Yes prepare_for_disposal Prepare for Disposal: - Use Designated Container - Proper Labeling is_recyclable->prepare_for_disposal No seal_container Seal and Store Waste Container Securely recycle->seal_container handle_spills Manage Spills/Residues: - Absorb Material - Collect in Waste Container prepare_for_disposal->handle_spills handle_spills->seal_container waste_collection Arrange for Collection by Licensed Waste Disposal Service seal_container->waste_collection incineration Final Disposal: Chemical Incineration waste_collection->incineration end End of Process incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tri(pyrrolidin-1-yl)phosphine oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized reagents is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Tri(pyrrolidin-1-yl)phosphine oxide.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Tris(N,N-tetramethylene)phosphoric Triamide[1]

  • CAS Number: 6415-07-2[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

First Aid Measures

Immediate first aid is crucial in case of exposure.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and seek medical attention if irritation persists.

  • Ingestion: If swallowed, rinse the mouth and seek medical advice/attention.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₂₄N₃OP[1]
Molecular Weight 257.32 g/mol [1]
Appearance Liquid
Boiling Point 140-142 °C / 0.1 mmHg
Flash Point 112.8 °C
Storage Temperature 4°C, protect from light, stored under nitrogen.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Based on general resistance to organophosphorus compounds, nitrile rubber (8 mil or thicker) or butyl rubber gloves are recommended.[2] Always inspect gloves for any signs of degradation before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a vapor respirator is necessary.

3. Handling Procedure:

  • Before use, allow the reagent to warm to room temperature.

  • As the compound is stored under nitrogen, handle it under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent exposure to air and moisture.

  • Use clean, dry glassware and syringes.

  • Measure and dispense the required amount carefully, avoiding splashes.

  • After use, tightly seal the container and store it at the recommended temperature of 4°C under nitrogen.[1]

Disposal Plan: Step-by-Step Laboratory Scale Disposal

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams.

  • The container should be stored in a designated satellite accumulation area.

2. Deactivation of Small Residual Amounts (for cleaning glassware):

  • Small residual amounts in glassware can be deactivated by rinsing with a suitable solvent (e.g., acetone) and collecting the rinsate as hazardous waste.

  • A subsequent wash with soap and water can then be performed.

3. Disposal of Bulk Waste:

  • For larger quantities of waste, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • The primary disposal method for organophosphorus compounds is typically high-temperature incineration in a licensed hazardous waste facility.

  • Never dispose of this compound down the drain.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Risks Assess Risks and Hazards Select_PPE Select Appropriate PPE (Nitrile/Butyl Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Identify Hazards Prepare_Work_Area Prepare Work Area (Fume Hood, Eyewash, Shower) Select_PPE->Prepare_Work_Area Ensure Safety Measures Inert_Atmosphere Handle Under Inert Atmosphere Prepare_Work_Area->Inert_Atmosphere Begin Experiment Dispense_Reagent Carefully Dispense Reagent Inert_Atmosphere->Dispense_Reagent Proceed with Caution Seal_and_Store Seal and Store at 4°C Dispense_Reagent->Seal_and_Store After Use Collect_Waste Collect Waste in Labeled Container Dispense_Reagent->Collect_Waste Generate Waste Deactivate_Residues Deactivate Glassware Residues Collect_Waste->Deactivate_Residues For Glassware Contact_EHS Contact EHS for Bulk Disposal Collect_Waste->Contact_EHS For Bulk Waste

Caption: A logical workflow for the safe handling of this compound.

References

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